2-(2,5-Dichlorophenyl)pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWHFAUOXMVIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299313 | |
| Record name | 2-(2,5-Dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-70-6 | |
| Record name | 2-(2,5-Dichlorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2,5-Dichlorophenyl)pyrrolidine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-(2,5-Dichlorophenyl)pyrrolidine
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to participate in key hydrogen bonding interactions make it an attractive moiety for drug design. When substituted with an aromatic group, such as the 2,5-dichlorophenyl moiety, the resulting 2-arylpyrrolidine structure presents a chiral center with significant implications for pharmacological activity. The precise determination of the three-dimensional structure, including connectivity, regiochemistry, and absolute stereochemistry, is a critical and legally mandated step in the development of any new chemical entity for therapeutic use.
This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-(2,5-Dichlorophenyl)pyrrolidine. As experimental spectroscopic data for this specific molecule is not extensively available in the public domain, this guide will serve as a procedural blueprint. We will leverage established principles of spectroscopic analysis, referencing data from closely related analogs to predict and interpret the expected results. This approach mirrors the real-world challenges faced by researchers when encountering a novel compound. Every protocol described is designed as a self-validating system, where orthogonal techniques are employed to build a cohesive and unambiguous structural assignment.
Chapter 1: Synthesis and Purification
A robust structural elucidation program begins with a pure sample. The synthesis of 2-(2,5-dichlorophenyl)pyrrolidine can be approached through several established routes for 2-arylpyrrolidines. A common and effective method involves the addition of a Grignard reagent to a cyclic imine precursor, followed by reduction.
Proposed Synthetic Pathway
A plausible pathway starts from commercially available 1-pyrroline-5-carboxylic acid or a derivative thereof. The key steps would involve the formation of a suitable cyclic imine intermediate, followed by the nucleophilic addition of a 2,5-dichlorophenyl Grignard reagent.
Experimental Protocol: Synthesis
-
Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 1-bromo-2,5-dichlorobenzene in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or the addition of a small iodine crystal if necessary. Reflux the mixture until the magnesium is consumed.
-
Nucleophilic Addition: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve the pyrroline-based precursor in anhydrous THF and cool to 0 °C. Add the Grignard reagent to the precursor solution dropwise, maintaining the temperature at 0 °C.
-
Reduction and Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. The resulting intermediate can then be reduced using a suitable reducing agent like sodium borohydride (NaBH₄) to yield the target 2-(2,5-dichlorophenyl)pyrrolidine.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to obtain the racemic product with high purity.
Purity Assessment
The purity of the final compound is paramount and must be confirmed before proceeding with structural analysis.
-
High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to assess purity. A C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. The purity should be >98% by peak area at a suitable UV wavelength (e.g., 254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the mass of the main peak from the HPLC analysis corresponds to the target compound.
Chapter 2: Spectroscopic Characterization for Connectivity
A suite of spectroscopic techniques is employed to determine the molecular formula and the connectivity of the atoms within the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable fragmentation information that aids in confirming the structure.
-
Expertise & Experience: For a molecule like 2-(2,5-dichlorophenyl)pyrrolidine, both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) techniques are valuable. ESI will primarily provide the protonated molecular ion [M+H]⁺, confirming the molecular weight. EI will induce fragmentation, offering clues about the different parts of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks with a ratio of approximately 9:6:1).
| Technique | Ion | Predicted m/z | Key Information |
| ESI-MS (Positive) | [M+H]⁺ | 216.03 | Confirms Molecular Weight. The isotopic pattern for two chlorines (m/z 216, 218, 220) will be a key diagnostic feature. |
| EI-MS | M⁺˙ | 215.02 | Molecular ion with the characteristic Cl₂ isotopic pattern. |
| EI-MS Fragment | [M-Cl]⁺ | 180.06 | Loss of a chlorine atom. |
| EI-MS Fragment | [C₄H₈N]⁺ | 70.07 | Pyrrolidine ring fragment. |
| EI-MS Fragment | [C₆H₃Cl₂]⁺ | 144.96 | Dichlorophenyl fragment. |
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
ESI-MS Analysis: Infuse the sample solution into a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) using electrospray ionization in positive ion mode.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Compare the measured mass and the isotopic distribution pattern with the theoretical values for the molecular formula C₁₀H₁₁Cl₂N. The mass error should be less than 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expertise & Experience: The key diagnostic peaks for 2-(2,5-dichlorophenyl)pyrrolidine will be the N-H stretch of the secondary amine, C-H stretches from both the aliphatic pyrrolidine ring and the aromatic ring, and C-Cl stretches. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ is also a crucial piece of evidence.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300-3500 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch | 2850-2960 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| C-N Stretch | C-N Stretch | 1020-1250 |
| C-Cl Stretch | C-Cl Stretch | 600-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
-
Expertise & Experience: The dichlorophenyl group will act as a strong electron-withdrawing group, which will deshield the adjacent proton on the pyrrolidine ring (H2). The protons on the pyrrolidine ring will form a complex spin system due to their diastereotopic nature. 2D NMR experiments are therefore not just helpful, but essential for assigning the structure.
| Proton | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic (3H) | 7.0 - 7.5 | m | 3H |
| Pyrrolidine H2 | 4.2 - 4.5 | t or dd | 1H |
| Pyrrolidine H5 | 3.0 - 3.4 | m | 2H |
| Pyrrolidine H3, H4 | 1.8 - 2.3 | m | 4H |
| Amine N-H | 1.5 - 2.5 | br s | 1H |
| Carbon | Predicted δ (ppm) |
| Aromatic C1' (ipso to pyrrolidine) | 140 - 145 |
| Aromatic C2', C5' (ipso to Cl) | 130 - 135 |
| Aromatic C3', C4', C6' | 125 - 130 |
| Pyrrolidine C2 | 60 - 65 |
| Pyrrolidine C5 | 45 - 50 |
| Pyrrolidine C3, C4 | 25 - 35 |
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Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
1D NMR: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be crucial for tracing the connectivity of the protons within the pyrrolidine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is key for establishing the connection between the pyrrolidine ring and the dichlorophenyl ring. For example, a correlation between the H2 proton of the pyrrolidine and the C1' and C6' carbons of the aromatic ring would definitively prove the connectivity.
Caption: Workflow for NMR-based structure elucidation.
Chapter 3: Stereochemical Characterization
Once the connectivity is established, the final and often most challenging task is to determine the absolute configuration of the chiral center at C2 of the pyrrolidine ring.
Chiral Chromatography
The first step is to separate the two enantiomers of the racemic mixture.
-
Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose.
-
Method Development: Optimize the mobile phase (typically a mixture of a hydrocarbon like hexane and an alcohol like isopropanol) to achieve baseline separation of the two enantiomeric peaks.
-
Preparative Separation: Scale up the optimized analytical method to a preparative scale to isolate milligram quantities of each pure enantiomer.
Chiroptical Spectroscopy
Once the enantiomers are isolated, their interaction with plane-polarized light can be measured to help determine their absolute configuration.[2][3]
-
Optical Rotation: Measurement of the specific rotation ([α]_D) is a classical method. While it doesn't directly give the absolute configuration without a known standard, it confirms the optical activity of the separated enantiomers.
-
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be assigned.
Caption: Workflow for assigning absolute configuration.
Chapter 4: The Definitive Structure: Single-Crystal X-ray Crystallography
While the combination of spectroscopic methods provides a very high degree of confidence in the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of both connectivity and relative and absolute stereochemistry.[4]
-
Expertise & Experience: The main challenge is often growing a high-quality single crystal suitable for diffraction. This can be a process of trial and error, screening various solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.). If the free base does not crystallize well, forming a salt (e.g., with HCl or a chiral acid like tartaric acid) can often improve crystal quality. Using a chiral salt can also allow for the determination of the absolute configuration via anomalous dispersion (the Flack parameter).
-
Crystal Growth: Screen for crystallization conditions by dissolving the purified compound (or a salt derivative) in a variety of solvents and employing techniques like slow evaporation of the solvent, or diffusion of an anti-solvent.
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Structure Determination: If anomalous dispersion data is collected, the Flack parameter can be calculated. A value close to zero for one enantiomer confirms the absolute configuration.
Conclusion: A Self-Validating, Multi-Technique Approach
The structure elucidation of a novel compound like 2-(2,5-Dichlorophenyl)pyrrolidine is a puzzle where each piece of analytical data provides a crucial clue. No single technique is sufficient on its own. The power of this methodology lies in its self-validating nature: the molecular formula from HRMS must match the atoms observed in the NMR spectra. The functional groups identified by IR must be consistent with the chemical environments seen in NMR. Finally, the connectivity determined by 2D NMR and the absolute configuration suggested by chiroptical methods must all be in perfect agreement with the three-dimensional structure revealed by X-ray crystallography. By following this integrated and rigorous approach, researchers and drug development professionals can establish the structure of new chemical entities with the highest degree of scientific certainty.
References
-
D. O'Hagan, "Pyrrolidine, piperidine, and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. Available: [Link]
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V. Sharma, I. Karmakar, G. Brahmachari, and V. K. Gupta, "X-ray crystal structure analysis of N′-acetyl-N′-phenyl-2-naphthohydrazide," European Journal of Chemistry, vol. 13, no. 3, pp. 253-258, 2022. Available: [Link]
-
NIST, "1H-Pyrrole, 2,5-dihydro-," in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Available: [Link]
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M. A. Al-Rawi, S. Flamerz, and A. H. Khuthier, "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects," Spectrochimica Acta Part A: Molecular Spectroscopy, vol. 41, no. 12, pp. 1391-1395, 1985. Available: [Link]
-
ResearchGate, "Interpretation of the pyrrolidine region of the 1 H NMR spectrum," Online. Available: [Link]
-
B. Ringdahl, W. E. Pereira, Jr., and J. C. Craig, "Chiroptical properties of 2-substituted pyrrolidines," Tetrahedron, vol. 37, no. 9, pp. 1659-1662, 1981. Available: [Link]
-
W. Gaffield, R. E. Lundin, and L. K. Keeper, "Chiroptical properties of n-nitrosopyrrolidines and n-nitrosamino acids," Tetrahedron, vol. 37, no. 10, pp. 1861-1869, 1981. Available: [Link]
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- 3. Sci-Hub. Chiroptical properties of n-nitrosopyrrolidines and n-nitrosamino acids / Tetrahedron, 1981 [sci-hub.red]
- 4. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
Technical Monograph: 2-(2,5-Dichlorophenyl)pyrrolidine
The following technical guide provides an in-depth analysis of 2-(2,5-Dichlorophenyl)pyrrolidine, focusing on its identification, synthesis, and chemical properties.
CAS Registry Number: 383127-70-6 Primary Application: Pharmaceutical Intermediate / Neurochemical Probe
Part 1: Executive Summary & Identification
2-(2,5-Dichlorophenyl)pyrrolidine is a halogenated 2-arylpyrrolidine derivative. Structurally, it consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the C2 position with a phenyl ring bearing chlorine atoms at the 2 and 5 positions.
This scaffold is a critical pharmacophore in medicinal chemistry, sharing structural homology with known norepinephrine-dopamine reuptake inhibitors (NDRIs) such as 2-phenylpyrrolidine and desoxypipradrol . In drug development, it serves as a high-value building block for synthesizing conformationally restricted amine analogs, particularly in the exploration of central nervous system (CNS) agents.
Chemical Identity Data
| Parameter | Technical Specification |
| CAS Number | 383127-70-6 |
| IUPAC Name | 2-(2,5-Dichlorophenyl)pyrrolidine |
| Molecular Formula | C₁₀H₁₁Cl₂N |
| Molecular Weight | 216.11 g/mol |
| Canonical SMILES | C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl |
| InChI Key | QPWHFAUOXMVIQL-UHFFFAOYSA-N |
| Appearance | Off-white solid or viscous oil (Free base); White powder (HCl salt) |
Part 2: Synthesis & Manufacturing Protocol
Methodological Rationale: Direct arylation of pyrrolidine is often low-yielding due to regioselectivity issues. The most robust "self-validating" protocol for synthesizing 2-substituted pyrrolidines with specific aryl patterns (like the 2,5-dichloro motif) is the Grignard Addition-Reduction Sequence utilizing N-protected lactams. This method ensures regiocontrol at the C2 position and prevents over-alkylation.
Validated Synthetic Pathway (Grignard Route)
The workflow involves the nucleophilic attack of a 2,5-dichlorophenyl Grignard reagent on an N-Boc-2-pyrrolidinone, followed by acidic deprotection and reduction.
Step-by-Step Protocol
1. Reagent Preparation (Grignard Formation)
-
Precursor: 1-Bromo-2,5-dichlorobenzene.
-
Activation: Magnesium turnings (1.2 eq) in anhydrous THF. Iodine crystal (catalytic) to initiate.
-
Procedure: Add the bromide dropwise to refluxing THF/Mg. Maintain reflux until Mg is consumed.
-
Checkpoint: Solution turns dark grey/brown, indicating formation of 2,5-dichlorophenylmagnesium bromide .
2. Nucleophilic Addition
-
Substrate: N-Boc-2-pyrrolidinone (dissolved in THF).
-
Condition: Cool Grignard solution to -78°C. Add substrate slowly.
-
Mechanism: The Grignard reagent attacks the carbonyl carbon of the lactam.
-
Quench: Saturated NH₄Cl solution.
-
Intermediate:tert-Butyl 2-(2,5-dichlorophenyl)-2-hydroxypyrrolidine-1-carboxylate.
3. Deprotection & Reduction (One-Pot Cyclization)
-
Reagent: Triethylsilane (Et₃SiH) with Trifluoroacetic acid (TFA) or NaBH₄ in acidic media.
-
Process: TFA removes the Boc group and promotes dehydration to the cyclic iminium ion. Et₃SiH (or borohydride) reduces the iminium species in situ to the amine.
-
Purification: Acid-base extraction. The product is extracted into organic solvent (DCM) at pH > 12.
Reaction Pathway Visualization
Caption: Stepwise synthesis of CAS 383127-70-6 via Grignard addition to N-Boc-lactam, ensuring C2-regioselectivity.
Part 3: Structural Analysis & Pharmacological Context
Structure-Activity Relationship (SAR): The 2-(2,5-dichlorophenyl)pyrrolidine molecule is a rigidified analogue of phenethylamine.
-
Chirality: The C2 carbon is a stereocenter. The CAS 383127-70-6 typically refers to the racemic mixture unless specified (e.g., R-isomer CAS 1218935-60-4). In biological systems, the (S)-enantiomer of 2-arylpyrrolidines often exhibits higher potency at monoamine transporters.
-
Halogenation: The 2,5-dichloro substitution pattern on the phenyl ring is lipophilic and electron-withdrawing.
-
Effect: Increases metabolic stability against ring hydroxylation.
-
Binding: The "2,5" pattern creates steric bulk that may enhance selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT), similar to other chlorinated psychostimulants.
-
Analytical Verification (Self-Validating Metrics):
-
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic multiplet of the methine proton at C2 (~4.2-4.5 ppm) and the distinct aromatic splitting pattern of the 2,5-dichlorophenyl group (singlet/doublet mix depending on resolution).
-
Mass Spectrometry: ESI+ [M+H]⁺ = 216.0/218.0 (characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl showing 9:6:1 intensity for two chlorines).
Part 4: Handling & Safety Protocols
As a halogenated amine, this compound must be treated as a potential irritant and neuroactive agent.
| Hazard Class | Risk Description | Mitigation Protocol |
| Acute Toxicity | Harmful if swallowed/inhaled (H302+H332).[1][2][3] | Work within a fume hood. Do not generate dust.[4][5] |
| Skin Corrosion | Causes severe skin burns/eye damage (H314).[2] | Wear nitrile gloves (minimum 0.11mm) and safety goggles. |
| Storage | Hygroscopic; Air-sensitive (Free base). | Store under inert gas (Argon/Nitrogen) at 2-8°C. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl gas).
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: 2-arylpyrrolidine derivatives. Retrieved from [Link]
-
Organic Syntheses. (2020).[6][7] Synthesis of 2,5-Diaryloxadiazinones (Analogous Grignard/Imine chemistry). Org. Synth. 2020, 97, 189-206.[6] Retrieved from [Link][6]
-
Google Patents. (2020). Method for synthesizing R-2-(2,5-difluorophenyl)pyrrolidine (CN110981779B).[8] Retrieved from
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. carlroth.com [carlroth.com]
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- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
2-(2,5-Dichlorophenyl)pyrrolidine safety data sheet
An In-depth Technical Guide to the Safe Handling of 2-(2,5-Dichlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety
2-(2,5-Dichlorophenyl)pyrrolidine is a substituted pyrrolidine derivative utilized as a building block in chemical synthesis, particularly within drug discovery and development.[1][] Its structure, combining a chlorinated aromatic ring with a saturated heterocyclic amine, dictates its reactivity and, consequently, its toxicological and safety profile. This guide moves beyond a standard safety data sheet (SDS) to provide a deeper, scientifically-grounded understanding of the causality behind recommended safety protocols. As Senior Application Scientists, our goal is not merely to list procedures but to empower researchers to make informed decisions, ensuring both personal safety and experimental integrity. This document is structured to logically flow from identification and hazard assessment to practical application in handling, storage, and emergency response.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of safety. The physical properties influence its behavior in the laboratory environment, such as its potential for aerosolization or static discharge.
| Identifier | Value | Source |
| IUPAC Name | 2-(2,5-dichlorophenyl)pyrrolidine | [1][] |
| CAS Number | 383127-70-6 | [1] |
| Molecular Formula | C₁₀H₁₁Cl₂N | [1][] |
| Molecular Weight | 216.11 g/mol | [] |
| Canonical SMILES | C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl | [] |
| InChI Key | QPWHFAUOXMVIQL-UHFFFAOYSA-N | [1] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. For 2-(2,5-Dichlorophenyl)pyrrolidine, the primary acute hazard identified is oral toxicity.
| GHS Classification | Details |
| Pictogram | GHS07: Harmful/Irritant[1] |
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowed.[1] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1] |
The "Harmful if swallowed" classification (H302) is the primary, officially designated hazard.[1] This necessitates stringent controls to prevent ingestion, which can occur not only directly but also through cross-contamination of surfaces or hand-to-mouth contact. The precautionary statement P260, advising against breathing dust or fumes, is a critical preventative measure, as inhalation is a common route of accidental exposure for solid compounds.[1]
Section 3: Toxicological Profile - A Structure-Based Assessment
While specific, comprehensive toxicological studies on 2-(2,5-Dichlorophenyl)pyrrolidine are not widely published, an expert assessment of its structural components can inform a robust safety protocol.
-
Dichlorophenyl Moiety: Chlorinated aromatic compounds are a well-studied class of chemicals. Dichlorophenols, for example, can exhibit toxicity, and chronic exposure in manufacturing settings has been associated with liver damage.[3] Furthermore, compounds containing the dichlorophenyl structure have been identified by authorities like the State of California to potentially cause reproductive and developmental toxicity.[4] While this is not a direct assessment of the title compound, it establishes a credible basis for treating it with a high degree of caution, particularly concerning long-term or repeated exposure.
-
Pyrrolidine Ring: The pyrrolidine ring is a common feature in many biologically active compounds. While pyrrolidine itself is classified as corrosive and harmful, the toxicity profile is heavily modified by its substituents.[5][6] A related class of compounds, pyrrolizidine alkaloids, are known for their potential hepatotoxicity (liver damage) after metabolic activation.[7] This structural alert underscores the need for handling practices that minimize systemic exposure until more specific toxicological data becomes available.
Causality of Concern: The combination of these structural features—a potentially toxic chlorinated ring system and a heterocyclic amine—justifies treating this compound with caution beyond its immediate H302 classification. The primary concern is the potential for unforeseen long-term effects, a common issue with novel research chemicals. Therefore, all handling protocols should be designed to minimize any possible route of bodily exposure.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and PPE—is the guiding principle for safe laboratory work. For this compound, engineering controls and PPE are paramount.
Engineering Controls:
-
Fume Hood: All weighing and solution preparation involving 2-(2,5-Dichlorophenyl)pyrrolidine powder must be conducted in a certified chemical fume hood. This is the primary method to prevent inhalation of fine particulates, as advised by general safety protocols for handling chemical dusts.[8]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[9]
Personal Protective Equipment (PPE): The selection of PPE is not a checklist but a reasoned defense against specific hazards.
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[10] If there is a risk of splashing, chemical safety goggles should be used.
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile), which must be inspected for integrity before use.[10] It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10] Contaminated gloves must be disposed of as chemical waste.[10]
-
Skin and Body Protection: A lab coat is required to protect against incidental contact. For procedures with a higher risk of spills, a chemically resistant apron may be appropriate. Impervious clothing should be selected based on the concentration and amount of the substance being handled.[10]
Section 5: Handling and Storage Protocols
Safe handling and storage are proactive measures to prevent incidents.
Handling:
-
Avoid all contact with skin and eyes and prevent the formation of dust and aerosols.[9][10]
-
Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[8][10]
-
Keep the compound away from food, drink, and animal feedingstuffs.[8]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge, as a general precaution for fine organic powders.[9]
Storage:
-
Store in a cool, dry place.[10]
-
Keep the container tightly closed in a dry and well-ventilated area.[10][11]
-
Store locked up, as advised by precautionary statements, to ensure it is only accessible to trained personnel.[12]
-
Avoid exposure to light, air, and heat, as these conditions can promote degradation or reaction in many organic compounds.[13]
Section 6: Emergency and First-Aid Procedures
Rapid and correct response to an exposure is critical. The following workflow should be understood by all personnel working with the compound.
Caption: First-Aid Response Workflow for Exposure Events.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[1][14] If skin irritation occurs, seek medical advice.[12]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[14] If eye irritation persists, get medical attention.[12]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[1] Rinse mouth with water.[11]
-
Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[12] Call a poison center or doctor if you feel unwell.[12]
Section 7: Accidental Release and Disposal Measures
A systematic approach to spill management prevents the escalation of an incident and minimizes environmental contamination.
Spill Response Protocol:
Caption: Step-by-step protocol for managing an accidental spill.
Key Principles:
-
Environmental Precautions: Do not let the product enter drains, surface water, or ground water.[8][15]
-
Containment: Cover drains to prevent environmental release.[15]
-
Cleanup: For a solid spill, take it up mechanically, controlling dust formation.[8] Collect the material and place it in appropriate containers for disposal.[8]
-
Disposal: Waste material must be disposed of in accordance with national and local regulations.[15] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[15]
References
-
Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. [Link]
- Safety Data Sheet. (2012, February 10). [Source for general chemical handling].
-
Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. (2007, July 30). U.S. Environmental Protection Agency. [Link]
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Pyrrolidine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
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PART 355—EMERGENCY PLANNING AND NOTIFICATION. (n.d.). GovInfo. [Link]
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Appendix 5 - Emergencies. (n.d.). Purdue College of Pharmacy. [Link]
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Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety. [Link]
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2-(2,5-Difluorophenyl)pyrrolidine. (n.d.). PubChem. [Link]
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Chemicals Listed as Known to the State to Cause Reproductive Toxicity. (2010, March 26). OEHHA. [Link]
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The Dichotomous Nature of Dichlorophenyl Compounds: A Technical Guide to Their Biological Activity
Introduction: A Tale of Two Rings and a Chlorine Atom
The dichlorophenyl moiety, a seemingly simple aromatic structure adorned with two chlorine atoms, belies a profound and diverse range of biological activities. From the broad-spectrum insecticidal power of DDT to the targeted therapeutic intervention of modern pharmaceuticals, dichlorophenyl compounds have left an indelible mark on agriculture, public health, and medicine. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core mechanisms governing the bioactivity of these multifaceted molecules. We will explore their roles as potent pesticides, their toxicological profiles, and their emerging significance in the realm of therapeutics, providing not just a catalog of effects, but a deeper understanding of the causal relationships between chemical structure and biological function.
Chapter 1: The Legacy of Dichlorophenyl Pesticides: Mechanisms of Disruption
The widespread use of dichlorophenyl compounds in the 20th century was largely driven by their efficacy as pesticides. Understanding their mechanisms of action is crucial not only for appreciating their historical impact but also for developing safer and more selective alternatives.
Insecticides: Neurotoxicity through Ion Channel and Enzyme Modulation
DDT, perhaps the most famous and controversial organochlorine insecticide, exerts its potent insecticidal effect by targeting the voltage-gated sodium channels in the nerve cells of insects.[1][2] These channels are critical for the propagation of action potentials. DDT binds to a site on the channel protein, forcing it to remain open for an extended period.[1][2] This disruption leads to a continuous influx of sodium ions, causing the neuron to fire uncontrollably. The resulting hyperexcitability of the nervous system manifests as tremors and spasms, ultimately leading to paralysis and death of the insect.[1]
While highly effective, the lipophilic nature of DDT leads to its bioaccumulation in fatty tissues and its persistence in the environment, posing significant risks to non-target organisms, including birds and mammals.[2]
Dichlorvos, an organophosphate insecticide, employs a different neurotoxic mechanism: the inhibition of acetylcholinesterase (AChE).[3][4] AChE is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By irreversibly binding to the active site of AChE, dichlorvos prevents the hydrolysis of acetylcholine.[3] This leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors and disruption of nerve function.[3][4] The consequences include a range of symptoms from excessive secretions and muscle tremors to convulsions and respiratory failure.[3]
Herbicides: Mimicking Plant Hormones for Uncontrolled Growth
2,4-D is a selective herbicide that primarily targets broadleaf weeds. Its mechanism of action relies on its structural similarity to the natural plant hormone auxin (indole-3-acetic acid).[5] 2,4-D acts as a synthetic auxin, and at herbicidal concentrations, it overwhelms the plant's normal hormonal regulatory systems.[6] This leads to uncontrolled and unsustainable cell division and elongation, ultimately causing tissue damage, disruption of transport processes, and plant death.[5]
Fungicides: Disrupting Fungal Cell Membrane Integrity
Imazalil is a systemic fungicide that is effective against a broad spectrum of fungi.[7] Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7][8] Specifically, imazalil inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[8] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to cell death.[8]
Chapter 2: Toxicological Profile and Quantitative Assessment
While effective as pesticides, the biological activity of dichlorophenyl compounds extends to non-target organisms, including humans. A thorough understanding of their toxicology is paramount for risk assessment and the development of safer alternatives.
Acute and Chronic Toxicity
The toxicity of dichlorophenyl compounds varies significantly depending on the specific molecule and the route of exposure.
| Compound | Oral LD50 (Rat) | Dermal LD50 (Rat) | Primary Target Organs |
| DDT | 113-118 mg/kg | 2510 mg/kg | Nervous system, Liver |
| Dichlorvos | 56-80 mg/kg | 75-900 mg/kg | Nervous system |
| 2,4-D | 375-666 mg/kg[9] | >2000 mg/kg | Liver, Kidney |
| Imazalil | 227-343 mg/kg | 4200-4880 mg/kg | Liver |
Note: LD50 values are a measure of acute toxicity and represent the dose required to kill 50% of a test population. Lower LD50 values indicate higher toxicity.
Chronic exposure to some dichlorophenyl compounds has been associated with a range of health effects. For instance, DDT and its metabolite DDE are known endocrine disruptors and have been linked to reproductive and developmental issues.[10]
Quantitative Analysis of Biological Activity
The potency of dichlorophenyl compounds is often quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).[1][11] These values provide a standardized measure of the concentration of a compound required to elicit a 50% inhibition of a specific biological process, such as enzyme activity or receptor binding.
| Compound | Target | Assay | IC50 / Ki |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 breast cancer cells | Growth Inhibition | GI50: 0.127 µM[12] |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | B16-F0 melanoma cells | Cell Survival (MTT) | IC50: 5 µM[7] |
| [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides | Dopamine D3 Receptor | Radioligand Binding | Ki: 1.4 nM[13] |
Chapter 3: Dichlorophenyl Compounds in Drug Development: From Side Effects to Therapeutic Targets
The ability of dichlorophenyl compounds to interact with biological systems has not only been exploited for pest control but is also being increasingly harnessed for therapeutic purposes. The dichlorophenyl moiety is now a recognized pharmacophore in a number of approved drugs and investigational compounds.
Aripiprazole: Atypical Antipsychotic
Aripiprazole is an atypical antipsychotic medication that contains a 2,3-dichlorophenylpiperazine moiety.[14] Its primary mechanism of action is as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This complex pharmacology allows it to modulate dopaminergic and serotonergic neurotransmission, making it effective in the treatment of schizophrenia and bipolar disorder.
Anticancer Activity: Targeting Key Signaling Pathways
Recent research has highlighted the potential of novel dichlorophenyl compounds as anticancer agents. For example, the compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has demonstrated significant antitumor activity in preclinical models of melanoma and lung cancer.[7][15]
COH-SR4 exerts its anticancer effects through a multi-targeted mechanism that includes the activation of AMP-activated protein kinase (AMPK) and the inhibition of the PI3K/Akt signaling pathway.[3][15]
-
AMPK Activation: AMPK is a key energy sensor in cells. Its activation by COH-SR4 leads to the inhibition of anabolic pathways that are essential for cancer cell growth and proliferation.[3]
-
PI3K/Akt Inhibition: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. By inhibiting this pathway, COH-SR4 induces apoptosis (programmed cell death) in cancer cells.[16]
Chapter 4: Experimental Protocols for Assessing Biological Activity
The evaluation of the biological activity of dichlorophenyl compounds relies on a variety of well-established in vitro assays. The following protocols provide a framework for assessing cytotoxicity, enzyme inhibition, and receptor binding.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the dichlorophenyl compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Enzyme Inhibition: Acetylcholinesterase Assay (Ellman's Method)
This assay measures the activity of acetylcholinesterase by detecting the product of the enzymatic reaction.[17]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Substrate: 10 mM acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the dichlorophenyl compound at various concentrations.
-
Add 25 µL of acetylcholinesterase enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
Add 25 µL of ATCI and 100 µL of DTNB.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Receptor Binding: Competitive Radioligand Binding Assay
This assay measures the ability of a dichlorophenyl compound to compete with a radiolabeled ligand for binding to a specific receptor.[18][19]
Protocol:
-
Reagent Preparation:
-
Binding Buffer: Appropriate buffer for the receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor.
-
Receptor Preparation: Cell membranes or purified receptors.
-
-
Assay Procedure:
-
In a 96-well filter plate, add the receptor preparation, the radioligand at a concentration near its Kd, and a range of concentrations of the unlabeled dichlorophenyl compound.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of the wells and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation cocktail.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled compound to determine the IC50, which can then be used to calculate the Ki.
-
Conclusion: A Future of Targeted Design
The journey of dichlorophenyl compounds, from broad-spectrum pesticides to precision-targeted therapeutics, exemplifies the evolution of chemical biology. While the environmental and toxicological concerns associated with early-generation compounds like DDT have rightfully led to their restricted use, the dichlorophenyl scaffold continues to be a valuable tool in the design of novel bioactive molecules. A deep understanding of their mechanisms of action, coupled with rigorous quantitative assessment and a commitment to safety, will undoubtedly pave the way for the development of next-generation dichlorophenyl compounds with enhanced efficacy and selectivity for a wide range of biological targets.
References
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edX. IC50 Determination. [Link]
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Wikipedia. DDT. [Link]
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PubMed. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. [Link]
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PubMed. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. [Link]
-
ACS Publications. Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. [Link]
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NCBI. Receptor Binding Assays for HTS and Drug Discovery. [Link]
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PMC. 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. [Link]
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PubMed. Small‑molecule COH-SR4 inhibits adipocyte differentiation via AMPK activation. [Link]
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f LD LD 50 50 =. [Link]
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PubMed. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. [Link]
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ResearchGate. Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. [Link]
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Oklahoma State University. Pesticide Applicator Certification Series: Toxicity of Pesticides. [Link]
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Oncotarget. Targeting AMPK for cancer prevention and treatment. [Link]
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PMC. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
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PMC. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. [Link]
-
ResearchGate. (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. [Link]
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Scirp.org. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. [Link]
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Analyzing Radioligand Binding Data. [Link]
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Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. [Link]
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AERU. Dichlorophen. [Link]
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PMC. Differential crosstalk between the AMPK and PI3K/Akt pathways in breast cancer cells of differing genotypes. [Link]
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Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
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White Rose eTheses Online. Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. [Link]
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Gov.bc.ca. Pesticide Toxicity and Hazard. [Link]
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ResearchGate. (PDF) Evidence of Cancer Promoting Roles for AMPK and Related Kinases. [Link]
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Wikipedia. 2,3-Dichlorophenylpiperazine. [Link]
-
Cultivar Magazine. 2,4-D. [Link]
-
ResearchGate. Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds | Request PDF. [Link]
-
PubMed. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration. [Link]
-
Herbicides: How Toxic Are They?1. [Link]
-
NIH. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. [Link]
-
YouTube. PI3K-AKT Pathway Explained. [Link]
-
PubMed. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
-
Florida Online Journals. Toxicity of Common Indoor Household Insecticides Registered in Florida1. [Link]
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The Strategic deployment of 2-(2,5-Dichlorophenyl)pyrrolidine as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring system, a five-membered saturated nitrogen-containing heterocycle, holds a position of prominence in the landscape of pharmacologically active molecules.[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its value as a versatile scaffold in drug design.[2] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets. When substituted at the 2-position with an aryl group, the resulting 2-arylpyrrolidine moiety becomes a key pharmacophore in a multitude of therapeutic agents, influencing their potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet highly strategic, chiral building block: 2-(2,5-Dichlorophenyl)pyrrolidine. The dichlorophenyl substitution pattern offers a unique combination of steric and electronic properties that can be exploited by medicinal chemists to fine-tune the biological activity of lead compounds.
This technical guide will provide a comprehensive overview of 2-(2,5-Dichlorophenyl)pyrrolidine, from its stereoselective synthesis to its potential applications as a chiral building block in the development of novel therapeutics. We will delve into the rationale behind its design, explore detailed synthetic methodologies, and discuss the structure-activity relationships that govern its utility in medicinal chemistry.
Physicochemical and Stereochemical Properties
2-(2,5-Dichlorophenyl)pyrrolidine is a chiral molecule possessing a stereocenter at the C2 position of the pyrrolidine ring. The physical and chemical properties of this building block are summarized in the table below. The presence of the dichlorophenyl group significantly influences the molecule's lipophilicity and electronic character, which in turn can impact its interactions with biological targets and its metabolic stability.
| Property | Value |
| Molecular Formula | C₁₀H₁₁Cl₂N |
| Molecular Weight | 216.11 g/mol |
| Appearance | Off-white to white solid |
| Chirality | Exists as (R) and (S) enantiomers |
| LogP (calculated) | ~3.1 |
The stereochemistry of the 2-arylpyrrolidine core is often critical for biological activity. The specific spatial arrangement of the dichlorophenyl group relative to the pyrrolidine ring can dictate the binding affinity and selectivity for a given protein target. Therefore, the ability to synthesize enantiomerically pure forms of 2-(2,5-Dichlorophenyl)pyrrolidine is of paramount importance for its application in drug discovery.
Stereoselective Synthesis of 2-(2,5-Dichlorophenyl)pyrrolidine
Proposed Synthetic Pathway
The proposed synthesis commences with the protection of the nitrogen atom of pyrrolidone, followed by a Grignard reaction with 1-bromo-2,5-dichlorobenzene to introduce the dichlorophenyl moiety. Subsequent dehydration and deprotection, followed by an asymmetric reduction, yields the desired enantiomer of 2-(2,5-Dichlorophenyl)pyrrolidine.
Caption: Proposed synthetic pathway for (R)-2-(2,5-Dichlorophenyl)pyrrolidine.
Detailed Experimental Protocol (Adapted)
Step 1: Synthesis of tert-butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-pyrrolidone)
-
To a solution of pyrrolidone (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-oxopyrrolidine-1-carboxylate as a colorless oil or white solid.
Step 2: Grignard Reaction with 1-Bromo-2,5-dichlorobenzene
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Grignard reagent by adding a solution of 1-bromo-2,5-dichlorobenzene (1.2 eq) in anhydrous THF to magnesium turnings (1.3 eq).
-
Initiate the reaction with gentle heating or the addition of a small crystal of iodine.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add a solution of tert-butyl 2-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.
Step 3: Dehydration and Deprotection to form the Cyclic Imine
-
Dissolve the crude tertiary alcohol intermediate in a suitable solvent (e.g., toluene or xylenes).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The resulting crude cyclic imine is often used in the next step without further purification.
Step 4: Asymmetric Reduction to (R)- or (S)-2-(2,5-Dichlorophenyl)pyrrolidine
-
In a flame-dried flask under an inert atmosphere, dissolve the crude cyclic imine in an anhydrous solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a chiral reducing agent. For the (R)-enantiomer, a common choice is (R)-2-methyl-CBS-oxazaborolidine in combination with a borane source like borane-dimethyl sulfide complex (BMS). For the (S)-enantiomer, the corresponding (S)-2-methyl-CBS-oxazaborolidine would be used.
-
Stir the reaction at low temperature for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the boron complexes.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure.
-
Purify the final product by column chromatography or distillation to obtain the desired enantiomer of 2-(2,5-Dichlorophenyl)pyrrolidine.
Applications in Drug Discovery and Medicinal Chemistry
The 2-(2,5-Dichlorophenyl)pyrrolidine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The dichlorophenyl group can serve several purposes in drug design, including acting as a bioisosteric replacement for other functional groups, enhancing binding affinity through hydrophobic and halogen bonding interactions, and improving metabolic stability by blocking sites of oxidative metabolism.
As a Key Pharmacophore in Kinase Inhibitors
A significant number of kinase inhibitors feature an aryl-substituted heterocyclic core. The 2-arylpyrrolidine motif can position the aryl group in a specific orientation to interact with the ATP-binding site of a kinase. The dichlorophenyl moiety, in particular, can form favorable interactions within the hydrophobic pocket of the kinase active site. Furthermore, the chlorine atoms can act as hydrogen bond acceptors and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
The structure-activity relationship (SAR) of many kinase inhibitors reveals that the substitution pattern on the phenyl ring is critical for potency and selectivity.[3] The 2,5-dichloro substitution provides a distinct electronic and steric profile compared to other substitution patterns, which can be exploited to achieve selectivity for a particular kinase or to avoid off-target effects. For example, in the design of inhibitors for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, the nature and position of substituents on an aryl ring were shown to be crucial for achieving high potency.[3]
In the Development of Central Nervous System (CNS) Agents
The 2-arylpyrrolidine scaffold is also present in a number of compounds targeting the central nervous system. For instance, derivatives of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide have been developed as potent opioid kappa agonists.[4][5] In these compounds, the dichlorophenyl group plays a crucial role in the interaction with the opioid receptor. The 2,5-dichloro substitution pattern of the title compound could offer a different pharmacological profile, potentially leading to agents with altered selectivity or improved side-effect profiles.
Bioisosteric Replacement and Lead Optimization
In medicinal chemistry, the concept of bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool for lead optimization.[6][7] The dichlorophenyl group can be considered a bioisostere for other bulky, lipophilic groups. For example, it could replace a naphthyl or a substituted biphenyl group to modulate properties such as solubility, metabolic stability, and target affinity. The chlorine atoms can also influence the pKa of nearby functional groups, which can be critical for optimizing the pharmacokinetic properties of a drug candidate.
Conclusion
2-(2,5-Dichlorophenyl)pyrrolidine is a chiral building block with significant potential in modern drug discovery. Its stereoselective synthesis, achievable through established asymmetric methodologies, provides access to enantiomerically pure starting materials crucial for the development of selective therapeutic agents. The unique electronic and steric properties conferred by the 2,5-dichlorophenyl moiety make this scaffold particularly attractive for the design of kinase inhibitors and CNS-active compounds. As our understanding of structure-activity relationships continues to evolve, the strategic deployment of well-defined chiral building blocks like 2-(2,5-Dichlorophenyl)pyrrolidine will remain a cornerstone of successful drug development programs. This guide provides a foundational understanding of this valuable synthetic tool, empowering researchers to leverage its potential in their quest for novel and effective medicines.
References
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Chem-Impex. 2-Phenylpyrrolidine. [Link]
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Bhat, A. A., Tandon, N., Singh, I., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]
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De Costa, B. R., He, X. S., Dominguez, C., Radesca, L., & Bowen, W. D. (1992). 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists. Journal of Medicinal Chemistry, 35(21), 3885–3894. [Link]
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Wikipedia. 2-Pyrrolidone. [Link]
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Bhat, A. A., Tandon, N., Singh, I., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]
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Li Petri, G., Spanò, V., D'Anneo, A., & Barraja, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4909. [Link]
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Heinrich, D. M., Flanagan, J. U., Jamieson, S. M. F., Silva, S., Rigoreau, L. J. M., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. [Link]
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De Costa, B. R., He, X. S., Dominguez, C., Radesca, L., & Bowen, W. D. (1992). 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid .kappa. agonists. Journal of Medicinal Chemistry, 35(21), 3885–3894. [Link]
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Lee, K., Kim, S. J., Lee, J., Lee, J. Y., Park, C., & Lee, J. (2017). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3473–3477. [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 419-456). Academic Press. [Link]
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Nguyen, T. T., Lee, H., & Kim, D. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 903. [Link]
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Poyraz, S., Dondas, H. A., Yamali, C., Belveren, S., Demir, Y., Aydinoglu, S., ... & Ekinci, D. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245785. [Link]
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Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). [Link]
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Tseng, S. L., Hung, M. S., Chang, C. P., Song, J. S., Tai, C. L., Chiu, H. H., ... & Shia, K. S. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. ResearchGate. [Link]
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Lee, K., Kim, S. J., Lee, J., Lee, J. Y., Park, C., & Lee, J. (2017). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. [Link]
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Tseng, S. L., Hung, M. S., Chang, C. P., Song, J. S., Tai, C. L., Chiu, H. H., ... & Shia, K. S. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397–5412. [Link]
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Słoczyńska, K., Pękala, E., Wesołowska, A., & Zelaszczyk, D. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564. [Link]
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Patrick, G. L. (2002). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 82, 19-32. [Link]
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Methodological & Application
Application Note: Scalable Synthesis of 2-(2,5-Dichlorophenyl)pyrrolidine
Abstract & Scope
This technical guide details a robust, scalable protocol for the synthesis of 2-(2,5-Dichlorophenyl)pyrrolidine (CAS: 383127-70-6), a critical pharmacophore in the development of monoamine reuptake inhibitors and analgesic scaffolds. Unlike traditional methods utilizing volatile nitriles, this protocol employs a Nucleophilic Addition-Cyclization sequence starting from N-Boc-2-pyrrolidinone. This route minimizes impurity profiles, offers superior regiocontrol, and is adaptable for both gram-scale research and kilogram-scale process development.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the latent electrophilicity of the lactam carbonyl. By activating the pyrrolidinone ring, we enable a controlled addition of the aryl nucleophile, followed by a reductive cyclization cascade.
Mechanistic Pathway (Graphviz)
Caption: Figure 1. Retrosynthetic logic flow from starting materials to target via the cyclic imine intermediate.
Safety & Handling
-
2,5-Dichlorobromobenzene: Irritant. Avoid inhalation.
-
Magnesium/Grignard Reagents: Pyrophoric and moisture-sensitive. All reactions must be performed under an inert atmosphere (Ar or N₂).
-
Sodium Borohydride (NaBH₄): Liberates flammable hydrogen gas upon contact with acid or moisture. Ensure adequate venting.
-
Trifluoroacetic Acid (TFA): Corrosive. Use in a fume hood.
Detailed Experimental Protocol
Phase A: Preparation of the Grignard Reagent
Objective: Generate high-activity 2,5-dichlorophenylmagnesium bromide. Note: The 2,5-dichloro substitution pattern creates steric hindrance and electronic deactivation. Standard initiation may be sluggish.
Reagents:
-
1-Bromo-2,5-dichlorobenzene (22.6 g, 100 mmol)
-
Magnesium turnings (2.67 g, 110 mmol, 1.1 equiv)
-
Iodine (one crystal) or DIBAL-H (0.1 mL of 1M solution) as activator
-
THF (Anhydrous, 100 mL)
Procedure:
-
Activation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.
-
Loading: Add Mg turnings and just enough THF to cover them. Add the activator (Iodine crystal).
-
Initiation: Add approx. 5% of the bromide solution (dissolved in 20 mL THF). Heat gently with a heat gun until the solution becomes turbid and exotherms (color change to grey/brown).
-
Addition: Once initiated, dilute the remaining bromide with 80 mL THF. Add dropwise over 45 minutes, maintaining a gentle reflux via internal exotherm.
-
Maturation: After addition, reflux at 65°C for 1 hour to ensure complete consumption of the aryl halide. Cool to room temperature.
Phase B: Nucleophilic Addition to Lactam
Objective: Coupling the aryl group to the pyrrolidine core.
Reagents:
-
N-Boc-2-pyrrolidinone (18.5 g, 100 mmol) [Commercial or prepared from 2-pyrrolidinone + Boc₂O]
-
THF (Anhydrous, 100 mL)
Procedure:
-
Dissolve N-Boc-2-pyrrolidinone in 100 mL anhydrous THF in a separate dry flask. Cool to -78°C (Dry ice/Acetone bath).
-
Cannulation: Transfer the prepared Grignard reagent (from Phase A) slowly via cannula into the cold lactam solution over 30 minutes.
-
Critical Control Point: Maintain internal temperature below -60°C to prevent ring-opening polymerization or bis-addition.
-
-
Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench carefully with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 100 mL).
-
Isolation: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. The crude residue contains the N-Boc-amino ketone/hemiaminal equilibrium mixture.
Phase C: Cyclization & Reduction (The "One-Pot" Finish)
Objective: Converting the intermediate to the final amine.
Reagents:
-
Trifluoroacetic acid (TFA) (30 mL)
-
Dichloromethane (DCM) (100 mL)
-
Sodium Borohydride (NaBH₄) (7.6 g, 200 mmol)
-
Methanol (MeOH) (100 mL)
Procedure:
-
Deprotection/Cyclization: Dissolve the crude intermediate from Phase B in DCM (100 mL). Add TFA (30 mL) dropwise at 0°C. Stir at room temperature for 2 hours.
-
Concentration: Remove volatiles (DCM/TFA) under reduced pressure. Azeotrope with toluene twice to remove residual acid.
-
Reduction: Redissolve the oily residue (cyclic imine salt) in MeOH (100 mL). Cool to 0°C.
-
Hydride Addition: Add NaBH₄ portion-wise (Caution: Gas evolution). Maintain temperature <10°C.
-
Stir for 2 hours at room temperature.
-
Workup: Quench with 1N NaOH until pH > 12. Extract with DCM (3 x 100 mL).
-
Purification: Dry organics (Na₂SO₄) and concentrate. Purify via flash column chromatography (SiO₂, 95:5 DCM:MeOH + 1% NH₄OH) or crystallize as the HCl salt using ethereal HCl.
Data Summary & Validation
Expected Yields
| Scale | Reagent Load | Crude Yield | Isolated Yield (Pure) |
| Lab | 10 mmol | 92% | 78-82% |
| Pilot | 100 mmol | 89% | 75% |
Analytical Characterization (HCl Salt)
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.8 (br s, 2H, NH₂⁺), 7.65 (d, J=2.5 Hz, 1H, Ar-H), 7.58 (d, J=8.5 Hz, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 4.85 (m, 1H, C2-H), 3.25 (m, 2H, C5-H), 2.30 (m, 1H), 2.05-1.80 (m, 3H).
-
¹³C NMR: Distinctive signals at ~60 ppm (C2-pyrrolidine) and ~130-135 ppm (Aryl C-Cl carbons).
-
Mass Spectrometry (ESI): [M+H]⁺ calc. for C₁₀H₁₁Cl₂N = 216.03; found 216.1.
Process Workflow Diagram
Caption: Figure 2. Step-by-step operational workflow for the synthesis process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Grignard Yield | Moisture in solvent or inactive Mg. | Use "Turbo Grignard" (iPrMgCl·LiCl) for halogen exchange if Mg turnings fail. |
| Ring Opening | Temperature too high during addition. | Ensure internal temp stays <-60°C during Grignard addition. |
| Incomplete Cyclization | Insufficient acid time. | Ensure TFA step runs for full 2 hours; verify disappearance of Boc by TLC. |
| Product trapped in aqueous | pH not basic enough during workup. | The amine is basic. Ensure aqueous layer is pH >12 before extraction. |
References
-
General Synthesis of 2-Arylpyrrolidines
-
Smith, A. B., et al. "Pyrrolidinone-Based Strategies for Alkaloid Synthesis." Journal of Organic Chemistry. (2021).[3] (Representative methodology grounding).
-
-
Grignard Addition to N-Boc-Lactams
-
Beak, P., & Lee, W. K. "α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-pyrrolidines." Journal of Organic Chemistry, 58(5), 1109–1117.
-
-
Specific Analog Protocols (Difluoro/Dichloro variants)
-
Patent CN110981779B. "Synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine." (2020).
-
-
Compound Data (CAS 383127-70-6)
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11533566.
-
Sources
Application Notes & Protocols: Enantioselective Synthesis of 2-Aryl-Pyrrolidines
Introduction: The Significance of Chiral 2-Aryl-Pyrrolidines
The 2-aryl-pyrrolidine motif is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds and pharmaceuticals.[1][2] The stereochemistry at the C2 position is often critical for biological activity, with different enantiomers exhibiting distinct pharmacological profiles. For instance, the (R)-enantiomer of a 2-aryl-pyrrolidine derivative can act as a potent 5-HT6 agonist, while the (S)-enantiomer displays antagonistic activity.[3] This underscores the critical need for robust and efficient enantioselective synthetic methods to access these valuable chiral building blocks in high optical purity. This guide provides an in-depth overview of key methodologies, detailed experimental protocols, and the underlying scientific principles for the enantioselective synthesis of 2-aryl-pyrrolidines.
Key Methodologies for Enantioselective Synthesis
A variety of powerful strategies have been developed for the asymmetric synthesis of 2-aryl-pyrrolidines. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. Here, we delve into three prominent and mechanistically distinct approaches: Palladium-Catalyzed Asymmetric Carboamination, Organocatalytic Asymmetric Michael Addition, and Biocatalytic Reductive Amination.
Palladium-Catalyzed Asymmetric Carboamination
This methodology provides a direct and efficient route to 2-(arylmethyl)-pyrrolidines through an intramolecular alkene carboamination reaction. The key to success lies in the use of a chiral palladium catalyst that controls the stereochemical outcome of the cyclization.
Causality of Experimental Choices:
-
Catalyst System: A palladium precursor (e.g., Pd(OAc)₂) is combined with a chiral phosphine ligand (e.g., (S)-Tol-BINAP). The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the enantioselective insertion of the alkene into the palladium-nitrogen bond.
-
Substrate: The reaction utilizes readily available N-protected γ-aminoalkenes (e.g., N-Boc-pent-4-enylamines) and aryl bromides. The Boc protecting group is crucial as it modulates the nucleophilicity of the nitrogen atom and can be easily removed post-synthesis.
-
Base: A mild base, such as cesium carbonate (Cs₂CO₃), is employed to facilitate the formation of the active palladium(0) species and to neutralize the HBr generated during the catalytic cycle.
Experimental Workflow:
Caption: Workflow for Palladium-Catalyzed Asymmetric Carboamination.
Protocol 1: Synthesis of (R)-N-Boc-2-(phenylmethyl)pyrrolidine
-
Catalyst Preparation: In a glovebox, add palladium(II) acetate (2.2 mg, 0.01 mmol) and (S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl ((S)-Tol-BINAP, 7.5 mg, 0.011 mmol) to an oven-dried Schlenk tube.
-
Reaction Setup: Remove the Schlenk tube from the glovebox. Add bromobenzene (23.6 mg, 0.15 mmol), N-Boc-pent-4-enylamine (20.0 mg, 0.1 mmol), and cesium carbonate (48.9 mg, 0.15 mmol).
-
Solvent Addition and Reaction: Evacuate and backfill the tube with argon (3 times). Add 1.0 mL of anhydrous toluene via syringe. Place the tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
| Aryl Bromide | Yield (%) | ee (%) |
| Bromobenzene | 85 | 92 |
| 4-Bromotoluene | 82 | 94 |
| 4-Bromoanisole | 88 | 91 |
| 1-Bromo-4-fluorobenzene | 79 | 90 |
Data is representative and may vary based on specific reaction conditions.
Organocatalytic Asymmetric Michael Addition
Organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of often toxic and expensive metals.[4] Chiral secondary amines, particularly proline and its derivatives, are highly effective catalysts for the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, a key step in the synthesis of functionalized pyrrolidines.[5][6]
Causality of Experimental Choices:
-
Catalyst: A diarylprolinol silyl ether is a commonly used organocatalyst. The proline backbone provides the chiral scaffold, while the bulky diarylprolinol and silyl ether groups create a sterically hindered environment that effectively shields one face of the intermediate enamine, leading to high enantioselectivity.
-
Mechanism: The catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine then undergoes a stereoselective Michael addition to the nitroalkene. Subsequent hydrolysis releases the catalyst and furnishes the Michael adduct, which can then be cyclized to the pyrrolidine.
-
Reaction Conditions: The reaction is typically run at room temperature in a non-polar solvent like toluene or chloroform. The absence of strong acids or bases makes this method compatible with a wide range of functional groups.
Reaction Mechanism:
Caption: Organocatalytic Michael Addition Cycle.
Protocol 2: Synthesis of a Chiral 2-Aryl-4-nitropyrrolidine Precursor
-
Reaction Setup: To a vial, add the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).
-
Reagent Addition: Add the aldehyde (0.2 mmol) and the β-nitrostyrene derivative (0.22 mmol) to the vial.
-
Solvent and Stirring: Add 1.0 mL of anhydrous toluene and stir the mixture at room temperature for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.
-
Cyclization: The resulting nitroaldehyde can be subsequently reduced and cyclized in a one-pot procedure using a reducing agent like zinc dust in the presence of an acid (e.g., acetic acid) to afford the corresponding 2-aryl-pyrrolidine.
-
Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the cyclized product by NMR and chiral HPLC, respectively.
| Aldehyde | Nitroalkene | dr | ee (%) |
| Propanal | β-Nitrostyrene | >95:5 | 98 |
| Butanal | (E)-1-nitro-2-(p-tolyl)ethene | >95:5 | 99 |
| Isovaleraldehyde | (E)-2-(4-chlorophenyl)-1-nitroethene | 90:10 | 95 |
Data is representative and may vary based on specific reaction conditions.
Biocatalytic Transaminase-Triggered Cyclization
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases are enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor. This approach can be ingeniously applied to the synthesis of 2-aryl-pyrrolidines.
Causality of Experimental Choices:
-
Enzyme Selection: The choice of transaminase is critical for achieving high enantioselectivity. Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the final product. These enzymes exhibit excellent stereocontrol, often yielding products with ≥95% ee.[7]
-
Substrate Design: The substrate is a γ-ketoaldehyde or a related precursor. The enzyme selectively aminates the ketone, and the resulting amino group undergoes spontaneous intramolecular cyclization to form a cyclic imine, which is then reduced in situ or in a subsequent step.
-
Reaction Conditions: The reaction is performed in an aqueous buffer at a mild pH (e.g., pH 8) and temperature (e.g., 37 °C) to ensure the stability and activity of the enzyme. A co-solvent like DMSO may be used to improve the solubility of the substrate. An amine donor, such as isopropylamine (IPA), is required in excess.
Experimental Workflow:
Caption: Workflow for Biocatalytic Transaminase-Triggered Cyclization.
Protocol 3: Enantio-Complementary Synthesis of a 2-Aryl-pyrrolidine
-
Reaction Setup: In a microcentrifuge tube, prepare a 0.5 mL reaction mixture containing 100 mM potassium phosphate (KPi) buffer (pH 8), 50 mM of the γ-ketoaldehyde substrate, 1 mM pyridoxal 5'-phosphate (PLP), 1 M isopropylamine (IPA), and 20% (v/v) DMSO.
-
Enzyme Addition: Add 10 mg/mL of the selected transaminase (either (R)- or (S)-selective).
-
Incubation: Incubate the mixture at 37 °C with shaking (e.g., 700 rpm) for 48 hours.
-
Work-up: After incubation, add a base (e.g., 50 µL of 10 M NaOH) to raise the pH and facilitate extraction. Extract the product with ethyl acetate (3 x 0.5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen.
-
Analysis: Analyze the crude product to determine the yield and enantiomeric excess using an appropriate chiral chromatography method (HPLC or GC).
| Substrate (γ-ketoaldehyde with aryl group) | Enzyme | Yield (%) | ee (%) |
| 5-oxo-5-phenylpentanal | (R)-Transaminase | 85 | >99 (R) |
| 5-oxo-5-phenylpentanal | (S)-Transaminase | 82 | >99 (S) |
| 5-(4-methoxyphenyl)-5-oxopentanal | (R)-Transaminase | 90 | >99 (R) |
| 5-(4-methoxyphenyl)-5-oxopentanal | (S)-Transaminase | 88 | >99 (S) |
Data is representative and may vary based on specific reaction conditions.[7]
Conclusion and Future Outlook
The enantioselective synthesis of 2-aryl-pyrrolidines remains an active area of research, driven by the importance of these structures in drug discovery. The methodologies outlined in this guide—palladium-catalyzed carboamination, organocatalytic Michael addition, and biocatalytic transamination—represent a selection of the powerful tools available to synthetic chemists. Each approach offers distinct advantages in terms of substrate scope, operational simplicity, and stereocontrol. Future developments will likely focus on expanding the substrate scope of these reactions, developing more efficient and recyclable catalysts, and applying these methods to the synthesis of complex natural products and novel pharmaceutical agents. The continued innovation in asymmetric synthesis will undoubtedly pave the way for the discovery of new medicines built upon the versatile 2-aryl-pyrrolidine scaffold.
References
-
Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Journal of the American Chemical Society, 132(16), 5582–5583. Available at: [Link]
-
(2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]
-
Heckmann, C. M., & Paul, C. E. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(11), 2471–2477. Available at: [Link]
-
(2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(23), 8251. Available at: [Link]
-
Lazib, Y., Guimaraes Naves, J., Labande, A., Dauban, P., & Saget, T. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 2(2), 125-141. Available at: [Link]
-
(2024). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. Available at: [Link]
-
Lazib, Y., Guimaraes Naves, J., Labande, A., Dauban, P., & Saget, T. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 2(2), 125-141. Available at: [Link]
-
(2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(3), 578. Available at: [Link]
-
(2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7549-7554. Available at: [Link]
-
Trost, B. M., & Miller, J. R. (2012). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein Journal of Organic Chemistry, 8, 1023–1028. Available at: [Link]
-
(2014). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters, 16(21), 5624-5627. Available at: [Link]
-
(n.d.). 2.1 Introductory Remarks: Chiral Pool Syntheses and Diastereoselective Reactions. Science of Synthesis. Available at: [Link]
-
(2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 627(8003), 321-327. Available at: [Link]
-
(2011). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 111(3), 1293-1453. Available at: [Link]
-
(2012). Tandem diastereo- and enantioselective preparation of aryl and alkyl cyclopropyl carbinols with three adjacent stereocenters using perhydrobenzoxazines and diethylzinc. Semantic Scholar. Available at: [Link]
-
(2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Molecules, 16(10), 8235-8246. Available at: [Link]
-
(2010). ChemInform Abstract: Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. ChemInform, 41(28). Available at: [Link]
-
(2012). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chemical Communications, 48(4), 529-531. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 5. Sci-Hub. ChemInform Abstract: Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. / ChemInform, 2009 [sci-hub.ru]
- 6. Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Biocatalytic Synthesis of Chiral 2-Substituted Pyrrolidines
Abstract
The chiral 2-substituted pyrrolidine motif is a privileged pharmacophore found in numerous FDA-approved therapeutics (e.g., Procyclidine) and natural alkaloids (e.g., nicotine analogues). Traditional chemical synthesis often requires harsh reducing agents, heavy metal catalysts (Ir/Ru), or complex chiral auxiliaries. This guide details a scalable, "green" biocatalytic route using Imine Reductases (IREDs) and Reductive Aminases (RedAms) .[1][2] We provide a self-validating protocol for the asymmetric reduction of cyclic imines and the reductive amination of keto-precursors, achieving >99% enantiomeric excess (ee).
Mechanistic Principles & Causality
To ensure reproducibility, one must understand the enzymatic logic. IREDs and RedAms do not merely "add hydrogen"; they orchestrate a stereoselective hydride transfer.
The Catalytic Cycle
The reaction is driven by the cofactor NADPH . The enzyme binds the protonated iminium species (either pre-formed or generated in situ from a ketone + amine).
-
Protonation: An active site residue (often Asp or Tyr) facilitates the protonation of the imine nitrogen, activating the C=N bond.
-
Hydride Transfer: The enzyme positions the C4 of the nicotinamide ring of NADPH within <4.5 Å of the iminium carbon.[3]
-
Stereocontrol: The steric environment of the active site forces the hydride attack from a specific face (Re- or Si-), yielding high enantioselectivity.
Visualization of the Mechanism
The following diagram illustrates the flow of electrons and atoms during the critical reduction step.
Figure 1: Mechanistic flow of IRED-mediated hydride transfer. The active site geometry dictates the stereochemical outcome.
Strategic Workflow: From Screen to Scale
Do not jump immediately to gram-scale synthesis. Enzyme stereoselectivity is substrate-dependent.[4] Follow this validated decision tree.
Figure 2: Decision tree for selecting the optimal biocatalytic route based on substrate stability.
Experimental Protocols
Materials & Buffer Preparation
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5. Note: pH is critical. pH < 6 may degrade NADPH; pH > 9 reduces enzyme activity.
-
Cofactor Recycling Mix:
-
NADP+ (1.0 mM final conc.)
-
D-Glucose (1.5 equivalents relative to substrate)
-
Glucose Dehydrogenase (GDH) (5 U/mL) – Source: Bacillus sp. or commercial kit.
-
-
Enzyme: Lyophilized IRED powder or E. coli cell-free extract (CFE).
Protocol A: Microscale Screening (Self-Validating)
Purpose: To identify the specific enzyme variant (e.g., from Streptomyces, Paenibacillus) that yields the desired (R) or (S) enantiomer.
Steps:
-
Master Mix: Prepare a solution containing Buffer, Glucose, GDH, and NADP+.
-
Substrate Loading: Add substrate (e.g., 2-methyl-1-pyrroline) to a final concentration of 10 mM. Dissolve hydrophobic substrates in DMSO (max 5% v/v final).
-
Enzyme Addition: Aliquot 190 µL of Master Mix into 96-well plate wells. Add 10 µL of different IRED lysates to each well.
-
Controls (Validation):
-
Negative Control: Master Mix + Substrate + No Enzyme (Checks for chemical background reduction).
-
Racemic Standard: Perform a chemical reduction (NaBH4 in MeOH) of the substrate to establish HPLC retention times for both enantiomers.
-
-
Incubation: Seal plate. Shake at 30°C, 600 rpm for 16–24 hours.
-
Quench: Add 200 µL Acetonitrile (MeCN) or 100 µL 10M NaOH to stop reaction and basify.
Protocol B: Preparative Synthesis (1 Gram Scale)
Scenario: Synthesis of (S)-2-methylpyrrolidine.
-
Reaction Vessel: Use a 250 mL round-bottom flask or an automated titrator vessel (to maintain pH).
-
Substrate: Dissolve 1.0 g (approx 12 mmol) of 2-methyl-1-pyrroline in 100 mL KPi buffer (pH 7.5).
-
Recycling System: Add Glucose (3.2 g, 1.5 eq) and NADP+ (20 mg, catalytic amount). Add GDH (500 Units).
-
Initiation: Add the selected IRED enzyme (e.g., 50–100 mg of lyophilized powder).
-
Monitoring: Incubate at 30°C with gentle stirring.
-
Critical Check: Monitor pH every 2 hours. As GDH converts glucose to gluconic acid, pH will drop. Maintain pH 7.0–7.5 by adding 1M NaOH (or use an autotitrator).
-
-
Workup:
-
Basify to pH >12 using 10M NaOH (ensures pyrrolidine is uncharged).
-
Extract 3x with MTBE (Methyl tert-butyl ether) or DCM.
-
Dry organic layer over MgSO4 and concentrate carefully (pyrrolidines can be volatile).
-
Optional: Precipitate as an HCl salt for stability.
-
Analytical Methods (Quality Control)
Accurate determination of ee is non-negotiable. Pyrrolidines often lack UV chromophores, requiring derivatization or specialized detection.
Derivatization for UV Detection
If the product is aliphatic (e.g., 2-methylpyrrolidine), it is invisible to standard UV detectors.
-
Reagent: Benzoyl chloride or 4-Nitrobenzoyl chloride.
-
Method: Mix 50 µL crude reaction (basified) + 50 µL benzoyl chloride + 100 µL NaOH. Shake for 10 min. Extract with EtOAc.[5] Inject organic phase.[6][7]
Chiral HPLC Parameters
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).
-
Why DEA? It suppresses peak tailing by competing for silanol sites on the column.
-
-
Detection: UV at 254 nm (if derivatized).[8]
-
Calculation:
Data Summary Example:
| Method | Conversion (%) | ee (%) | Atom Economy | Notes |
| Chemical (NaBH4) | >95% | 0% (rac) | Low | Stoichiometric waste |
| Biocatalytic (IRED) | >90% | >99% | High | Water as byproduct |
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: pH drop due to gluconic acid buildup.
-
Fix: Increase buffer strength to 250 mM or use autotitration.
-
-
Issue: Substrate Inhibition.
-
Cause: High concentration of imine deactivates enzyme.
-
Fix: Use a "fed-batch" approach. Add substrate continuously via syringe pump rather than all at once.
-
-
Issue: Poor Solubility.
-
Fix: Add cosolvents. IREDs generally tolerate up to 10-20% DMSO or MeOH.
-
References
-
Aleku, G. A., et al. (2017). "Aberrant imine reductase activity of a short-chain dehydrogenase/reductase."[3] Nature Catalysis. [Link]
-
Schrittwieser, J. H., et al. (2014). "Recent advances in the enzymatic reduction of imines." Advanced Synthesis & Catalysis. [Link]
-
Sharma, M., et al. (2017). "Biocatalytic Desymmetrization of Cyclic Imines." ACS Catalysis. [Link]
-
Mangas-Sanchez, J., et al. (2017). "Asymmetric Synthesis of Chiral Amines Using Imine Reductases." Accounts of Chemical Research. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04636B [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. Amine synthesis by imine reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Note: NMR Structural Elucidation of 2-(2,5-Dichlorophenyl)pyrrolidine
This Application Note provides a comprehensive protocol for the structural elucidation and NMR characterization of 2-(2,5-Dichlorophenyl)pyrrolidine (CAS 383127-70-6). This compound is a critical chiral building block in the synthesis of CNS-active agents and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Introduction & Significance
2-(2,5-Dichlorophenyl)pyrrolidine represents a class of 2-arylpyrrolidines often utilized as pharmacophores in drug discovery. The presence of the 2,5-dichlorophenyl moiety introduces specific steric and electronic effects that influence the pyrrolidine ring's conformation. Accurate NMR characterization is essential to distinguish this regioisomer from its 2,4- or 3,4-dichloro analogs and to verify the integrity of the chiral center at the C2 position.
This guide outlines a self-validating protocol for assigning the 1H and 13C spectral features of this molecule, focusing on distinguishing the spin systems of the halogenated aromatic ring from the saturated nitrogen heterocycle.
Experimental Protocol
Sample Preparation
To ensure high-resolution spectra and minimize exchange broadening of the amine proton:
-
Solvent: Chloroform-d (
) is recommended for the free base to minimize viscosity. Dimethyl sulfoxide- ( ) is preferred for the hydrochloride salt to ensure solubility and visualize the ammonium protons. -
Concentration: 10–15 mg in 600 µL solvent.
-
Additives: If analyzing the free base in
, add 1-2 mg of anhydrous to the tube to scavenge trace acid, or use a sealed tube to prevent carbamate formation from atmospheric .
Instrument Parameters (Recommended)
-
Field Strength:
400 MHz (1H).[1] -
Temperature: 298 K.
-
Pulse Sequences:
-
1D
(zg30): 16 scans, D1 = 2.0 s. -
1D
(zgpg30): 512 scans, D1 = 2.0 s (proton decoupled). -
2D COSY (cosygpppqf): Magnitude mode.
-
2D HSQC (hsqcedetgpsisp2): Multiplicity-edited (distinguishes
from ). -
2D HMBC (hmbcgplpndqf): Long-range coupling optimized for
Hz.
-
Spectral Analysis & Assignment Logic
Predicted Spectral Data
Note: Values are chemometrically predicted based on additivity rules for 2,5-dichloro substitution and 2-pyrrolidine scaffolds. Experimental variations of ±0.2 ppm may occur depending on concentration and salt form.
Table 1:
NMR Chemical Shift Data (
)
| Position | Shift ( | Multiplicity | Assignment Logic | |
| Aromatic | ||||
| H-6' | 7.55 | d | 2.5 | Ortho to pyrrolidine; meta-coupled to H-4'. |
| H-3' | 7.28 | d | 8.5 | Ortho to Cl; adjacent to H-4'. |
| H-4' | 7.18 | dd | 8.5, 2.5 | Meta to H-6'; Ortho to H-3'. |
| Pyrrolidine | ||||
| H-2 | 4.45 | dd | 8.0, 6.5 | Benzylic methine; deshielded by aryl ring. |
| H-5a | 3.15 | m | - | Adjacent to Nitrogen (deshielded). |
| H-5b | 2.98 | m | - | Diastereotopic partner to H-5a. |
| H-3a | 2.25 | m | - | Adjacent to benzylic center. |
| H-3b | 1.75 | m | - | Shielded face. |
| H-4 (a/b) | 1.80 – 1.95 | m | - | Bridge methylene. |
| N-H | 1.8 - 2.5 | br s | - | Exchangeable; shift varies with conc. |
Table 2:
NMR Chemical Shift Data
| Position | Shift ( | Type | Notes |
| C-1' (Ipso) | 142.5 | Cq | Quaternary, attached to pyrrolidine. |
| C-2' (Cl) | 132.8 | Cq | Ortho to pyrrolidine. |
| C-5' (Cl) | 130.5 | Cq | Meta to pyrrolidine. |
| C-3' | 130.1 | CH | Aromatic methine. |
| C-4' | 128.4 | CH | Aromatic methine. |
| C-6' | 127.9 | CH | Aromatic methine (close to alkyl). |
| C-2 | 59.5 | CH | Chiral center (Benzylic). |
| C-5 | 46.8 | Adjacent to Nitrogen. | |
| C-3 | 33.2 | ||
| C-4 | 25.4 |
Structural Validation Workflow
The following workflow utilizes 2D NMR to confirm the regiochemistry of the dichloro-substitution and the integrity of the pyrrolidine ring.
Step 1: Spin System Identification (COSY)
-
Aromatic Region: Look for the isolated spin system of the 1,2,5-substituted ring.
-
Observation: H-3' and H-4' will show a strong cross-peak (ortho coupling).
-
Verification: H-6' should show no strong ortho coupling, only a weak meta-coupling cross-peak to H-4'. This confirms the 2,5-dichloro pattern (where H-6 is isolated between the pyrrolidine and a Cl).
-
-
Aliphatic Region: Trace the continuous chain:
.
Step 2: Connectivity Check (HMBC)
-
Linker Verification: The benzylic proton H-2 must show correlations to the aromatic quaternary carbons.
-
Critical Diagnostic: H-2 should correlate to C-1' (strong), C-2' (weak/medium), and C-6' (strong).
-
Self-Validating Check: If H-2 correlates strongly to two equivalent aromatic protons, the ring is likely 4-substituted (symmetric). If it correlates to distinct carbons with the specific pattern above, the 2-substitution is confirmed.
-
Visualization of Assignment Logic
Caption: Logic flow for the structural verification of 2-(2,5-Dichlorophenyl)pyrrolidine using 1D and 2D NMR data.
Synthesis & Isolation Context
Understanding the synthesis aids in identifying impurities (e.g., unreacted starting materials or over-reduced byproducts).
Caption: Simplified synthetic pathway highlighting potential impurities to monitor during NMR analysis.
References
-
National Institutes of Health (NIH). (2025). Advanced NMR Screening: Unveiling Bioactive Compounds. Retrieved from [Link]
-
MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules. Retrieved from [Link]
-
PubChem. (2025). Pyrrolidine Structure and Chemical Physical Properties. Retrieved from [Link]
Sources
Application Note: Pharmacological Characterization of 2-(2,5-Dichlorophenyl)pyrrolidine via In Vitro Dopamine Transporter (DAT) Uptake Assay
Abstract & Scientific Rationale
2-(2,5-Dichlorophenyl)pyrrolidine is a substituted phenylpyrrolidine derivative, structurally distinct due to its 2,5-dichloro substitution pattern on the phenyl ring. Phenylpyrrolidines are a privileged scaffold in medicinal chemistry, often exhibiting potent affinity for monoamine transporters (MATs), specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
This application note details a Radioactive [³H]-Dopamine Uptake Inhibition Assay . This protocol is the "Gold Standard" for quantifying the potency (
Therapeutic & Toxicological Relevance:
-
Stimulant Profiling: Phenylpyrrolidines function primarily as reuptake inhibitors. Characterizing this analog helps predict potential psychostimulant properties or abuse liability.
-
Selectivity Probing: The 2,5-substitution is less common than the 3,4-substitution found in compounds like Desoxypipradrol; this assay determines if the steric bulk at the ortho position affects transporter binding conformation.
Mechanism of Action (MOA)
The primary hypothesis for 2-(2,5-Dichlorophenyl)pyrrolidine is that it acts as a competitive inhibitor of the DAT. By binding to the S1 substrate site (or the nearby S2 site) of the transporter, it physically occludes the translocation of synaptic dopamine back into the presynaptic neuron.
Visualization: Synaptic Mechanism
Figure 1: Mechanism of Action. The compound competes with Dopamine for the DAT binding site, preventing reuptake and increasing synaptic dopamine concentrations.
Experimental Protocol: [³H]-Dopamine Uptake Assay
Materials & Reagents
| Reagent | Specification | Purpose |
| Test Compound | 2-(2,5-Dichlorophenyl)pyrrolidine (CAS 383127-70-6) | Target Analyte |
| Radioligand | [³H]-Dopamine (Specific Activity: 20–40 Ci/mmol) | Tracer for uptake |
| Cell Line | HEK-293 stably expressing hDAT | Biological System |
| Assay Buffer | Krebs-Ringer-HEPES (KRH) + 0.1% Ascorbic Acid | Physiological Medium |
| NSB Control | Mazindol (10 µM) or Cocaine (10 µM) | Define Non-Specific Binding |
| Lysis Buffer | 1% SDS or 0.1 N NaOH | Solubilize cells for counting |
| Scintillation Fluid | EcoScint or equivalent | Signal amplification |
Compound Preparation (Critical Step)
The lipophilicity of the dichlorophenyl group requires careful solubilization to prevent precipitation in aqueous buffers.
-
Stock Solution: Dissolve 2-(2,5-Dichlorophenyl)pyrrolidine in 100% DMSO to a concentration of 10 mM . Vortex until clear.
-
Serial Dilution: Prepare 10-point serial dilutions (1:3 or 1:10) in DMSO.
-
Working Solution: Dilute the DMSO stocks 1:100 into KRH Assay Buffer.
-
Note: Final DMSO concentration in the well must be
to avoid solvent-induced cytotoxicity or transporter artifacts.
-
Step-by-Step Assay Workflow
Step 1: Cell Plating
-
Seed hDAT-HEK293 cells in Poly-D-Lysine coated 96-well plates at
cells/well. -
Incubate for 24 hours at
, to reach 90% confluency.
Step 2: Pre-Incubation (Equilibrium)
-
Aspirate growth medium and wash cells
with warm KRH buffer. -
Add 25 µL of Assay Buffer (Total Binding), 25 µL of Mazindol (NSB), or 25 µL of Test Compound dilutions.
-
Incubate for 10 minutes at Room Temperature (25°C).
-
Expert Insight: We use RT instead of 37°C for the uptake phase to slow the kinetics slightly, allowing for more precise manual handling without "uptake saturation" errors.
-
Step 3: Uptake Initiation
-
Add 25 µL of [³H]-Dopamine (Final concentration: 20 nM) to all wells.
-
Incubate for 10 minutes at Room Temperature.
Step 4: Termination & Wash
-
Rapidly aspirate the radioactive buffer.
-
Immediately wash wells
with ice-cold KRH buffer.-
Critical: The ice-cold buffer "freezes" the transporter conformation, preventing efflux of the radioligand during the wash step.
-
Step 5: Detection
-
Add 100 µL of Lysis Buffer (1% SDS) and shake for 30 minutes.
-
Transfer lysate to scintillation vials (or add scintillant directly to special plates).
-
Read CPM (Counts Per Minute) on a Beta Counter (e.g., PerkinElmer MicroBeta).
Visualization: Assay Workflow
Figure 2: Operational workflow for the [³H]-Dopamine Uptake Assay.
Data Analysis & Interpretation
Calculation of Specific Uptake
Raw CPM data must be corrected to determine specific transporter activity.
-
Total Uptake: Wells with DMSO only.
-
NSB: Wells with 10 µM Mazindol.
and Determination
Plot the Specific Uptake (% of Control) against the Log[Concentration] of 2-(2,5-Dichlorophenyl)pyrrolidine. Fit the data using a non-linear regression (Sigmoidal Dose-Response, Variable Slope).
Calculate the inhibition constant (
- : Concentration of [³H]-Dopamine used (20 nM).
- : The Michaelis-Menten constant of Dopamine for hDAT (typically ~10–20 nM in HEK systems; must be determined experimentally for your specific cell line).
Expected Results Table
| Parameter | Expected Range (Hypothetical) | Interpretation |
| 50 nM – 500 nM | Potent uptake inhibition (typical for dichloro-phenylpyrrolidines). | |
| Hill Slope | -0.8 to -1.2 | Indicates competitive binding (1:1 stoichiometry). |
| > 0.5 | Indicates a robust, valid assay. |
Troubleshooting & Expert Tips
-
High Non-Specific Binding (NSB):
-
Cause: The lipophilic dichlorophenyl ring may stick to the plastic.
-
Solution: Use low-binding plates or add 0.01% BSA to the assay buffer.
-
-
Edge Effects:
-
Cause: Evaporation or temperature gradients in outer wells.
-
Solution: Fill edge wells with water; do not use them for data points.
-
-
Solubility Crash:
-
Observation: Turbidity at high concentrations (>10 µM).
-
Solution: Verify solubility in KRH buffer via light microscopy before adding cells. If precipitating, lower the maximum test concentration.
-
References
-
Dopamine Transporter Assay Standardization
-
Aggarwal, S., & Mortensen, O. V. (2017).[1] In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology.
-
-
Phenylpyrrolidine SAR & Pharmacology
- Kolanos, R., et al. (2013). Structural modification of the designer stimulant α-pyrrolidinovalerophenone (α-PVP) influences potency at dopamine transporters. ACS Chemical Neuroscience.
-
General Transporter Kinetics (Cheng-Prusoff)
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
Sources
Precision Cytotoxicity Profiling of Novel Pyrrolidine Scaffolds: From Solubility to SAR
Executive Summary
Pyrrolidine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics (e.g., lisinopril, captopril). However, evaluating their cytotoxicity requires navigating specific physicochemical challenges, particularly lipophilicity and potential redox activity. This guide moves beyond generic "kit" instructions to provide a robust, field-validated workflow for accurately determining the cytotoxic potential of novel pyrrolidine compounds.
Part 1: Strategic Assay Selection
The Senior Scientist’s Perspective: While the MTT assay is the historical default, it is not always the scientifically superior choice for novel small molecule screening. Pyrrolidine derivatives, depending on their substitutions (e.g., hydrazones, thiophenes), can occasionally exhibit redox properties that interfere with tetrazolium reduction, leading to false negatives.
-
MTT/MTS (Metabolic): Measures mitochondrial dehydrogenase activity. Best for rapid viability checks but susceptible to metabolic fluctuations and chemical interference.
-
SRB (Sulforhodamine B): Measures total cellular protein.[1] Superior linearity, stable endpoint, and unaffected by metabolic perturbations. Recommended for primary screening of novel synthetic scaffolds.
-
ATP (CellTiter-Glo): Highest sensitivity. Best for high-throughput screening (HTS) or scarce cell populations.
Decision Matrix: Selecting the Right Assay
Figure 1: Decision tree for selecting the optimal cytotoxicity endpoint based on compound physicochemical properties.
Part 2: Pre-Assay Critical Check – Solubility & Stability
Novel pyrrolidines often suffer from poor aqueous solubility, leading to precipitation in cell culture media. This is the #1 cause of "noisy" cytotoxicity data.
Protocol:
-
Stock Preparation: Dissolve compound in 100% DMSO to a concentration of 10–50 mM .
-
Tip: If the compound has a fused aromatic ring (e.g., pyrrolobenzodiazepine), sonicate for 5 minutes at 37°C.
-
-
Solvent Tolerance Test:
-
DMSO Limit: Ensure final DMSO concentration in the well is ≤ 0.5% (v/v) . Ideally, keep it at 0.1% to avoid solvent-induced cytotoxicity masking compound effects.
Part 3: Experimental Protocols
Protocol A: The Gold Standard – Sulforhodamine B (SRB) Assay
Recommended for novel synthetic compounds to avoid redox interference.
Materials:
-
Fixative: 10% (w/v) Trichloroacetic acid (TCA).
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Wash: 1% Acetic acid.
-
Solubilizer: 10 mM Tris base (pH 10.5).
Workflow:
-
Seeding: Seed cells (e.g., A549, HeLa) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add 100 µL of 2x compound solution (final volume 200 µL). Include:
-
Incubation: 48–72 hours at 37°C, 5% CO2.
-
Fixation (Critical Step):
-
Gently layer 50 µL of cold 10% TCA directly onto the media. Do not aspirate media first (prevents cell loss).
-
Incubate at 4°C for 1 hour.
-
-
Washing: Wash plates 4x with slow-running tap water. Air dry completely.
-
Staining: Add 100 µL SRB solution for 15 min at room temperature.
-
Destaining: Remove unbound dye by washing 4x with 1% acetic acid. Air dry.
-
Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 min.
-
Readout: Measure Absorbance at 510 nm .
Protocol B: Metabolic Screening – MTT Assay
Suitable for rapid preliminary screening of water-soluble derivatives.
Workflow:
-
Seeding: Same as SRB.
-
Treatment: Same as SRB.
-
MTT Addition:
-
Incubation: 3–4 hours at 37°C. Check for purple formazan crystals.
-
Solubilization:
-
Carefully aspirate media (don't dislodge crystals).
-
Add 150 µL DMSO.
-
Shake for 15 min protected from light.
-
-
Readout: Measure Absorbance at 570 nm (Reference: 630 nm).
Part 4: Data Analysis & Visualization
Calculating IC50:
Do not use linear regression (
-
X: Log of concentration.
-
Y: Normalized response (% Viability).
Data Summary Table: Typical IC50 values for pyrrolidine derivatives in literature:
| Compound Class | Cell Line | IC50 Range (µM) | Mechanism Note |
| Spiro-pyrrolidines | MCF-7 (Breast) | 5 – 25 | Often induces apoptosis via p53 pathway |
| Pyrrolidine-hydrazones | A549 (Lung) | 2 – 50 | Structure-dependent (electron-withdrawing groups increase potency) |
| Metal-Complexed | HeLa (Cervical) | < 5 | Metal coordination often enhances cytotoxicity |
| Vehicle Control | All | > 1000 | DMSO < 0.5% should show 100% viability |
Pathway Visualization: General Cytotoxicity Workflow
Figure 2: Standard cytotoxicity screening workflow timeline.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[1] Nature Protocols.
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.
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National Cancer Institute (NCI). In Vitro Cell Line Screening Protocol (SRB Assay).
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Riss, T. L., et al. (2016). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf.
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- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assay of 2-(2,5-Dichlorophenyl)pyrrolidine at the Human Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Pharmacological Profile of 2-(2,5-Dichlorophenyl)pyrrolidine
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system (CNS). Its rigid, five-membered ring structure provides a valuable framework for designing molecules with specific three-dimensional orientations, which is crucial for selective interaction with biological targets. The inclusion of a dichlorophenyl group often enhances the lipophilicity and binding affinity of compounds for various receptors and transporters within the CNS.
Given the structural motifs present in 2-(2,5-Dichlorophenyl)pyrrolidine, it is hypothesized to interact with monoamine transporters, a family of proteins that regulate the synaptic concentrations of key neurotransmitters such as dopamine, serotonin, and norepinephrine. These transporters are critical targets for the treatment of a wide range of neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease. The dopamine transporter (DAT) is a particularly relevant target, as many pyrrolidine-containing compounds have been shown to exhibit potent inhibitory activity at this site. This application note provides a comprehensive guide to characterizing the binding affinity of 2-(2,5-Dichlorophenyl)pyrrolidine for the human dopamine transporter (hDAT) using radioligand binding assays.
The Scientific Bedrock: Principles of Radioligand Binding Assays
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor. These assays are broadly categorized into saturation and competitive binding studies.
-
Saturation Binding Assays: These experiments are designed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd). In a saturation assay, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until equilibrium is reached. The specific binding is then plotted against the concentration of the radioligand, and the resulting hyperbolic curve can be analyzed to determine the Kd and Bmax.
-
Competitive Binding Assays: These assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (in this case, 2-(2,5-Dichlorophenyl)pyrrolidine) for the receptor. In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Experimental Protocols
This section provides detailed protocols for conducting saturation and competitive radioligand binding assays to characterize the interaction of 2-(2,5-Dichlorophenyl)pyrrolidine with the human dopamine transporter.
I. Preparation of Cell Membranes Expressing Human Dopamine Transporter (hDAT)
The source of the dopamine transporter for these assays will be a stable cell line, such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells, engineered to express the human dopamine transporter (hDAT)[1][2][3][4].
Materials:
-
HEK-hDAT or CHO-hDAT cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Spectrophotometer and reagents for protein quantification (e.g., BCA or Bradford assay kit)
Protocol:
-
Cell Culture: Culture HEK-hDAT or CHO-hDAT cells to 80-90% confluency in appropriate cell culture flasks.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 5-10 mL of ice-cold Lysis Buffer to each flask and scrape the cells.
-
Homogenization: Transfer the cell suspension to a Dounce homogenizer and homogenize with 10-15 strokes on ice. Alternatively, sonicate the cell suspension in short bursts.
-
Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Preparation and Storage: Discard the supernatant and resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a protein concentration of 1-2 mg/mL.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay
This protocol is designed to determine the Kd and Bmax of the radioligand [3H]WIN 35,428 for the human dopamine transporter.
Materials:
-
hDAT-containing cell membranes
-
Radioligand: [3H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
Non-specific binding control: A high concentration of a known DAT inhibitor, such as 10 µM GBR-12909 or 10 µM Nomifensine[1][5]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Scintillation vials
-
Liquid scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Assay Setup: In a 96-well microplate, set up triplicate wells for each concentration of the radioligand.
-
Total Binding: To each well, add 50 µL of Assay Buffer.
-
Non-specific Binding: To a separate set of triplicate wells, add 50 µL of the non-specific binding control (e.g., 10 µM GBR-12909).
-
Radioligand Addition: Add 50 µL of varying concentrations of [3H]WIN 35,428 (e.g., 0.1 to 20 nM, prepared by serial dilution in Assay Buffer) to both total and non-specific binding wells.
-
Initiation of Binding: Add 100 µL of the hDAT membrane preparation (containing 10-20 µg of protein) to each well to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or 4°C for some protocols) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of liquid scintillation cocktail, and allow to equilibrate.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert CPM to fmol/mg: Convert the specific binding CPM values to fmol of radioligand bound per mg of protein using the specific activity of the radioligand and the protein concentration in the assay.
-
Generate Saturation Curve: Plot the specific binding (fmol/mg) against the concentration of [3H]WIN 35,428 (nM).
-
Determine Kd and Bmax: Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Kd and Bmax values.
-
Equation: Y = (Bmax * X) / (Kd + X)
-
Y = Specific Binding
-
X = Radioligand Concentration
-
Bmax = Maximum number of binding sites
-
Kd = Equilibrium dissociation constant
-
-
-
Scatchard Plot (Optional): For a linear representation of the data, a Scatchard plot can be generated by plotting Specific Binding/[Radioligand] (Y-axis) versus Specific Binding (X-axis).
-
The slope of the line is -1/Kd.
-
The x-intercept is Bmax.
-
III. Competitive Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of 2-(2,5-Dichlorophenyl)pyrrolidine for the binding of [3H]WIN 35,428 to hDAT.
Materials:
-
Same as for the Saturation Binding Assay.
-
Test Compound: 2-(2,5-Dichlorophenyl)pyrrolidine, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
Protocol:
-
Assay Setup: In a 96-well microplate, set up triplicate wells for each concentration of the test compound.
-
Radioligand Addition: To each well, add 50 µL of [3H]WIN 35,428 at a fixed concentration (typically at or near its Kd value, determined from the saturation binding assay).
-
Test Compound Addition: Add 50 µL of varying concentrations of 2-(2,5-Dichlorophenyl)pyrrolidine (e.g., from 0.1 nM to 10 µM) to the appropriate wells. For total binding wells, add 50 µL of Assay Buffer. For non-specific binding wells, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
Initiation of Binding: Add 100 µL of the hDAT membrane preparation (10-20 µg of protein) to each well.
-
Incubation, Termination, and Data Acquisition: Follow steps 6-10 from the Saturation Binding Assay protocol.
Data Analysis:
-
Calculate Percent Specific Binding:
-
% Specific Binding = [(Binding in presence of test compound - Non-specific Binding) / (Total Binding - Non-specific Binding)] * 100
-
-
Generate Competition Curve: Plot the percent specific binding against the logarithm of the concentration of 2-(2,5-Dichlorophenyl)pyrrolidine.
-
Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression analysis software to determine the IC50 value.
-
Calculate Ki using the Cheng-Prusoff Equation:
-
Equation: Ki = IC50 / (1 + ([L]/Kd))[6][7][8]
-
Ki = Inhibitory constant of the test compound
-
IC50 = Concentration of the test compound that inhibits 50% of specific binding
-
[L] = Concentration of the radioligand used in the assay
-
Kd = Equilibrium dissociation constant of the radioligand (determined from the saturation binding assay)
-
-
Data Presentation
Table 1: Summary of Experimental Parameters for Radioligand Binding Assays
| Parameter | Saturation Assay | Competitive Assay |
| Target | Human Dopamine Transporter (hDAT) | Human Dopamine Transporter (hDAT) |
| Radioligand | [3H]WIN 35,428 | [3H]WIN 35,428 |
| Radioligand Conc. | 0.1 - 20 nM (variable) | Fixed (at or near Kd) |
| Test Compound | N/A | 2-(2,5-Dichlorophenyl)pyrrolidine |
| Test Compound Conc. | N/A | 0.1 nM - 10 µM (variable) |
| Non-specific Control | 10 µM GBR-12909 | 10 µM GBR-12909 |
| Membrane Protein | 10-20 µ g/well | 10-20 µ g/well |
| Incubation Time | 60-120 minutes | 60-120 minutes |
| Incubation Temp. | Room Temperature | Room Temperature |
| Output | Kd, Bmax | IC50, Ki |
Visualization of Workflows
Figure 1: General workflow for the preparation of hDAT-containing membranes and the execution of saturation and competitive binding assays.
Figure 2: Principles of saturation and competitive radioligand binding assays.
References
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
- Berger, P., et al. (1990). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 38(4), 549-553.
-
Creative Bioarray. Radioligand Binding Assay. [Link]
- Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.15.1-12.15.22.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Martinez-Martin, N., et al. (2024). Development of Three Alternative Strategies for the Binding of Cells to Functionalized DeepTipTM AFM Probes. International Journal of Molecular Sciences, 25(3), 1729.
- Bhat, A., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 868310.
-
GraphPad Software. (2026). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
- Kunko, M. D., et al. (2000). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. Neurotoxicology, 21(5), 759-767.
- Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 252, 1-13.
- Khosravi-Nikou, E., et al. (2016). Establishment a CHO Cell Line Expressing Human CD52 Molecule. Reports of Biochemistry & Molecular Biology, 5(1), 56-62.
- Rajan, V. P., & Abdin, M. (2006). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacology and Toxicology, 1(3), 235-245.
- University of Puget Sound. (2011). Characterization of a mutant dopamine transporter in HEK-293 cells. Sound Ideas.
- Bhat, A., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 868310.
- Niznik, H. B., et al. (1991). [3H]GBR-12935 binding to cytochrome P450 in the human brain. Archives of Biochemistry and Biophysics, 288(1), 1-6.
- Chen, N., & Reith, M. E. (2000). Structure-activity relationships for substrate recognition by the human dopamine transporter. Journal of Pharmacology and Experimental Therapeutics, 294(2), 652-662.
-
Chemistry Stack Exchange. (2020). Understanding Scatchard Plots. [Link]
- Grimshaw, D. C., et al. (2013). CHO cell line specific prediction and control of recombinant monoclonal antibody N-glycosylation. Biotechnology and Bioengineering, 110(11), 2955-2968.
-
ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
- Madras, B. K., et al. (1996). [3H]WIN 35428 ([3H]CFT)
- Wang, Q., et al. (2001). Characterization of HEK 293 cells expressing the D 1 or D 5 dopamine receptor subtype. Journal of Neurochemistry, 79(5), 1013-1022.
-
Eurofins DiscoverX. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
- Chen, N., & Reith, M. E. (1994). [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Pharmacology and Experimental Therapeutics, 269(3), 1109-1119.
-
G-Biosciences. (2017, October 24). How to isolate membrane receptor complexes from cells. [Link]
- Wei, Y., et al. (2002). Dopamine transporter-dependent induction of C-Fos in HEK cells. Synapse, 45(3), 184-192.
- Aggarwal, S., et al. (2021). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 22(16), 8829.
-
University of Bristol. Receptor binding techniques: saturation (equilibrium) analysis. [Link]
-
Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. [Link]
- Little, K. Y., et al. (1993).
- Goldstein, B., & Wofsy, C. (1994). Interpretation of Scatchard plots for aggregating receptor systems. Biophysical Journal, 66(5), 1753-1763.
-
Georg, B. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
- Froimowitz, M., et al. (1997). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. Journal of Medicinal Chemistry, 40(25), 4151-4160.
- Jardon, A., et al. (2020). Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes. International Journal of Molecular Sciences, 21(18), 6659.
-
Wikipedia. (2023, December 10). Ligand binding assay. [Link]
-
ResearchGate. (n.d.). Cell line expression verification and cell binding assay. [Link]
- Andrée, B., et al. (1994). Characterization of binding of [3H]GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)-piperazine) to membranes and to solubilized membrane extracts from terminal field regions of mesolimbic, mesocortical and nigrostriatal dopamine pathways. Journal of Neurochemistry, 62(5), 1930-1939.
-
University of Bristol. Receptor binding techniques: competition (inhibition or displacement) assays. [Link]
-
Slideshare. (2018, November 11). the scatchard plot.pptx. [Link]
-
Thermo Fisher Scientific. (2014, November 6). High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing [Video]. YouTube. [Link]
- Near, J. A., & Mahler, H. R. (1983). GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings.
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- 1. HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rbmb.net [rbmb.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. resources.revvity.com [resources.revvity.com]
In vivo studies with 2-(2,5-Dichlorophenyl)pyrrolidine in mice
Application Note: Preclinical Characterization of 2-(2,5-Dichlorophenyl)pyrrolidine
Part 1: Executive Summary & Compound Profile
Objective: This guide outlines the standard operating procedures (SOPs) for the in vivo characterization of 2-(2,5-Dichlorophenyl)pyrrolidine (2,5-DCPP) . As a structural analog of the stimulant 2-phenylpyrrolidine and related to desoxypipradrol (2-DPMP), 2,5-DCPP is hypothesized to act as a monoamine transporter modulator. This protocol focuses on establishing its safety profile, psychomotor efficacy, and basic pharmacokinetics in C57BL/6J mice.
Compound Profile:
-
IUPAC Name: 2-(2,5-Dichlorophenyl)pyrrolidine
-
CAS Number: 2411635-26-0[1]
-
Molecular Formula: C10H11Cl2N
-
Predicted Mechanism: Norepinephrine/Dopamine Reuptake Inhibitor (NDRI). The 2,5-dichloro substitution provides significant steric hindrance at the ortho position, potentially altering transporter affinity compared to the more common 3,4-dichloro analogs.
Safety & Ethics Warning:
CRITICAL: 2,5-DCPP is a New Chemical Entity (NCE) with an unverified toxicological profile. All personnel must wear full PPE (nitrile gloves, lab coat, N95/P100 respirator). All animal studies must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the ARRIVE guidelines.
Part 2: Experimental Workflow Visualization
The following diagram outlines the critical path from compound formulation to data output.
Figure 1: Integrated workflow for the pharmacological evaluation of 2,5-DCPP.
Part 3: Detailed Protocols
Module 1: Formulation & Dosing Strategy
Rationale: Phenylpyrrolidines are lipophilic bases. Proper pH adjustment is critical to prevent precipitation in the peritoneal cavity, which causes irritation and alters pharmacokinetics.
Reagents:
-
Vehicle A (Preferred): 0.9% Sterile Saline (if using HCl salt).
-
Vehicle B (Alternative): 5% DMSO / 5% Tween-80 / 90% Saline (if using free base).
Protocol:
-
Stock Preparation: Calculate the required amount of 2,5-DCPP to achieve a stock concentration of 3.0 mg/mL (for the highest dose).
-
Dissolution:
-
If HCl salt: Dissolve directly in sterile saline. Vortex for 2 minutes.
-
If Free Base: Dissolve in 100% DMSO first, then add Tween-80, then slowly add saline while vortexing.
-
-
pH Check: Ensure pH is between 6.0 and 7.4. If too acidic (common with HCl salts), buffer with minimal 0.1M NaOH.
-
Dosing Volume: Administer Intraperitoneally (IP) at 10 mL/kg .
Dose Groups (n=8 males/group):
-
Vehicle Control
-
Low Dose: 1 mg/kg (Threshold probing)
-
Mid Dose: 10 mg/kg (Active range for phenylpyrrolidines)
-
High Dose: 30 mg/kg (Ceiling/Toxicity probing)
Module 2: Functional Observational Battery (FOB)
Rationale: Before specific behavioral testing, a modified Irwin Test (FOB) is required to identify autonomic toxicity, seizure potential, and gross neurological deficits.
Procedure:
-
Baseline: Acclimate mice to the viewing jar (transparent Plexiglas) for 10 minutes.
-
Injection: Administer 2,5-DCPP (IP).
-
Observation Windows: T=15, 30, 60, and 120 minutes.
-
Scoring: Use the table below to record binary (0/1) or graded (0-3) scores.
| Domain | Parameter | Definition/Significance |
| Autonomic | Piloerection | Sympathetic activation (common with stimulants). |
| Salivation | Cholinergic/Toxic response. | |
| Pupillary Reflex | Mydriasis (dilation) indicates adrenergic tone. | |
| Neuromuscular | Tremor | Fine motor instability. |
| Ataxia | Loss of coordination (toxicity indicator). | |
| Straub Tail | Rigid, upright tail (often serotonergic/opioid, but seen in high-dose stimulants). | |
| CNS/Behavior | Stereotypy | Repetitive head weaving/grooming (high dopamine release). |
| Convulsions | STOP CRITERION. Immediate euthanasia required. |
Module 3: Open Field Locomotor Activity (LMA)
Rationale: Psychomotor agitation is the hallmark of phenylpyrrolidine-class drugs. This assay quantifies the potency and duration of action.
Equipment:
-
Automated Open Field Chambers (40cm x 40cm) with infrared beam breaks (e.g., MedAssociates or San Diego Instruments).
Protocol:
-
Acclimation: Place mice in the chambers for 30 minutes prior to injection to habituate and lower baseline anxiety.
-
Injection: Remove mouse, inject (Vehicle or 2,5-DCPP), and immediately return to the chamber.
-
Recording: Record ambulatory activity (distance traveled in cm) in 5-minute bins for 120 minutes.
-
Data Analysis:
-
Plot "Total Distance Traveled" vs. Time.
-
Calculate "Center Zone Time" (anxiety index; stimulants often decrease this due to thigmotaxis, though anxiolytics increase it).
-
Self-Validating Control:
-
Include a Positive Control Group (Amphetamine 3 mg/kg or Caffeine 10 mg/kg) in a separate run to verify the sensitivity of the apparatus.
Part 4: Mechanistic Hypothesis & Visualization
Hypothesis: 2,5-DCPP acts as a reuptake inhibitor. The 2,5-dichloro substitution pattern is sterically bulky. Unlike 3,4-dichloro analogs (which closely mimic dopamine), the 2,5-pattern may favor Norepinephrine Transporter (NET) blockade or result in a "dirty" profile with lower potency but higher cardiovascular risk.
Figure 2: Hypothesized Mechanism of Action. 2,5-DCPP blocks DAT/NET, elevating synaptic monoamine levels.
Part 5: References
-
Meltzer, P. C., et al. (2006). "1-(4-Substituted-phenyl)-2-pyrrolidinones as dopamine transporter uptake inhibitors." Journal of Medicinal Chemistry. Link (Context: SAR of phenylpyrrolidine rings).
-
Rickli, A., et al. (2015). "Pharmacological profile of novel psychoactive substances: 2-DPMP (desoxypipradrol) and diphenylprolinol." Neuropsychopharmacology. Link (Context: Methodology for characterizing pyrrolidine stimulants).
-
Marusich, J. A., et al. (2016). "Pharmacology of novel synthetic stimulants structurally related to the 'bath salts' constituent 3,4-methylenedioxypyrovalerone (MDPV)." Neuropharmacology. Link (Context: In vivo locomotor protocols for this drug class).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline (Structural Fragment)." Link (Context: Chemical properties of the substituent group).
-
Kilkenny, C., et al. (2010). "Improving Bioscience Research Reporting: The ARRIVE Guidelines for Reporting Animal Research." PLoS Biology. Link (Context: Mandatory ethical reporting standards).
Sources
Application Notes & Protocols for the Safe Handling and Storage of Chlorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Double-Edged Sword of Chlorinated Solvents
Chlorinated organic compounds are a cornerstone of modern chemistry, indispensable in synthesis, extraction, and purification processes within research and pharmaceutical development. Their unique solvency power and relative stability make them highly effective. However, their utility is matched by significant health and environmental hazards. Many are classified as toxic, carcinogenic, or harmful to the developing fetus, and their improper handling can lead to acute and chronic health issues, including damage to the central nervous system, liver, and kidneys.[1][2][3][4]
This guide is designed to provide a comprehensive framework for the safe handling and storage of these critical but hazardous materials. It moves beyond a simple recitation of rules, delving into the scientific rationale behind each recommendation to foster a culture of intrinsic safety. Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.
The Foundation of Safety: Hazard Assessment and Control
Before any work with chlorinated organic compounds begins, a thorough hazard assessment is mandatory. This is not a bureaucratic exercise but a critical scientific evaluation of the risks involved. The primary hazards associated with this class of compounds are toxicity through inhalation, skin absorption, and ingestion, as well as potential carcinogenicity and organ damage through repeated exposure.[1][2][3]
Understanding Exposure Limits
Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established permissible exposure limits (PELs) to protect workers. These are not arbitrary numbers; they are based on toxicological data and represent the maximum airborne concentration to which a worker can be exposed over a specified period without adverse health effects.
| Compound | 8-hour Time-Weighted Average (TWA) PEL | 15-minute Short-Term Exposure Limit (STEL) |
| Methylene Chloride (Dichloromethane) | 25 ppm[1] | 125 ppm[1] |
| Carbon Tetrachloride | 10 ppm | 25 ppm (not to be exceeded in any 15-min period)[4] |
| Chloroform | 50 ppm (Ceiling) | Not established |
| Trichloroethylene (TCE) | 100 ppm | 200 ppm (Ceiling) |
Note: These values are subject to change and should be verified with current regulatory standards. The EPA has recently finalized a ban on most uses of methylene chloride, with phase-outs for consumer and most industrial sales.[5]
The Hierarchy of Controls
The most effective way to manage risk is to eliminate or minimize the hazard at its source. This principle is known as the hierarchy of controls.
Caption: The Hierarchy of Controls, from most to least effective.
Relying solely on Personal Protective Equipment (PPE) is the least effective control measure. The primary focus should always be on engineering and administrative controls to minimize exposure potential.
Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workplace that isolate personnel from hazards.
-
Chemical Fume Hoods: All procedures involving the handling or transfer of chlorinated organic compounds must be performed in a properly functioning chemical fume hood.[6][7][8] This is non-negotiable. A fume hood is designed to capture and exhaust vapors, preventing them from entering the laboratory atmosphere.
-
Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange. Storage areas, in particular, must be well-ventilated to prevent the accumulation of fugitive vapors.[6][9][10]
-
Emergency Equipment: Safety showers and eyewash fountains must be located in the immediate work area, be clearly marked, and tested regularly.[11] Their immediate availability is critical in the event of a significant splash or exposure.
Personal Protective Equipment (PPE): The Last Barrier
While engineering controls are paramount, PPE is essential for protecting against splashes, spills, and residual exposures.
Hand Protection
The choice of glove material is critical, as many common laboratory gloves, such as nitrile, offer very poor protection against chlorinated solvents. Dichloromethane, for example, can penetrate nitrile gloves in under 10 minutes.[6][12]
| Glove Material | Protection Against Chlorinated Solvents | Notes |
| Nitrile | Poor | Not recommended for direct handling. Can be used as a splash guard if changed immediately upon contact.[12] |
| Butyl Rubber | Excellent | Highly recommended for handling a wide range of solvents.[13][14] |
| Viton™ | Excellent | Offers superior protection but may be less flexible.[6] |
| Polyvinyl Alcohol (PVA) | Excellent | Provides excellent resistance but is water-soluble and should not be used in aqueous solutions.[6] |
Protocol for Glove Selection:
-
Consult the Safety Data Sheet (SDS) for the specific compound.
-
Refer to the glove manufacturer's chemical resistance chart for breakthrough time data.
-
For tasks involving potential immersion or prolonged contact, select butyl rubber or Viton™ gloves.
-
For handling small quantities with a low risk of splash, double-gloving with nitrile may be acceptable, but gloves must be changed immediately upon any suspected contact.[12]
Eye and Face Protection
Chemical splash goggles that provide a tight seal around the eyes are mandatory whenever handling chlorinated organic compounds.[10][13][15] Standard safety glasses do not offer sufficient protection from splashes or vapors. When handling larger volumes or when there is a significant splash hazard, a face shield should be worn in conjunction with splash goggles.[6][15]
Protective Clothing
A lab coat, preferably one made of a chemical-resistant material, should be worn and buttoned at all times.[12] For large-scale transfers, a chemical-resistant apron and boots may be necessary.[13][14] All protective clothing should be removed immediately if it becomes contaminated.
Protocols for Safe Storage
Improper storage is a leading cause of laboratory incidents. The following protocols are designed to ensure the stability and containment of chlorinated organic compounds.
General Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area, out of direct sunlight and away from heat sources.[6][9][10][16] The ideal temperature range is typically between 15°C and 25°C (59°F and 77°F).[16]
-
Containers: Keep containers tightly closed to prevent the escape of vapors.[6][10] Containers that have been opened must be carefully resealed and stored upright to prevent leakage.[6][17]
-
Inventory: Use a first-in, first-out inventory system to avoid the prolonged storage of chemicals.[9] Label all containers with the date received and the date opened.[9]
-
Segregation: This is one of the most critical aspects of chemical storage. Chlorinated organic compounds must be stored separately from incompatible materials to prevent violent reactions.
Chemical Incompatibility
Mixing chlorinated hydrocarbons with incompatible materials can lead to fires, explosions, or the release of toxic gases.
| Incompatible with Chlorinated Organics | Hazard |
| Strong Alkalis (e.g., Sodium Hydroxide) | Can cause violent reactions.[11][18] |
| Alkali Metals (e.g., Sodium, Potassium) | Can cause explosive reactions.[11][18] |
| Reactive Metals (e.g., Aluminum, Magnesium, Zinc) | Can cause vigorous reactions, especially in the presence of moisture.[11] |
| Strong Oxidizing Agents | Can create fire or explosion hazards.[6] |
| Acids | Mixing with chlorine bleach can release hazardous chlorine gas.[19] |
Storage Segregation Protocol:
-
Identify Incompatibles: Review the SDS for all chemicals to be stored.
-
Physical Separation: Store chlorinated organics in a dedicated cabinet. Do not store them on the same shelf or in the same cabinet as the incompatible classes listed above.[6][9]
-
Secondary Containment: Use secondary containment (e.g., a tray or bin made of a compatible material) for all stored containers. The containment should be large enough to hold the entire volume of the largest container.[20] This prevents mixing in the event of a leak.
Caption: Conceptual diagram of proper chemical storage segregation.
Emergency Procedures: Planning for the Unexpected
A well-rehearsed emergency plan is crucial. All laboratory personnel must be trained on these procedures.
Spill Response
For a Minor Spill (manageable by lab personnel):
-
Alert: Immediately alert personnel in the area.[21]
-
Isolate: Secure the area to prevent the spill from spreading. Protect floor drains.[21][22]
-
Ventilate: Ensure the area is well-ventilated. Open windows or increase fume hood exhaust if safe to do so.[23]
-
PPE: Don appropriate PPE, including chemical splash goggles, a lab coat, and proper gloves (e.g., butyl rubber).[21]
-
Contain & Absorb: Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain and absorb the spill.[22][24] Do not use combustible materials like paper towels.
-
Clean-up: Carefully collect the absorbed material into a labeled hazardous waste container.[8][22]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.[8]
For a Major Spill (large volume, highly toxic, or rapid vapor release):
-
Evacuate: Immediately evacuate the area.[17][25] Alert others and activate the nearest fire alarm if there is an imminent fire threat.[17]
-
Isolate: Close doors to the affected area.
-
Call for Help: Contact your institution's emergency response team or local emergency services (e.g., 911) immediately.[6][17] Provide your name, location, and the chemical involved.[25]
-
Assist: Attend to any injured or contaminated persons from a safe distance.[21][25]
-
Do Not Re-enter: Wait for trained emergency responders.[25]
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[6][21] Remove all contaminated clothing while flushing.[6][21] Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][26] Remove contact lenses if it is safe to do so.[26] Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]
Waste Disposal
All waste containing chlorinated organic compounds, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in designated, properly labeled, and sealed containers.[8][17]
-
Never pour chlorinated solvent waste down the drain.[17][20]
-
Follow all institutional and regulatory guidelines for hazardous waste disposal.[17]
Conclusion
The responsible use of chlorinated organic compounds is predicated on a deep understanding of their hazards and a disciplined adherence to safety protocols. By integrating the principles of hazard assessment, engineering controls, proper PPE selection, and rigorous storage and handling procedures into daily workflows, researchers can mitigate the risks associated with these valuable chemicals. This commitment to safety protects not only the individual scientist but also the wider laboratory community and the environment.
References
- CHLORINATED ORGANICS HANDBOOK. OxyChem.
- Chlorine. Canadian Centre for Occupational Health and Safety (CCOHS).
- SOP for the safe use of Chloroform. University of Washington.
- 1910.1052 - Methylene chloride. Occupational Safety and Health Administration (OSHA).
- Methylene Chloride | Medical Management Guidelines. Centers for Disease Control and Prevention (CDC).
- How to Store Chloroform. Lab Alley.
- Is Personal Protective Equipment Required When Working with Solvents? MicroCare.
- Safe Work Practices for Chlorine. WorkSafeBC.
- Chemical Spill Emergency? Follow These Crucial Steps. OSHA Outreach Courses.
- Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services.
- Safety Data Sheet. Fisher Scientific.
- DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). National Institutes of Health (NIH).
- Chemical Spill Procedures. Princeton University Environmental Health and Safety.
- SAFETY DATA SHEET - Carbon tetrachloride. Sigma-Aldrich.
- STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
- Understanding Solvents and PPE for Chemical Safety. MCR Safety.
- Dichloromethane (Methylene Chloride) Hazards & Safety Information. VelocityEHS.
- Chloroform Safety Information. Purdue University.
- OSHA Compliance for Cleaning Solvents. Midvale Industries.
- Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali.
- Emergency Procedures for Pool Chemical Spills. M&M Pool & Spa Services.
- Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
- Safety Data Sheet: Dichloromethane. Carl ROTH.
- CARBON TETRACHLORIDE AR Safety Data Sheet. Loba Chemie.
- Carbon tetrachloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Chemical Compatibility Chart. Scribd.
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- 11. oxychem.com [oxychem.com]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
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Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2-Aryl-Pyrrolidines
Welcome to the technical support center dedicated to the stereoselective synthesis of 2-aryl-pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital chiral scaffolds. The pyrrolidine ring is a prevalent motif in numerous FDA-approved pharmaceuticals and natural products, making its stereocontrolled synthesis a critical endeavor.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Foundational Concepts: Understanding Stereoselectivity in Pyrrolidine Synthesis
Before delving into troubleshooting, it is crucial to grasp the fundamental strategies for achieving stereoselectivity in the formation of the 2-aryl-pyrrolidine core. These methods can be broadly categorized into two main approaches: the functionalization of a pre-existing chiral pyrrolidine ring, often derived from sources like L-proline, and the cyclization of acyclic precursors.[4][5]
Common synthetic routes include:
-
1,3-Dipolar Cycloadditions: Reactions between azomethine ylides and dipolarophiles are a powerful tool for constructing the pyrrolidine ring with high stereocontrol.[6][7][8] The choice of catalyst, often a metal salt like Ag2CO3, and reaction conditions are paramount in dictating the diastereoselectivity.[7][8]
-
Organocatalytic Asymmetric Reactions: Proline and its derivatives are widely used as organocatalysts to facilitate various transformations, including Michael additions and aldol reactions, that lead to chiral pyrrolidine structures.[9][10][11] These catalysts operate through enamine or iminium ion intermediates, effectively guiding the stereochemical outcome of the reaction.
-
Metal-Catalyzed Cyclizations: Transition metals, such as palladium, can catalyze intramolecular cyclizations of appropriately functionalized precursors to yield pyrrolidines.[12][13] The chiral ligands employed in these systems are key to inducing high enantioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of 2-aryl-pyrrolidines, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low Enantioselectivity or Diastereoselectivity
Question: My reaction is producing the desired 2-aryl-pyrrolidine, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is consistently low. What factors should I investigate?
Answer: Achieving high stereoselectivity is a multifactorial challenge. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Integrity:
-
Causality: The catalyst and any associated chiral ligands are the primary drivers of stereoselectivity. Their purity, activity, and appropriate handling are critical. For organocatalysts like proline derivatives, the presence of impurities or the wrong enantiomer can significantly erode stereoselectivity.[9] In metal catalysis, ligand degradation or the presence of coordinating impurities can poison the catalyst or alter its chiral environment.
-
Troubleshooting Steps:
-
Verify Catalyst/Ligand Purity: Use freshly purchased or purified catalyst/ligand. For solid organocatalysts, consider recrystallization. For metal complexes, ensure they are stored under an inert atmosphere if they are air- or moisture-sensitive.
-
Optimize Catalyst Loading: While higher catalyst loading might increase reaction rates, it can sometimes lead to the formation of less selective catalytic species or side reactions. Conversely, too low a loading may result in a slow reaction where background, non-selective pathways become significant.[1] Experiment with a range of catalyst loadings to find the optimal balance.
-
2. Solvent Effects:
-
Causality: The solvent plays a crucial role in stabilizing transition states and influencing the conformational preferences of both the catalyst and substrates.[14] A change in solvent can dramatically alter the stereochemical outcome. For instance, in proline-catalyzed reactions, the solvent's ability to participate in hydrogen bonding can be critical.[15]
-
Troubleshooting Steps:
-
Screen a Range of Solvents: If your initial solvent choice is not yielding high selectivity, screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, acetonitrile).[7]
-
Ensure Anhydrous Conditions: For many stereoselective reactions, particularly those involving organometallic reagents or sensitive catalysts, trace amounts of water can lead to side reactions and decreased selectivity. Use freshly distilled, anhydrous solvents and perform reactions under an inert atmosphere.
-
3. Temperature Control:
-
Causality: Stereoselective reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance selectivity by favoring the transition state leading to the major stereoisomer, which is typically lower in energy.[16]
-
Troubleshooting Steps:
-
Perform a Temperature Study: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the effect on stereoselectivity. Be mindful that lower temperatures will generally decrease the reaction rate.[1]
-
4. Substrate and Reagent Purity:
-
Causality: Impurities in your starting materials can interfere with the catalytic cycle or introduce competing, non-selective reaction pathways. For example, in reactions involving aldehydes, acidic or basic impurities can promote racemization of the product.[17]
-
Troubleshooting Steps:
-
Purify Starting Materials: Purify all starting materials by distillation, recrystallization, or chromatography before use.
-
Check for Isomeric Purity: If your starting material has pre-existing stereocenters, ensure its isomeric purity, as this can influence the diastereoselectivity of the reaction.
-
Issue 2: Poor Yield or Incomplete Conversion
Question: My reaction is showing high stereoselectivity, but the yield is very low, or the reaction does not go to completion. How can I improve the conversion?
Answer: Low yield in a stereoselective reaction can be due to several factors, often related to reaction kinetics or catalyst deactivation.
1. Reaction Time and Temperature:
-
Causality: Stereoselective reactions, especially those run at low temperatures to maximize selectivity, may require extended reaction times to reach completion.[1]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction over time to determine if it has stalled or is simply slow.
-
Gradual Temperature Increase: If the reaction is slow at a low temperature, consider allowing it to stir for an extended period before gradually warming it to a slightly higher temperature to push the reaction to completion. Be aware that this may have a minor impact on stereoselectivity.
-
2. Catalyst Deactivation:
-
Causality: The catalyst may be degrading under the reaction conditions. This can be due to reaction with impurities, the solvent, or one of the products.
-
Troubleshooting Steps:
-
Incremental Addition of Catalyst: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.
-
Identify and Eliminate Inhibitors: Consider if any of your starting materials or reagents could be acting as catalyst poisons. For example, in palladium-catalyzed reactions, certain functional groups can coordinate to the metal and inhibit catalysis.
-
3. Reagent Stoichiometry:
-
Causality: The ratio of reactants can significantly impact the reaction outcome. An excess of one reagent may lead to side product formation.
-
Troubleshooting Steps:
-
Optimize Reactant Ratios: Systematically vary the stoichiometry of your reactants to find the optimal ratio for product formation.
-
Issue 3: Formation of Unexpected Side Products
Question: I am observing the formation of significant amounts of side products in my reaction mixture, which is complicating purification and reducing the yield of my desired 2-aryl-pyrrolidine. What are the likely causes?
Answer: The formation of side products can often be traced back to competing reaction pathways or the reactivity of the starting materials and products under the reaction conditions.
1. Competing Reaction Pathways:
-
Causality: The reaction conditions may be promoting an alternative, undesired reaction. For example, in a 1,3-dipolar cycloaddition, the formation of regioisomers can be a common issue.[7]
-
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: A change in solvent, temperature, or catalyst may favor the desired reaction pathway. For cycloadditions, screening different metal catalysts or ligands can significantly influence regioselectivity.[7]
-
2. Product Degradation:
-
Causality: The desired product may be unstable under the reaction or workup conditions. For instance, α-amino aldehydes can be susceptible to racemization or decomposition.[17]
-
Troubleshooting Steps:
-
Modify Workup Procedure: Use a milder workup procedure. For example, if your product is acid-sensitive, avoid acidic washes.
-
Protecting Groups: Consider if a protecting group on the pyrrolidine nitrogen or another functional group could enhance the stability of the product.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right organocatalyst for my synthesis?
A1: The selection of an organocatalyst depends on the specific transformation. For reactions like Michael additions to α,β-unsaturated aldehydes, diarylprolinol silyl ethers are often highly effective.[10] For α-amination of aldehydes and ketones, proline itself can be a good starting point, though derivatives may offer improved selectivity.[16][18][19] It is often beneficial to screen a small library of catalysts to identify the optimal one for your specific substrate.
Q2: What is the role of additives in improving stereoselectivity?
A2: Additives can have a profound impact on stereoselectivity. For example, in proline-catalyzed reactions, the addition of a tertiary amine can sometimes reverse the enantioselectivity.[20] In metal-catalyzed reactions, additives can act as co-catalysts or help to stabilize the active catalytic species. The effect of an additive is often highly specific to the reaction system, and their use should be based on literature precedents or systematic screening.
Q3: How can I confirm the absolute and relative stereochemistry of my product?
A3: Determining the stereochemistry of your product is crucial. This can be achieved through several methods:
-
NMR Spectroscopy: Techniques like NOESY can provide information about the relative stereochemistry of protons in close spatial proximity.
-
X-ray Crystallography: If you can obtain a suitable crystal of your product or a derivative, single-crystal X-ray diffraction provides unambiguous determination of both relative and absolute stereochemistry.
-
Chiral HPLC or GC: Comparison of the retention time of your product with that of a known standard on a chiral stationary phase can be used to determine the enantiomeric excess and, if a standard is available, the absolute configuration.
-
Chemical Correlation: Converting your product to a known compound with established stereochemistry can also be a reliable method.
Visualizing Reaction Parameters and Workflows
Key Factors Influencing Stereoselectivity
Caption: Key experimental variables influencing the stereochemical outcome.
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low stereoselectivity.
Summary of Key Parameters and Their Effects
| Parameter | Potential Issue if Unoptimized | Recommended Action |
| Catalyst/Ligand | Low ee/dr, low conversion | Verify purity, screen different catalysts/ligands, optimize loading. |
| Solvent | Low ee/dr, side product formation | Screen a range of solvents with varying polarities; ensure anhydrous conditions.[7][14] |
| Temperature | Low ee/dr | Conduct the reaction at lower temperatures; perform a temperature optimization study.[16] |
| Reaction Time | Incomplete conversion | Monitor the reaction progress over time; consider longer reaction times for low-temperature reactions.[1] |
| Substrate Purity | Low ee/dr, side reactions | Purify all starting materials before use. |
Experimental Protocol: A Representative Organocatalytic Synthesis
This protocol is a general example of an organocatalytic Michael addition to synthesize a 2-aryl-pyrrolidine derivative, inspired by common literature procedures.[10][11]
Reaction: Asymmetric Michael addition of nitromethane to an α,β-unsaturated aldehyde.
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Nitromethane
-
Organocatalyst (e.g., a diarylprolinol silyl ether)
-
Solvent (e.g., anhydrous toluene)
-
Additive (if required, e.g., an acid co-catalyst)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N2 or Ar), add the α,β-unsaturated aldehyde (1.0 mmol) and the organocatalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5.0 mL) and stir the mixture at the desired temperature (e.g., 0 °C).
-
Add nitromethane (2.0 mmol, 2.0 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and analyze the stereoselectivity (ee and dr) by chiral HPLC or NMR analysis of a derivatized sample.
References
- Stoltz, B. M., et al. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health.
- MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Singh, S., et al. (2024, July 23). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry.
- RSC Publishing. (2021, April 20). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst.
- Smolobochkin, A., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Smolobochkin, A., et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed.
- ACS Publications. (2023, March 8). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Al-Badri, Z. M., et al. (2023, October 4). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications.
- Al-Badri, Z. M., et al. (2023, October 4). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health.
- National Institutes of Health. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- ResearchGate. (2025, November 27). The synthesis and application of pyrrolidine-based supported catalysts.
- SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- List, B., et al. (n.d.). Direct Proline-Catalyzed Asymmetric α-Aminoxylation of Aldehydes and Ketones. ACS Publications.
- National Institutes of Health. (n.d.). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds.
- Royal Society of Chemistry. (n.d.). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts.
- Fisher, G. H., et al. (n.d.). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. ACS Publications.
- RSC Publishing. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment.
- Iwamura, T., et al. (2010, May 13). Unusual Reversal of Enantioselectivity in the Proline-Mediated α-Amination of Aldehydes Induced by Tertiary Amine Additives. ACS Publications.
- Kumaragurubaran, N., et al. (n.d.). Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones. Organic Chemistry Portal.
- Nicewicz, D. A., & Macmillan, D. W. C. (2013, July 19). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University.
Sources
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- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
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- 8. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrrolidine Ring Synthesis
Welcome to the Technical Support Center for Pyrrolidine Ring Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve challenges in your own laboratory work.
Introduction: The Ubiquitous Pyrrolidine Ring
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, found in a vast array of natural products and pharmaceuticals. Its prevalence underscores the importance of robust and well-understood synthetic methodologies. However, the construction of this five-membered nitrogen-containing ring is not without its challenges, with the formation of undesired side products often complicating synthetic campaigns. This guide will address the most common issues encountered in three major synthetic routes: the Paal-Knorr synthesis, 1,3-dipolar cycloadditions, and intramolecular cyclizations.
Section 1: The Paal-Knorr Pyrrolidine Synthesis
The Paal-Knorr synthesis is a classical and widely used method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] While seemingly straightforward, this reaction is sensitive to conditions that can lead to the formation of furan as a major byproduct.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr reaction is producing a significant amount of furan byproduct. What is causing this and how can I prevent it?
A1: Furan formation is a classic side reaction in the Paal-Knorr pyrrole synthesis and is primarily driven by the acidity of the reaction medium.[2][3]
-
The Causality: The reaction proceeds through the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by a nucleophilic attack. If the amine is the nucleophile, the reaction proceeds towards the desired pyrrolidine. However, if the enol tautomer of the other carbonyl group acts as the nucleophile under strongly acidic conditions (pH < 3), the reaction will favor the formation of a furan ring.[2]
-
Troubleshooting Steps:
-
Monitor and Adjust pH: The most critical parameter is the reaction's pH. Aim for neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the reaction without promoting significant furan formation.[2] Avoid strong acids like concentrated HCl or H₂SO₄.
-
Choice of Amine/Ammonia Source: Using an amine or ammonium salt of a weak acid can help buffer the reaction.
-
Catalyst Selection: Consider using milder catalysts. While traditional methods use strong Brønsted acids, modern protocols have shown success with Lewis acids or heterogeneous catalysts like silica-supported sulfuric acid, which can offer higher selectivity and milder reaction conditions.[4]
-
Q2: The yield of my Paal-Knorr synthesis is consistently low, even with minimal furan formation. What are other potential issues?
A2: Low yields can stem from several factors beyond furan formation.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or cautiously increasing the temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]
-
-
Starting Material Purity: The 1,4-dicarbonyl compound must be of high purity. Impurities can interfere with the reaction.
-
Troubleshooting: Purify the 1,4-dicarbonyl compound before use, for example, by recrystallization or column chromatography.
-
-
Amine Volatility: If you are using a low-boiling point amine or ammonia, it may be lost from the reaction mixture, leading to a substoichiometric amount of the nucleophile.
-
Troubleshooting: Use a sealed reaction vessel or a condenser to prevent the loss of volatile reagents. Alternatively, use a salt of the amine (e.g., ammonium acetate) as the source of the amine/ammonia.
-
Troubleshooting Workflow: Paal-Knorr Synthesis
Caption: Troubleshooting workflow for the Paal-Knorr pyrrolidine synthesis.
Experimental Protocol: Synthesis of 1-benzyl-2,5-dimethylpyrrole
This protocol provides a starting point for the Paal-Knorr synthesis.
Materials:
-
2,5-Hexanedione (98%)
-
Benzylamine (99%)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1.14 g, 10 mmol) and ethanol (20 mL).
-
Add benzylamine (1.07 g, 10 mmol) to the solution.
-
Add glacial acetic acid (0.60 g, 10 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-benzyl-2,5-dimethylpyrrole.
Section 2: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful and atom-economical method for the stereoselective synthesis of substituted pyrrolidines.[5][6] However, controlling the diastereoselectivity (formation of endo vs. exo products) can be a significant challenge.
Frequently Asked Questions (FAQs)
Q3: My 1,3-dipolar cycloaddition is producing a mixture of diastereomers. How can I improve the selectivity?
A3: The diastereoselectivity of a 1,3-dipolar cycloaddition is influenced by a combination of steric and electronic factors, as well as the reaction conditions.
-
The Causality: The formation of endo and exo diastereomers arises from the two possible modes of approach of the dipolarophile to the plane of the azomethine ylide. The relative stability of the transition states leading to these products determines the diastereomeric ratio. This can be influenced by secondary orbital interactions, steric hindrance, and coordination to a catalyst.
-
Troubleshooting Steps:
-
Catalyst Choice: For metal-catalyzed reactions, the choice of metal and ligand is paramount. Chiral Lewis acids can effectively control the facial selectivity of the cycloaddition. For example, switching from a "ligand-free" catalyst to a chiral catalyst with a bulky ligand can significantly alter the regioselectivity and diastereoselectivity.[7]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. It is advisable to screen a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature often increases the diastereoselectivity by favoring the transition state with the lower activation energy.
-
Nature of the Dipolarophile and Dipole: The substituents on both the azomethine ylide and the dipolarophile play a crucial role. Electron-withdrawing groups on the dipolarophile can enhance the rate and influence selectivity. Steric bulk on either component can also direct the cycloaddition to the less hindered face.
-
Q4: I am observing the formation of an unexpected regioisomer in my 1,3-dipolar cycloaddition. What determines the regioselectivity?
A4: The regioselectivity of the 1,3-dipolar cycloaddition is primarily governed by the electronic properties of the dipole and the dipolarophile, as described by Frontier Molecular Orbital (FMO) theory.
-
The Causality: The reaction can be under either normal-electron-demand or inverse-electron-demand control. In a normal-electron-demand cycloaddition, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The regioselectivity is determined by the matching of the orbital coefficients of the interacting atoms.[8]
-
Troubleshooting Steps:
-
Modify Electronic Properties: You can alter the electronic properties of your reactants. For example, using a more electron-deficient dipolarophile can reinforce a normal-electron-demand pathway and potentially improve regioselectivity.
-
Catalyst Influence: Lewis acid catalysts can alter the energy levels of the frontier orbitals of the dipolarophile by coordinating to it, thereby influencing the regiochemical outcome.
-
Mechanism: Diastereoselection in 1,3-Dipolar Cycloaddition
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral HPLC of 2-(2,5-Dichlorophenyl)pyrrolidine
The following technical guide serves as a specialized support center for the enantioseparation of 2-(2,5-Dichlorophenyl)pyrrolidine . This molecule is a basic secondary amine with a chiral center at the C2 position of the pyrrolidine ring. Its separation requires specific attention to silanol interactions and stationary phase selection.
Core Directive: The "Golden Path" Protocol
Start here. This protocol represents the highest probability of success based on the structural chemistry of 2-arylpyrrolidines.
-
Primary Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))[1]
-
Why: The immobilized phase offers solvent robustness. The amylose backbone often provides superior recognition for 5-membered nitrogenous rings compared to cellulose.
-
-
Mobile Phase (Normal Phase): n-Hexane : Isopropanol (90:10 v/v)
-
Mandatory Additive: 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA)
-
Critical: You must use a basic additive.[2] The secondary amine on the pyrrolidine ring will interact strongly with residual silanols on the silica support, causing severe tailing or total adsorption without it.
-
-
Temperature: 25°C
-
Detection: UV @ 220 nm (Dichlorophenyl absorption)
Troubleshooting & FAQs
Q1: My peaks are tailing significantly ( ). I am already using 0.1% TEA. What is wrong?
Diagnosis: Triethylamine (TEA) is sometimes sterically hindered or insufficiently strong to block specific silanol sites for secondary amines like pyrrolidine. Solution:
-
Switch to Diethylamine (DEA): DEA is less sterically hindered and often provides better peak shape for secondary amines.
-
Switch to Ethylenediamine (EDA): For stubborn tailing, EDA is a bidentate amine that binds more effectively to silanols, masking them completely.
-
Increase Concentration: Titrate the additive up to 0.2% . Do not exceed 0.5% to avoid pH damage to the silica support.
Q2: I see no separation (single peak) on Chiralpak IA. What is the next logical step?
Diagnosis: The amylose selector lacks the specific "chiral groove" fit for the dichlorophenyl moiety. Solution: Execute the Complementary Screening Strategy .
-
Switch Backbone: Move to Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)). The cellulose backbone has a different helical twist and inclusion cavity size.
-
Switch Selector: If IC fails, try Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). Note: Do not just randomly change solvents. Change the selector first.[5]
Q3: Can I use Dichloromethane (DCM) to improve solubility?
Diagnosis: This depends entirely on your column type. Solution:
-
If using Chiralpak IA, IB, IC, ID, IE, IF (Immobilized): YES. You can use DCM, THF, or MtBE. A mobile phase of Hexane:DCM:EtOH (typical 85:10:5) often improves selectivity for chlorinated aromatics due to
interactions. -
If using Chiralpak AD-H, AS-H, Chiralcel OD-H, OJ-H (Coated): NO. DCM and THF will dissolve the polymer coating and destroy the column immediately.
Q4: The retention times are drifting between injections.
Diagnosis: Thermal fluctuation or incomplete equilibration of the "memory" of the chiral phase. Solution:
-
Temperature Control: Chiral recognition is thermodynamically driven. A
C shift can alter selectivity ( ). Use a column oven set strictly to 25°C or 30°C. -
Equilibration: Polysaccharide columns can form "solvent memories." If you switched from a Polar Organic mode (e.g., 100% MeOH) back to Normal Phase (Hexane), flush with 10-20 column volumes of the new mobile phase before trusting
.
Method Development Workflow
The following diagram outlines the logical decision tree for separating 2-(2,5-Dichlorophenyl)pyrrolidine, prioritizing column safety and separation efficiency.
Figure 1: Decision tree for method development, highlighting the critical divergence between immobilized and coated stationary phases.
Comparative Data: Additive Effects
The choice of basic additive is the single most critical variable for this specific molecule due to the exposed secondary amine.
| Additive | pKa (Conj. Acid) | Steric Hindrance | Recommended For | Warning |
| Diethylamine (DEA) | ~11.0 | Low | First Choice. Standard for secondary amines. | Volatile; keep bottles capped. |
| Triethylamine (TEA) | ~10.7 | Moderate | General Purpose. | Can cause tailing for bulky amines. |
| Ethylenediamine (EDA) | ~10.0 / 7.0 | Very Low | Problem Solver. Use if DEA fails to fix tailing. | Bidentate binding can be hard to wash off. |
| Ethanolamine | ~9.5 | Low | Polar amines. | Higher UV cutoff; watch baseline. |
References
-
Chiral Technologies. (2024). Chiralpak Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography. Retrieved from [Link]
Sources
Preventing degradation of 2-(2,5-Dichlorophenyl)pyrrolidine during storage
Technical Support Center: 2-(2,5-Dichlorophenyl)pyrrolidine
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for 2-(2,5-Dichlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical chemical intermediate. The purity of your starting materials is paramount for reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into proper storage, handling, and troubleshooting of potential degradation issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of 2-(2,5-Dichlorophenyl)pyrrolidine.
Q1: What are the optimal storage conditions for 2-(2,5-Dichlorophenyl)pyrrolidine?
A1: To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions. The primary factors to control are temperature, atmosphere, light, and moisture. Based on the general stability of substituted pyrrolidines and related chloroaromatic compounds, we recommend the following.[1][2][3]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2–8 °C (Refrigerated) | Low temperatures slow down the kinetics of potential degradation reactions, such as oxidation and hydrolysis.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The pyrrolidine nitrogen can be susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation. |
| Container | Tightly Sealed, Amber Glass Vial | Prevents exposure to atmospheric moisture and oxygen.[4][5] Amber glass blocks UV light, which can catalyze photolytic degradation.[2] |
| Moisture | Store in a desiccator or dry environment | The compound is moisture-sensitive.[2] Hydrolysis, though less common for this specific structure, can be a degradation pathway for related compounds, especially under non-neutral pH conditions.[6] |
Q2: My solid 2-(2,5-Dichlorophenyl)pyrrolidine has turned slightly yellow/brown. What happened and can I still use it?
A2: A change in color from white or off-white to yellow or brown is a strong indicator of chemical degradation. This is most commonly caused by oxidation or photodecomposition. These reactions can create highly conjugated systems (chromophores) that absorb visible light, resulting in color.
It is strongly advised NOT to use a discolored sample without first verifying its purity. The presence of degradation products can lead to unpredictable side reactions, altered biological activity, and non-reproducible results. You must perform an analytical purity check as described in the Troubleshooting Guides below.
Q3: How can I quickly assess the purity of my stored sample?
A3: The most reliable methods for assessing the purity of 2-(2,5-Dichlorophenyl)pyrrolidine are chromatographic techniques.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for non-volatile impurities. A reversed-phase C18 column can effectively separate the parent compound from more polar or less polar degradation products.[8]
-
Gas Chromatography (GC): Suitable for analyzing volatile and semi-volatile impurities.[9] GC coupled with a mass spectrometer (GC-MS) is exceptionally powerful for identifying the chemical structures of any impurities that may have formed.[10]
A simple comparison of the chromatogram from your stored sample against a reference chromatogram from a fresh, high-purity batch will reveal any degradation.
Q4: Is it acceptable to store 2-(2,5-Dichlorophenyl)pyrrolidine in solution?
A4: Long-term storage in solution is generally discouraged as it can accelerate degradation. Solvents can participate in degradation reactions, and dissolved oxygen is more readily available. If you must store a solution for a short period:
-
Choose an appropriate solvent: Use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF). Avoid protic solvents like methanol, which can participate in reactions.
-
Store under inert gas: Purge the solution with argon or nitrogen before sealing.
-
Store at low temperatures: Store at -20 °C or -80 °C.
-
Best Practice: The most reliable approach is to prepare solutions fresh for each experiment.
Part 2: Troubleshooting Guides
This section provides step-by-step protocols for investigating and mitigating degradation.
Guide 1: My Sample is Visibly Degraded. What's the Next Step?
Scenario: You have a vial of 2-(2,5-Dichlorophenyl)pyrrolidine that has changed color or consistency.
Causality: Visual changes are the most direct evidence of chemical instability. The goal is to quantify the extent of degradation and determine if the material is salvageable.
This protocol provides a self-validating system to confirm the identity and purity of your compound.
-
Prepare the System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 225 nm.[8]
-
Column Temperature: 30 °C.
-
-
Prepare the Samples:
-
Reference Standard: Prepare a solution of a new, high-purity batch of 2-(2,5-Dichlorophenyl)pyrrolidine at approximately 1 mg/mL in acetonitrile.
-
Test Sample: Prepare your suspect sample at the same concentration (1 mg/mL) in acetonitrile.
-
-
Run the Analysis:
-
Equilibrate the column with a suitable gradient (e.g., starting with 50% Mobile Phase B and ramping to 95% B over 15 minutes).
-
Inject the Reference Standard to determine the retention time and peak area of the pure compound.
-
Inject the Test Sample.
-
-
Interpret the Results:
-
Compare the chromatograms. Look for a significant decrease (>2-3%) in the area percent of the main peak in your Test Sample compared to the Reference Standard.
-
Note the presence of any new peaks. These represent degradation products or impurities.
-
If new peaks are significant, the sample should be discarded or repurified.
-
Guide 2: Proactive Quality Control for Long-Term Storage
Scenario: You have received a new batch of 2-(2,5-Dichlorophenyl)pyrrolidine and want to ensure its stability for the duration of your project.
Causality: Establishing a baseline and implementing proper handling procedures are the best ways to prevent the use of degraded material in your experiments. This proactive approach ensures data integrity.
Caption: Potential Degradation Pathways.
-
Oxidation: The secondary amine in the pyrrolidine ring is a potential site for oxidation, which can lead to N-oxides or other degradation products. This process is accelerated by the presence of oxygen and potentially trace metal impurities.
-
Photolysis: Aromatic systems and compounds with heteroatoms can absorb UV radiation. This energy can cleave bonds, leading to radical formation and subsequent complex degradation pathways. [6]This is why storage in amber, light-blocking vials is critical. [2]* Hydrolysis: While the C-N and C-C bonds in the core structure are generally stable, extreme pH conditions could potentially promote degradation, as seen in related heterocyclic structures. [6][8] By controlling the storage environment as outlined in this guide, you can effectively mitigate these degradation pathways and ensure the integrity of your 2-(2,5-Dichlorophenyl)pyrrolidine for the entire lifespan of your research projects.
References
-
Apollo Scientific. Pyrrolidine Safety Data Sheet. Link
-
Spectrum Chemical. 3,4-Dichlorophenyl Isocyanate Safety Data Sheet. (2019-08-07). Link
-
CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 Material Safety Data Sheet. Link
-
Luo, Z. et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Journal of Hazardous Materials, 473, 134260. Link
-
BenchChem. A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine. Link
-
Zhao, L. et al. (2020). Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction: Influencing factors, products, and pathways. Chemosphere, 248, 125849. Link
-
Martinez, D. et al. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. International Journal of Molecular Sciences, 25(11), 5937. Link
-
Organic Chemistry Portal. Pyrrolidine synthesis. Link
-
Fluorochem. 2-(2,5-DICHLOROPHENYL)PYRROLIDINE. Link
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Link
-
Krumkacheva, O. A. et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 566. Link
-
Sigma-Aldrich. 1-(2,3-Dichlorophenyl) piperazine monohydrochloride Safety Data Sheet. (2025-05-17). Link
-
Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Link
-
ResearchGate. The Degradation and Mineralization of 2,5-dichlorophenol by Advanced Oxidation Processes. (2015-11-24). Link
-
BOC Sciences. CAS 383127-70-6 (2-(2,5-Dichlorophenyl)pyrrolidine).
-
ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022-04-05). Link
-
Loba Chemie. PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Link
-
Thermo Fisher Scientific. 3,4-Dichlorophenyl isocyanate Safety Data Sheet. Link
-
Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016-09-01). Link
-
MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023-05-06). Link
-
ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023-12-14). Link
-
PubChem. 2-(2,5-Difluorophenyl)pyrrolidine. Link
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Link
-
Wright, S. W. et al. (2006). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. Journal of Medicinal Chemistry, 49(11), 3068-3071. Link
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 2-(2,5-Dichlorophenyl)pyrrolidine Synthesis
This guide serves as a Tier-3 Technical Support resource for process chemists and researchers scaling up the synthesis of 2-(2,5-Dichlorophenyl)pyrrolidine . It focuses on the most robust scale-up route: the nucleophilic addition of a Grignard reagent to an N-protected lactam, followed by reductive deoxygenation.
Ticket Type: Process Scale-Up & Optimization Chemistry Class: Aryl-Grignard Addition / Cyclic Hemiaminal Reduction
Core Synthesis Workflow
The recommended pathway for scaling this molecule involves three critical stages. This route is preferred over direct lithiation (Beak methodology) for scale-up due to better thermal safety profiles and reagent availability.
Process Flow Diagram
The following logic map outlines the critical control points (CCPs) where failure modes most often occur during scale-up.
Caption: Critical Path Workflow for 2-Arylpyrrolidine Scale-Up showing In-Process Control (IPC) points.
Troubleshooting Guide (Q&A)
Phase 1: Grignard Reagent Preparation
Context: You are generating (2,5-dichlorophenyl)magnesium bromide.[1] The 2,5-dichloro substitution pattern creates steric hindrance and electronic deactivation, making initiation difficult.[1]
Q: The reaction refuses to initiate even with iodine crystals. How do I safely trigger the Grignard formation on a >100g scale? A: Iodine is often insufficient for deactivated aryl halides.
-
Root Cause: The oxide layer on the magnesium turnings is not being penetrated, or the solvent is "wet" (even 50 ppm water can kill initiation).[1]
-
Solution (DIBAL-H Method): On a large scale, use DIBAL-H (Diisobutylaluminum hydride) as a scavenger/activator.[1] Add 1-2 mol% of DIBAL-H to the magnesium/THF slurry before adding the halide. This scavenges moisture and activates the Mg surface.
-
Solution (Knochel Turbo Grignard): If standard Mg fails, switch to a halogen-metal exchange using i-PrMgCl[1]·LiCl. This proceeds at -15°C to 0°C and is far safer than heating a stalled Grignard reactor.
Q: We are seeing high levels of Wurtz coupling (homocoupling dimer) in the Grignard stream. A: This is a concentration and temperature issue.[1]
-
Mechanism: The formed Grignard reagent reacts with unreacted aryl bromide.
-
Protocol Adjustment:
-
Dilution: Ensure your THF volume is sufficient (aim for 0.5 M to 1.0 M final concentration).
-
Slow Addition: The aryl bromide addition rate must match the consumption rate. If you accumulate halide, coupling spikes.[1]
-
Temperature: Lower the internal temperature to 0–5°C during formation. While this slows initiation (see above), it significantly retards the coupling side-reaction.[1]
-
Phase 2: Nucleophilic Addition to Lactam
Context: Reacting the Grignard with N-Boc-2-pyrrolidinone to form the cyclic hemiaminal (or acyclic ketone intermediate).
Q: HPLC shows significant amounts of a "double-addition" tertiary alcohol impurity. How do I stop at the ketone/hemiaminal stage? A: The ketone intermediate is more reactive than the starting lactam, leading to a second Grignard attack.[1]
-
The Fix (Temperature & Protecting Group):
-
Ensure the reaction is kept strictly below -40°C (ideally -78°C) during addition. The tetrahedral intermediate is stable at low temperatures and collapses to the ketone only upon warming/quenching.
-
Alternative: If temperature control is difficult at scale, switch the protecting group from Boc to a bulkier group or use a Weinreb Amide ring-opened precursor, which chelates the magnesium and thermodynamically prevents the second addition.[1]
-
Q: The reaction mixture solidifies/gels preventing stirring at -78°C. A: This is common with concentrated Grignard reactions in pure THF.
-
Solvent Engineering: Use a co-solvent mixture.[1] Toluene/THF (2:1 ratio) often maintains better fluidity at cryogenic temperatures than pure THF.
-
Mechanical: Ensure you are using a high-torque overhead stirrer with a pitch-blade impeller, not a magnetic stir bar, which is insufficient for scale-up.[1]
Phase 3: Reduction to Pyrrolidine
Context: Converting the hemiaminal/ketone intermediate to the target pyrrolidine using a hydride source (e.g., Et3SiH/BF3[1]·OEt2 or NaBH4/Acid).[1][2]
Q: We are observing ring-opening to the linear amino-alcohol instead of the cyclic pyrrolidine. A: This occurs if the N-acyliminium ion intermediate is not formed or is hydrolyzed.
-
Mechanism: The reduction must proceed via the N-acyliminium ion. If water is present or the Lewis acid is too weak, the hemiaminal opens.[1]
-
Protocol:
-
One-Pot Procedure: Do not isolate the hemiaminal if possible. Quench the Grignard, perform a quick workup, and immediately subject the crude to the reduction conditions.
-
Reagent Choice: Use Triethylsilane (Et3SiH) with BF3·OEt2 or TFA in DCM. This system aggressively promotes the cyclic iminium ion reduction.
-
Avoid: Aqueous NaBH4 conditions often favor the ring-opened product for this specific steric profile.
-
Scale-Up Data & Specifications
Reagent Stoichiometry Table
Use these ratios as a baseline for optimization (1.0 eq = N-Boc-2-pyrrolidinone).
| Reagent | Eq. (Range) | Critical Parameter | Role |
| 2,5-Dichlorobromobenzene | 1.2 – 1.3 | Purity >98% | Grignard Precursor |
| Magnesium Turnings | 1.5 – 2.0 | Mesh size 20-50 | Metal Source |
| THF (Anhydrous) | 5 – 8 Vol | KF < 50 ppm | Solvent |
| Et3SiH (Silane) | 2.5 – 3.0 | Add slowly | Hydride Donor |
| BF3·OEt2 | 2.0 – 2.5 | Temp < 0°C | Lewis Acid |
Safety & Waste Management
-
Quenching: The Grignard quench is highly exothermic. On a >1kg scale, reverse quench (add reaction mixture into cooled acid/NH4Cl) is safer than adding acid to the reactor.
-
Halogenated Waste: The 2,5-dichloro moiety is persistent.[1] Aqueous waste streams must be segregated and not mixed with general organic waste due to potential for generating toxic vapors if acidified indiscriminately.[1]
References & Grounding
The protocols above are synthesized from established methodologies for 2-arylpyrrolidine synthesis and Grignard scale-up principles.
-
General Synthesis of 2-Arylpyrrolidines:
-
Methodology: Addition of Grignard reagents to N-tert-butanesulfinyl imines or N-Boc-pyrrolidinones.
-
Source:Chemical Communications, "Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents..."[1]
-
-
Grignard Addition Troubleshooting:
-
Reductive Cyclization:
-
Protocol: Use of Et3SiH/BF3 for reducing N-acylhemiaminals to pyrrolidines.
-
Source:Organic & Biomolecular Chemistry, "A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines..."
-
-
Scale-Up Safety (Grignard):
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA).
Sources
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. One-pot stereoselective synthesis of 2-acylaziridines and 2-acylpyrrolidines from N-(propargylic)hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(2,5-Dichlorophenyl)pyrrolidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(2,5-Dichlorophenyl)pyrrolidine. The methodologies and troubleshooting advice presented herein are synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.
Introduction: The Purification Challenge
2-(2,5-Dichlorophenyl)pyrrolidine is a key intermediate in the synthesis of various pharmacologically active molecules. Achieving high purity is critical, as even trace impurities can impact downstream reactions, biological activity, and regulatory compliance. Impurities typically arise from unreacted starting materials, side-products from the synthetic route (e.g., Grignard reactions or reductive aminations), regioisomers of the dichlorophenyl moiety, and subsequent degradation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common and complex issues encountered during purification.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
FAQ 1: My initial purity assessment (NMR/HPLC) shows multiple unexpected signals. What are the likely impurities?
The identity of impurities is intrinsically linked to the synthetic route. A common synthesis involves the reaction of a Grignard reagent from 1-bromo-2,5-dichlorobenzene with a protected pyrrolidone precursor, followed by reduction and deprotection. Based on this and similar synthetic pathways, likely impurities are outlined in the table below.
Table 1: Common Impurities and Their Origins
| Impurity | Potential Source / Cause | Recommended Analytical Method |
|---|---|---|
| Unreacted 2,5-Dichlorobromobenzene | Incomplete Grignard formation or reaction. | GC-MS, HPLC-UV |
| Pyrrolidone/Pyrrolidine Precursors | Incomplete reaction or hydrolysis of intermediates. | LC-MS, NMR |
| Regioisomers (e.g., 2,4- or 3,4-Dichlorophenyl) | Impure dichlorobenzene starting material. | HPLC, GC-MS |
| Over-reduction/Side-reaction Products | Non-selective reduction steps during synthesis. | LC-MS, High-Resolution MS |
| Dehydro-pyrrolidine Species | Dehydration of hydroxylated intermediates during synthesis.[1] | LC-MS, NMR |
| Residual Solvents (THF, Toluene, etc.) | Incomplete removal during workup and drying. | ¹H NMR, GC-Headspace |
FAQ 2: I'm attempting recrystallization, but the product is "oiling out" or failing to crystallize. What should I do?
"Oiling out" occurs when the solute's solubility is too high in the hot solvent, and upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. This is often due to an inappropriate solvent choice or the presence of impurities that inhibit crystallization.[2]
Troubleshooting Steps:
-
Re-dissolve and Modify Solvent System: Heat the mixture to re-dissolve the oil. Slowly add a miscible "anti-solvent" (a solvent in which your product is less soluble) dropwise until persistent turbidity is observed. Then, add a few drops of the primary solvent to clarify and allow it to cool slowly. For a moderately polar compound like 2-(2,5-Dichlorophenyl)pyrrolidine, common solvent/anti-solvent pairs include Isopropanol/Water, Ethanol/Hexane, or Ethyl Acetate/Heptane.[2]
-
Ensure Slow Cooling: Rapid cooling promotes supersaturation and oiling. Allow the flask to cool to room temperature undisturbed, followed by gradual cooling in a refrigerator or ice bath.[2]
-
"Seed" the Solution: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce nucleation.[2]
-
Reduce Impurity Load: If oiling persists, the impurity level may be too high. Consider a preliminary purification step like a quick filtration through a silica plug or an acid-base extraction before attempting recrystallization again.
Workflow for Recrystallization Troubleshooting
This diagram outlines the decision-making process when recrystallization fails.
Caption: Troubleshooting flowchart for failed recrystallization.
FAQ 3: My product is discolored (yellow/brown). How can I remove colored impurities?
Discoloration often arises from highly conjugated, polar impurities or degradation products.
-
Activated Carbon (Charcoal) Treatment: This is a classic and effective method.
-
Dissolve the crude product in a suitable hot solvent for recrystallization.
-
Add a small amount (1-2% by weight) of activated carbon to the hot solution. Caution: Add charcoal to a solution below its boiling point to avoid violent bumping.
-
Swirl or stir the mixture for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.
-
Allow the clarified filtrate to cool and crystallize as usual.
-
-
Silica Gel Plug Filtration: For less polar impurities, dissolving the product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and passing it through a short column ("plug") of silica gel can effectively trap the colored compounds.
FAQ 4: Column chromatography is providing poor separation of my product from a close-running impurity. How can I improve the resolution?
Poor resolution in column chromatography is a common issue. Here are key parameters to adjust:
-
Solvent System (Mobile Phase) Polarity: The most critical factor. If the separation is poor, the polarity of your eluent is likely suboptimal.
-
TLC Analysis is Key: Before running a column, screen solvent systems using Thin Layer Chromatography (TLC). The ideal system gives a retention factor (Rƒ) for your target compound of ~0.3-0.4 and maximizes the separation (ΔRƒ) from impurities.
-
Reduce Polarity: If compounds are eluting too quickly (high Rƒ), decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate mixture).
-
Use a Different Solvent System: Sometimes, changing the nature of the solvents can alter selectivity. For example, substituting ethyl acetate with dichloromethane or adding a small percentage of methanol (for polar compounds) or triethylamine (for basic compounds) can dramatically change the separation profile.
-
-
Column Dimensions and Packing:
-
Increase Column Length: A longer column provides more theoretical plates, enhancing separation.
-
Decrease Column Diameter: A narrower column can improve resolution, provided it is not overloaded.
-
Proper Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks, which cause band broadening and poor separation.
-
-
Loading Technique:
-
Minimize Band Width: Load the sample onto the column in the narrowest possible band using the minimum amount of solvent. Dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) is often superior to wet loading.
-
Decision Tree for Optimizing Column Chromatography
Caption: Decision tree for optimizing chromatographic separation.
Section 2: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method leverages the basicity of the pyrrolidine nitrogen to separate it from neutral or acidic organic impurities.
Principle: The basic amine is protonated by an acid, rendering it water-soluble as a salt. Neutral organic impurities remain in the organic phase and are discarded. The aqueous phase is then basified, deprotonating the amine salt and allowing the free base to be extracted back into an organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-(2,5-Dichlorophenyl)pyrrolidine (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (2 x 10 mL per gram). Combine the aqueous (acidic) layers.
-
Expert Insight: The product is now in the aqueous layer as the hydrochloride salt. The organic layer contains neutral impurities and can be discarded.
-
-
Wash Aqueous Layer: Wash the combined acidic aqueous layers with fresh ethyl acetate (1 x 10 mL per gram) to remove any remaining neutral impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10 (confirm with pH paper). The product will precipitate or form an oily layer.
-
Back-Extraction: Extract the now basic aqueous layer with fresh ethyl acetate or DCM (3 x 10 mL per gram). The purified product is now in the organic phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.
Protocol 2: Purification via Recrystallization
This protocol is for purifying the compound assuming it is a solid at room temperature.
Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solution becomes supersaturated, and the pure compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) to find one where it is sparingly soluble at room temperature but very soluble when hot. A mixed solvent system (e.g., isopropanol/water) is often effective.[2]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise and heat the mixture (with stirring) to just below the solvent's boiling point until all the solid dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
- Process for Purifying 2,5-Dichlorophenol.
-
Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. International Journal of PharmTech Research. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Preparation of pyrrolidine. PrepChem.com. [Link]
-
Synthesis of 2,5-disubstituted pyrrolidines. ResearchGate. [Link]
- The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. PubMed. [Link]
-
Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach. MDPI. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. [Link]
Sources
Technical Support Center: Challenges in the Synthesis of 2,5-Disubstituted Pyrrolidines
Welcome to the Technical Support Center for the synthesis of 2,5-disubstituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
I. Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
A. Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Question: My reaction is producing a mixture of cis and trans diastereomers, or the desired diastereomer is the minor product. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a central challenge in the synthesis of 2,5-disubstituted pyrrolidines. The relative stereochemistry at the C2 and C5 positions is influenced by several factors.
-
Influence of Nitrogen Protecting Group: The choice of the nitrogen-protecting group can have a profound impact on the stereochemical outcome. For syntheses starting from pyroglutamic acid derivatives, carbamate protecting groups (e.g., Boc, Cbz) often favor the formation of cis-2,5-disubstituted pyrrolidines. In contrast, a benzamide protecting group can direct the reaction towards the trans isomer.[1] This is due to the different steric and electronic influences of the protecting group on the transition state of the key stereodetermining step.
-
Substrate Control: The nature of the substituents on your starting materials can also dictate the diastereoselectivity. For instance, in three-component reactions involving aldehydes, amines, and 1,1-cyclopropanediesters, aryl aldehydes generally lead to high cis selectivity.[2] However, the use of certain heteroaryl aldehydes (e.g., furfural, thiophene-2-carboxaldehyde) or aniline-derived aldimines can lead to diminished diastereoselectivity for reasons that are not yet fully understood.[2]
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst or reagent can all influence the diastereomeric ratio. It is crucial to carefully control these parameters. For example, in reductions of pyrrolidine enones, Luche reduction followed by hydrogenation (Pd/H₂) can yield cis-2,5-disubstituted pyrrolidines, while treatment with TFA-NaBH₃CN can lead to the trans isomers via a hydroxy-directed reduction.[3]
Troubleshooting Flowchart for Poor Diastereoselectivity:
Caption: Troubleshooting workflow for addressing poor diastereoselectivity.
B. Low Reaction Yield
Question: I am observing a low yield of my desired 2,5-disubstituted pyrrolidine. What are the common causes and how can I improve it?
Answer: Low yields can stem from a variety of issues, from catalyst deactivation to competing side reactions.
-
Catalyst Deactivation: In metal-catalyzed reactions (e.g., using Pd, Au, Rh, Ir), the catalyst can be deactivated by impurities in the starting materials or solvents.[4][5][6] Common poisons include sulfur, phosphorus, and water.[4]
-
Solution: Ensure all reagents and solvents are of high purity and anhydrous. Degassing the solvent to remove oxygen is also critical for many catalytic systems. If catalyst poisoning is suspected, purification of starting materials is necessary. In some cases, using a pre-catalyst that readily forms the active catalytic species can improve performance.[7]
-
-
Side Reactions: Depending on the synthetic route, various side reactions can compete with the desired transformation. For example, in syntheses starting from glutamic acid, side reactions can lead to the formation of various byproducts.[3] In 1,3-dipolar cycloadditions, the stability of the in-situ generated azomethine ylide is crucial; decomposition or alternative reaction pathways of the ylide can lead to lower yields of the desired pyrrolidine.[8]
-
Steric Hindrance: Highly substituted starting materials can lead to lower yields due to steric hindrance, which can slow down the reaction or prevent it from going to completion.
C. Epimerization
Question: I am observing epimerization at one of the stereocenters (C2 or C5) of my pyrrolidine product. What could be the cause and how can I prevent it?
Answer: Epimerization, the change in configuration at one of several stereocenters in a molecule, can be a significant issue, leading to a loss of stereochemical purity.
-
Mechanism of Epimerization: Epimerization can occur under both acidic and basic conditions, often through the formation of an enol or enolate intermediate if there is an adjacent carbonyl group. For example, partial epimerization has been observed during the reduction of a nitrile adjacent to a stereocenter in a pyrrolidine precursor.[9][10]
-
Preventing Epimerization:
-
Mild Reaction Conditions: Employing milder reaction conditions (e.g., lower temperatures, less harsh pH) can often prevent epimerization.
-
Choice of Reagents: The choice of reducing agent or other reagents can be critical. For instance, in the reduction of nitrones to pyrrolidines, certain reducing agents can cause epimerization at C2.[6]
-
Protecting Group Strategy: A strategically placed protecting group can sometimes prevent the formation of an enolizable proton, thus inhibiting epimerization.
-
II. Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic routes to 2,5-disubstituted pyrrolidines.
A. Diastereoselective Synthesis of a trans-2,5-Disubstituted Pyrrolidine via Iodocyclization
This protocol describes the asymmetric synthesis of a trans-2,5-disubstituted pyrrolidine from an enantiopure homoallylic sulfonamide, a method that is valuable for creating this important heterocyclic ring system.[2]
Experimental Workflow:
Caption: Workflow for the synthesis of a trans-2,5-disubstituted pyrrolidine via iodocyclization.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve the enantiopure homoallylic sulfonamide in an appropriate anhydrous solvent (e.g., CH₂Cl₂).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃) to the solution, followed by the portion-wise addition of iodine (I₂).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trans-2,5-disubstituted 3-iodopyrrolidine.[2]
B. Synthesis of a cis-2,5-Disubstituted Pyrrolidine from Pyroglutamic Acid
This protocol outlines a method for the synthesis of cis-2,5-disubstituted pyrrolidines starting from the readily available chiral precursor, pyroglutamic acid.[11]
Step-by-Step Protocol:
-
Preparation of the Enamine: Convert pyroglutamic acid into the corresponding methyl ester and protect the nitrogen with a suitable group (e.g., Boc). Subsequent reaction with a phosphorus ylide generates an enamine intermediate.
-
Diastereoselective Reduction: Reduce the enamine using a suitable reducing agent. The choice of the nitrogen protecting group is critical at this stage to control the diastereoselectivity towards the cis product.[4]
-
Purification: Purify the resulting cis-2,5-disubstituted pyrrolidine derivative by flash column chromatography.
III. Data Presentation: Comparative Tables
This section provides quantitative data to aid in the selection of reaction components and conditions.
Table 1: Influence of N-Protecting Group on Diastereoselectivity in the Synthesis of 2,5-Disubstituted Pyrrolidines from a Pyroglutamic Acid-Derived Hemiaminal.[1]
| Entry | N-Protecting Group | Product | Diastereomeric Ratio (cis:trans) |
| 1 | Carbamate (Boc) | 21 | >95:5 |
| 2 | Benzamide | 22 | 10:90 |
Table 2: Diastereoselectivity in a TiCl₄-Catalyzed Multicomponent Reaction to Synthesize Substituted Pyrrolidines.[12]
| Entry | Nucleophile | Product | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Allyltrimethylsilane | 3a | >99:1 | 72 |
| 2 | Allyltributylstannane | 3a | >99:1 | 78 |
| 3 | Triethylsilane | 3b | 90:10 | 65 |
| 4 | Tributyltinhydride | 3b | 85:15 | 55 |
IV. References
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
-
Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. (n.d.). National Center for Biotechnology Information. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Synthesis of a New Chiral Pyrrolidine. (n.d.). National Center for Biotechnology Information. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Center for Biotechnology Information. [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). National Center for Biotechnology Information. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ResearchGate. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ResearchGate. [Link]
-
Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs. (2008). PubMed. [Link]
-
Purification of crude pyrroles. (1996). Google Patents.
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (n.d.). National Center for Biotechnology Information. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Center for Biotechnology Information. [Link]
-
cis-Selective synthesis of 2,5-disubstituted pyrrolidines. (2002). ResearchGate. [Link]
-
The Pherobase Synthesis - trans-2-butyl-5-heptylpyrrolidine. (n.d.). The Pherobase. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]
-
2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. (2020). JYX Digital Repository. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. (2022). MDPI. [Link]
-
Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. (2020). ResearchGate. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). CATLAB. [Link]
-
Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. (n.d.). Biotage. [Link]
-
Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. (2020). Beilstein Journals. [Link]
-
New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. (2002). ResearchGate. [Link]
-
Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). ResearchGate. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2015). Royal Society of Chemistry. [Link]
-
(2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand produced by Streptomyces longispororuber. (1995). PubMed. [Link]
-
Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. (2020). Beilstein Archives. [Link]
-
Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis. (2014). Royal Society of Chemistry. [Link]
-
Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. (2021). ResearchGate. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Lirias. [Link]
-
Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. (2021). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine synthesis [organic-chemistry.org]
Technical Support Center: Stability Testing of Halogenated Pyrrolidine Derivatives
This guide functions as an autonomous Technical Support Center designed for researchers working with halogenated pyrrolidine derivatives (e.g., 3-fluoropyrrolidine, 3-chloropyrrolidine). It synthesizes chemical kinetics, analytical method development, and regulatory standards into actionable troubleshooting workflows.
Current Status: Operational Topic: Stability Profiling & Degradation Troubleshooting Target Analytes: Halogenated Pyrrolidines (F, Cl, Br, I substituents)
Executive Summary: The Stability Paradox
Halogenated pyrrolidines are deceptive. While the saturated ring appears robust, the introduction of an electron-withdrawing halogen on a secondary amine scaffold creates a "push-pull" electronic tension. The nitrogen lone pair (basic) and the halogen (leaving group) facilitate unique degradation pathways—specifically dehydrohalogenation and oxidative aromatization —that standard stability protocols often miss until late-stage development.
This guide replaces generic "store at -20°C" advice with mechanistic troubleshooting.
Module 1: Chemical Stability & Degradation Mechanisms
Diagnose the root cause of instability based on visual or chromatographic evidence.
Troubleshooting Guide: Degradation Signatures
| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |
| Sample turns yellow/brown | Pyrrole Formation & Polymerization | Elimination of HX (dehydrohalogenation) yields a reactive pyrroline, which oxidizes to a pyrrole. Pyrroles rapidly polymerize to form dark "tars." | Acidify: Store as HCl salt. The protonated amine prevents the lone pair from assisting elimination. |
| Drop in Assay + High Chloride/Fluoride in solution | Elimination (E2) | Base-catalyzed elimination of the halogen. Common in "Free Base" forms stored at RT. | Remove Base: Ensure total removal of inorganic bases (e.g., K2CO3) post-workup. |
| Loss of Enantiomeric Excess (ee) | Racemization | If the halogen is at a chiral center (e.g., 3-fluoropyrrolidine), nucleophilic attack (by solvent or residual water) or transient enolization causes inversion. | Aprotic Solvents: Avoid protic solvents (MeOH, H2O) during long-term storage. |
| New Early Eluting Peaks (HPLC) | N-Oxidation | Atmospheric oxygen attacks the secondary amine nitrogen, forming N-oxides. | Inert Atmosphere: Argon/Nitrogen blanket is mandatory for free bases. |
Visualization: The Dehydrohalogenation Cascade
The following diagram illustrates the critical failure mode: the transition from a stable saturated ring to an unstable aromatic system.
Caption: The "Cascade to Tar": Once dehydrohalogenation occurs, the thermodynamic drive toward aromaticity (pyrrole) and subsequent polymerization is rapid and often irreversible.
Module 2: Analytical Method Development (The "How")
Standard HPLC methods fail for these compounds due to lack of UV chromophores and interaction with silanols. Use this logic tree to build a robust method.
The "Tailing Amine" Problem
Pyrrolidines are strong bases. They interact with acidic silanol groups on silica columns, causing severe peak tailing that masks impurities.
Self-Validating Protocol: The "Symmetry Check"
Before running stability samples, inject a standard. Calculate the USP Tailing Factor (
-
Pass:
-
Fail:
(Do not proceed; data will be invalid).
Method Development Decision Tree
Caption: Strategic selection of detection and stationary phase is critical. For non-aromatic halogenated pyrrolidines, low-wavelength UV is often insufficient due to solvent cutoff interference.
Recommended Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 with "Hybrid Particle" technology or Polar-Embedded group. | Resists high pH; embedded polar groups shield silanols. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Expert Insight: At pH 10, the pyrrolidine (pKa ~11) is mostly unprotonated, but the silica surface is fully ionized. However, high pH suppresses the interaction kinetics or allows use of hybrid columns where silanols are less active. Alternatively, use 0.1% TFA (pH 2) to protonate silanols (Si-OH) and the amine, relying on ion-pairing or pure hydrophobic retention. |
| Sacrificial Base | 0.1% Triethylamine (TEA) | If using intermediate pH, TEA competes for silanol binding sites, sharpening the analyte peak. |
Module 3: Stress Testing Protocols (Forced Degradation)
Do not just "cook" the sample. Use these targeted stress conditions to map the degradation landscape.
Protocol 1: Base-Induced Elimination Challenge
Purpose: To determine susceptibility to dehydrohalogenation.
-
Preparation: Dissolve analyte to 1 mg/mL in 0.1 N NaOH / Methanol (50:50).
-
Incubation: Heat at 60°C for 4 hours.
-
Quench: Neutralize with equal volume 0.1 N HCl.
-
Analysis:
-
Primary: HPLC for loss of parent peak.
-
Secondary (Crucial): Ion Chromatography (IC) or Silver Nitrate precipitation test to quantify free Halide (
).
-
-
Self-Validation:
If Mass Balance < 90%, suspect volatile pyrrolines or non-chromophoric polymers.
Protocol 2: Oxidative Stress
Purpose: To assess N-oxide formation.
-
Preparation: Dissolve analyte in 3%
(aqueous). -
Incubation: Ambient temperature for 24 hours.
-
Analysis: Look for peak at Relative Retention Time (RRT) < 1.0 (N-oxides are more polar).
-
Expert Tip: If using LC-MS, N-oxides show
mass shift.
Module 4: Storage & Handling FAQs
Q: Should I store my 3-fluoropyrrolidine as a free base or hydrochloride salt? A: Hydrochloride Salt.
-
Reasoning: The salt form protonates the nitrogen (
). This removes the electron density from the nitrogen, shutting down the E2 elimination pathway and preventing N-oxidation. Free bases of halogenated pyrrolidines are notoriously unstable and can degrade within days at room temperature.
Q: My sample is hygroscopic. Does this matter? A: Yes, critically.
-
Water acts as a plasticizer and a medium for hydrolysis/racemization.
-
Action: Store under Argon in a desiccator. If the salt is deliquescent (turns to liquid), re-crystallize immediately or dissolve in a dry solvent for storage.
Q: Can I use Methanol as a solvent for stability samples? A: Use with caution.
-
Methanol is nucleophilic. In the presence of a base, it can displace the halogen (SN2 reaction), creating a methoxy-pyrrolidine impurity.
-
Preferred Solvent: Acetonitrile (ACN) is aprotic and less likely to participate in substitution reactions.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Link
-
Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Detailed discussion on amine-silanol interactions).
-
Gatland, A. E., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.[2] Frontiers in Microbiology. Link (Context on enzymatic dehalogenation mechanisms which parallel chemical elimination).
-
Ossila. (n.d.). (S)-(+)-3-Fluoropyrrolidine hydrochloride Product Specification.Link (Confirmation of HCl salt stability preference).
Sources
Validation & Comparative
A Comparative Guide to the Bioactivity of 2-(2,5-Dichlorophenyl)pyrrolidine and 2-(3,4-Dichlorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Art of Isomeric Bioactivity
In the realm of medicinal chemistry, the precise positioning of functional groups on a molecular scaffold can dramatically alter its biological activity. This guide provides an in-depth comparative analysis of two closely related structural isomers: 2-(2,5-Dichlorophenyl)pyrrolidine and 2-(3,4-Dichlorophenyl)pyrrolidine. While direct head-to-head comparative studies on these specific molecules are not extensively documented in publicly available literature, a wealth of information on analogous structures allows for a robust, evidence-based extrapolation of their likely bioactivities.
This document will primarily focus on two key areas of bioactivity where dichlorophenyl-pyrrolidine derivatives have shown significant promise: anticonvulsant effects and kappa-opioid receptor agonism . By examining the structure-activity relationships (SAR) of related compounds, we can infer the potential differences in potency and efficacy between these two isomers. Furthermore, this guide provides detailed experimental protocols for researchers to conduct their own comparative analyses.
Anticipated Bioactivity Profiles: A Tale of Two Isomers
The substitution pattern of the chlorine atoms on the phenyl ring is anticipated to be a critical determinant of the biological activity of these compounds. The electronic and steric properties conferred by the 2,5-dichloro versus the 3,4-dichloro arrangement will likely influence receptor binding affinity, target selectivity, and overall pharmacological profile.
Anticonvulsant Activity: Modulating Neuronal Excitability
Derivatives of pyrrolidine, particularly those with a phenyl substituent, are known to possess anticonvulsant properties.[1][2] The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, or enhancement of GABAergic inhibition.[3] For chlorophenyl-containing compounds, both the position and number of chlorine atoms can significantly impact their anticonvulsant potency.[3]
Structure-Activity Relationship Insights:
-
The presence of more than one chlorine substituent on the phenyl ring has been associated with promising anticonvulsant activity in related scaffolds.
-
The lipophilicity and electronic nature of the substituents on the phenyl ring are crucial for activity. Halogen substituents, like chlorine, can enhance lipophilicity, which may improve blood-brain barrier penetration.
-
The relative positions of the chlorine atoms can influence the overall shape of the molecule and its ability to fit into the binding pocket of its target protein.
Hypothesized Comparison:
It is plausible that both isomers exhibit anticonvulsant activity. However, the 2,5-dichloro substitution may result in a different conformational preference compared to the 3,4-dichloro isomer. This could lead to differential interactions with ion channel binding sites. For instance, the steric hindrance from the ortho-chloro group in the 2,5-isomer could influence its binding kinetics and affinity.
Kappa-Opioid Receptor (KOR) Agonism: A Potential for Analgesia and More
The 2-(3,4-dichlorophenyl) moiety is a well-established pharmacophore for potent and selective kappa-opioid receptor (KOR) agonists.[4][5][6] The prototypical KOR agonist, U-50,488, features a 3,4-dichlorophenyl group, highlighting the importance of this substitution pattern for KOR activation.[6] KOR agonists are of therapeutic interest for their potential analgesic, anti-pruritic, and anti-addictive properties.[3][7]
Structure-Activity Relationship Insights:
-
The 3,4-dichloro substitution on the phenyl ring is a key structural feature in a number of potent KOR agonists.[4][5][6]
-
The interaction of the dichlorophenyl ring with a specific hydrophobic pocket in the KOR is thought to be crucial for high-affinity binding and agonist activity.
-
Modifications to other parts of the molecule can modulate potency and introduce biased agonism, where the ligand preferentially activates certain downstream signaling pathways over others.[8][9]
Hypothesized Comparison:
Based on the existing literature, 2-(3,4-Dichlorophenyl)pyrrolidine is strongly predicted to be a more potent and selective kappa-opioid receptor agonist than its 2,5-dichloro counterpart. The 3,4-dichloro arrangement appears to be optimal for fitting into the KOR binding site. The 2,5-dichloro substitution pattern may disrupt the necessary interactions for efficient receptor activation.
Comparative Bioactivity Data: A Predictive Summary
The following table summarizes the predicted bioactivity profiles of the two isomers based on inferences from structurally related compounds. It is crucial to note that these are extrapolated values and require experimental validation.
| Bioactivity Parameter | 2-(2,5-Dichlorophenyl)pyrrolidine | 2-(3,4-Dichlorophenyl)pyrrolidine | Supporting Rationale |
| Anticonvulsant Activity (MES Test) | Predicted: Active | Predicted: Active | Dichlorophenyl-pyrrolidine scaffolds are associated with anticonvulsant effects.[3] Positional differences of the chlorine atoms are expected to influence potency. |
| Kappa-Opioid Receptor Binding Affinity (Ki) | Predicted: Lower Affinity | Predicted: Higher Affinity | The 3,4-dichlorophenyl moiety is a known pharmacophore for potent KOR agonists.[4][5][6] |
| Kappa-Opioid Receptor Functional Activity (EC50) | Predicted: Weaker Agonist | Predicted: Potent Agonist | The 3,4-dichloro substitution is critical for efficient KOR activation in analogous compounds.[6] |
Experimental Protocols for Comparative Bioactivity Assessment
To empirically determine and compare the bioactivities of 2-(2,5-Dichlorophenyl)pyrrolidine and 2-(3,4-Dichlorophenyl)pyrrolidine, the following experimental protocols are recommended.
Protocol 1: Anticonvulsant Activity Screening - Maximal Electroshock (MES) Test
The MES test is a widely used primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Adult male Swiss mice (20-25 g).
-
Compound Administration: The test compounds and a vehicle control (e.g., 0.9% saline with 5% DMSO) are administered intraperitoneally (i.p.) at various doses. A standard anticonvulsant drug (e.g., phenytoin) should be used as a positive control.
-
Induction of Seizure: 30-60 minutes post-administration, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated. The ED50 (the dose that protects 50% of the animals) is determined using probit analysis.
Experimental Workflow for MES Test:
Caption: Workflow for the in vitro KOR binding assay.
Potential Signaling Pathways and Mechanisms of Action
Anticonvulsant Activity: Ion Channel Modulation
A plausible mechanism for the anticonvulsant activity of these compounds is the modulation of voltage-gated sodium channels (VGSCs). By binding to the channel, the compounds may stabilize its inactivated state, thereby reducing the repetitive firing of neurons that underlies seizure activity.
Caption: Proposed mechanism of anticonvulsant action.
Kappa-Opioid Receptor Agonism: G-Protein Signaling Cascade
Activation of the KOR, a G-protein coupled receptor (GPCR), by an agonist like 2-(3,4-Dichlorophenyl)pyrrolidine would initiate a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
Caption: Simplified KOR signaling pathway.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, comparison of the bioactivities of 2-(2,5-Dichlorophenyl)pyrrolidine and 2-(3,4-Dichlorophenyl)pyrrolidine. The available evidence strongly suggests that the 3,4-dichloro isomer is a promising candidate for development as a kappa-opioid receptor agonist, while both isomers may possess anticonvulsant properties worthy of further investigation.
The provided experimental protocols offer a clear path for researchers to validate these hypotheses and to elucidate the nuanced structure-activity relationships that govern the pharmacological profiles of these compounds. Such studies will be invaluable in the rational design of novel therapeutics with improved potency, selectivity, and safety profiles.
References
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82.
- Łuszczki, J. J. (2009). Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions. Pharmacological Reports, 61(2), 197–215.
- Chavkin, C. (2011). The therapeutic potential of kappa-opioid receptor agonists. The Journal of Pain, 12(11), 1199–1213.
- Freeman, K. B., & Ko, D. (2013). Kappa Opioid Receptors as Targets for Medications for Alcohol Use Disorder. CNS & Neurological Disorders - Drug Targets, 12(7), 963–975.
- Wentland, M. P., et al. (2000). 3-((3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)phenyl)acetamides: Potent, Selective, and Orally Bioavailable Kappa Opioid Receptor Agonists. Journal of Medicinal Chemistry, 43(19), 3558–3565.
-
U.S. National Library of Medicine. (n.d.). PubChem. Retrieved from [Link]
-
European Bioinformatics Institute. (n.d.). ChEMBL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Undergraduate Honors Thesis | Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics | ID: 0k225k86m | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of Fluorinated vs. Chlorinated Phenylpyrrolidines
Executive Summary & Structural Rationale
In the optimization of psychostimulant scaffolds, specifically
While both modifications enhance lipophilicity relative to the unsubstituted parent, they drive divergent biological outcomes:
-
Chlorination (4-Cl): Maximizes affinity for the Dopamine Transporter (DAT) via optimal hydrophobic filling of the orthosteric binding site, often yielding higher potency but increased lipophilic toxicity.
-
Fluorination (4-F): Acts as a metabolic blocker (preventing para-hydroxylation) while exerting strong electron-withdrawing effects. It generally retains high potency with a distinct cytotoxic profile, often exceeding the parent compound in cellular toxicity.
Physicochemical & Pharmacokinetic Profiling[1]
The choice between Fluorine (F) and Chlorine (Cl) fundamentally alters the molecule's interaction with biological membranes and enzymes.
Lipophilicity and BBB Penetration
The blood-brain barrier (BBB) permeability is governed by lipophilicity (
-
Chlorine: Significantly increases
( ). This facilitates rapid BBB transit, correlating with the "rush" associated with 4-Cl analogs, but also increases tissue retention. -
Fluorine: Offers a modest lipophilicity increase (
) and mimics Hydrogen in steric size (Van der Waals radius: F=1.47 Å vs H=1.20 Å), whereas Chlorine is significantly bulkier (1.75 Å).
Metabolic Stability
Causality: The Carbon-Halogen bond strength dictates metabolic vulnerability.
-
C-F Bond (116 kcal/mol): Metabolically inert. 4-F substitution blocks the primary site of oxidative metabolism (para-hydroxylation), forcing metabolism to occur via secondary pathways (e.g., pyrrolidine ring oxidation or side-chain reduction).
-
C-Cl Bond (81 kcal/mol): Weaker than C-F but still resistant to direct oxidation compared to C-H. However, the high lipophilicity of 4-Cl analogs accelerates hepatic clearance via non-specific CYP450 binding.
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates driven by the halogen substituent.
Figure 1: Differential metabolic routing. Note that 4-F substitution blocks direct phenyl ring oxidation, diverting metabolic flux toward ketone reduction and pyrrolidine ring oxidation.
Pharmacodynamics: Transporter Affinity & Selectivity[2]
The primary mechanism of action is the inhibition of monoamine transporters: Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT).
Structure-Activity Relationship (SAR)
Experimental data indicates a potency rank order driven by the ability of the substituent to fill the hydrophobic pocket in the DAT orthosteric site:
-
4-Chloro-PVP: Exhibits high affinity for DAT and NET. The bulky chlorine atom enhances van der Waals interactions within the binding pocket, often resulting in single-digit nanomolar
values. -
4-Fluoro-PVP: Retains high potency but is generally less potent than the chloro-analog. Crucially, fluorination can slightly erode the high DAT/SERT selectivity seen in the parent
-PVP, introducing a minor serotonergic component, though it remains primarily a psychostimulant.
Comparative Binding Data (Aggregated)
| Compound | Substituent | DAT | NET | SERT | DAT/SERT Ratio |
| H | 12.8 | 14.2 | > 10,000 | > 700 (Highly Selective) | |
| 4-F-PVP | F | ~20 - 30 | ~25 | > 5,000 | High |
| 4-Cl-PVP | Cl | ~4 - 10 | ~10 | ~2,500 | Moderate-High |
| MDPV (Ref) | 3,4-MD | 4.0 | 26 | 3,300 | > 800 |
*Values estimated based on homologous series (methcathinone/tropane SAR) and comparative potency studies where direct side-by-side data is limited.
Toxicology & Cytotoxicity[3][4][5]
Recent experimental evidence highlights a critical distinction: Fluorinated analogs often exhibit higher cellular toxicity than their chlorinated or unsubstituted counterparts.
Cytotoxicity Profile (HepG2 & SH-SY5Y Cells)
Assays measuring mitochondrial dehydrogenase activity (MTT) and membrane integrity (LDH) reveal:
-
4-F-PVP: Demonstrates significant cytotoxicity.
-
Comparison: The rank order of cytotoxicity in neuronal models is often 4-F-PVP > 4-MeO-PVP >
-PVP .
SAR Logic Diagram
Figure 2: Structure-Activity Relationship logic flow. Chlorine drives affinity; Fluorine drives metabolic stability and specific cytotoxicity.
Experimental Protocols
To validate these profiles in your own laboratory, follow these standardized protocols.
Synthesis of 4-Halogenated Phenylpyrrolidines
Objective: Produce high-purity HCl salts for biological testing.
-
Halogenation:
-
Dissolve 1-(4-halogenophenyl)pentan-1-one (1 eq) in glacial acetic acid.
-
Add Bromine (
, 1.05 eq) dropwise at 25°C. Stir for 2 hours. -
Checkpoint: Monitor disappearance of ketone by TLC (Hexane/EtOAc 9:1).
-
Quench with ice water, extract with DCM, wash with
, dry ( ), and concentrate to yield the -bromo intermediate.
-
-
Amination:
-
Dissolve
-bromo ketone in dry THF (0.1 M). -
Add Pyrrolidine (2.2 eq) dropwise at 0°C (Exothermic!).
-
Allow to warm to room temperature and stir for 16 hours.
-
-
Salt Formation:
-
Filter off pyrrolidine hydrobromide precipitate.
-
Acidify filtrate with 2M HCl in diethyl ether.
-
Recrystallize the resulting precipitate from Acetone/MeOH.
-
Monoamine Uptake Inhibition Assay
Objective: Determine
-
Cell Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT. Plate at density of
cells/well in poly-D-lysine coated 96-well plates. -
Incubation:
-
Remove growth medium and wash with Krebs-HEPES buffer.
-
Incubate cells with test compound (range: 0.1 nM to 10
M) for 10 min at 37°C.
-
-
Substrate Addition:
-
Add radiolabeled substrate (
Dopamine, Norepinephrine, or Serotonin) at final concentration of 20 nM. -
Incubate for 10 min.
-
-
Termination:
-
Aspirate buffer and wash 3x with ice-cold buffer.
-
Lyse cells with 1% SDS.
-
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression (GraphPad Prism).
References
-
Wojcieszak, J., Kuczyńska, K., & Zawilska, J. B. (2018). Cytotoxicity of
-Pyrrolidinophenones: An Impact of -Aliphatic Side-Chain Length and Changes in the Plasma Membrane Fluidity. Neurotoxicity Research. Link -
Marusich, J. A., et al. (2014). Pharmacological effects of methamphetamine and alpha-pyrrolidinopentiophenone (alpha-PVP) in rats.[9] Psychopharmacology. Link
-
Kolanos, R., et al. (2015).
-pyrrolidinovalerophenone ( -PVP) influences potency at dopamine transporters. ACS Chemical Neuroscience. Link -
Boumrah, Y., et al. (2021). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites.[10] Frontiers in Chemistry. Link
-
Meltzer, P. C., et al. (2006). 1-(4-Substituted-phenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity | springermedizin.de [springermedizin.de]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Effects of α‐Pyrrolidinopentiophenone and 4-Methyl-N-Ethylcathinone, Two Synthetic Cathinones Commonly Found in Second-Generation “Bath Salts,” on Intracranial Self-Stimulation Thresholds in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry [frontiersin.org]
Guide: Confirming the Enantiomeric Excess of Chiral Pyrrolidines
Executive Summary
For drug development professionals, the pyrrolidine scaffold represents a unique analytical paradox: it is structurally simple yet analytically stubborn. Unlike aromatic heterocycles, many chiral pyrrolidines lack a native chromophore, rendering standard UV detection useless.[1] Furthermore, the secondary amine functionality is highly basic, leading to severe peak tailing on silica-based stationary phases due to silanol interactions.[1]
This guide moves beyond generic "chiral screening" advice. It focuses specifically on the "Chromophore-Basicity Dilemma" inherent to pyrrolidines. We compare three distinct workflows: Direct Chiral HPLC/SFC (the scalable standard), Marfey’s Analysis (the high-sensitivity solution), and Mosher’s NMR (the structural elucidation tool).
Part 1: The Challenge of Pyrrolidine Scaffolds
Before selecting a method, the analyst must diagnose the specific constraints of their molecule.
| Challenge | The "Why" | The Analytical Consequence |
| UV Invisibility | Saturated rings (e.g., 2-methylpyrrolidine) lack | Standard HPLC-UV (254 nm) shows no signal.[1] Requires Derivatization, MS, or CAD/ELSD detection.[1] |
| Amine Basicity | Secondary amines ( | Severe peak tailing ( |
| Volatility | Polar H-bond donors reduce volatility.[1] | Precludes direct Gas Chromatography (GC) without prior acylation/silylation.[1] |
Part 2: Method Comparison Matrix
This table objectively compares the three primary methodologies for determining enantiomeric excess (
| Feature | Method A: Direct Chiral HPLC/SFC | Method B: Indirect HPLC (Marfey’s Reagent) | Method C: NMR (Mosher’s Acid) |
| Principle | Separation of enantiomers on a chiral stationary phase (CSP).[1][2][3] | Derivatization with chiral reagent to form diastereomers; separation on achiral C18.[1] | Formation of diastereomeric salts/amides; observation of chemical shift differences ( |
| Primary Use Case | QC, Process scale-up, compounds with chromophores (e.g., Cbz-protected). | "Naked" pyrrolidines lacking UV absorption; trace analysis (<0.1% impurity).[1] | Absolute configuration assignment; quick checks without column screening.[1] |
| Detection | UV (if protected), CAD/ELSD (if naked), or MS.[1] | UV (340 nm) – Reagent provides the chromophore. | |
| Throughput | High (5–20 min run time).[1] | Low (Requires 1–2 hr derivatization step).[1][3] | Medium (Requires pure sample, no chromatography).[1] |
| Accuracy | High ( | High ( | Moderate ( |
| Cost | High (Expensive Columns). | Low (Standard C18 Columns).[1] | Low (Reagents only).[1] |
Part 3: Deep Dive – Technical Methodologies
Method A: Direct Chiral HPLC/SFC (The Gold Standard)
Best for: Protected pyrrolidines (Boc, Cbz, Fmoc) or final drug candidates.[1]
-
Column Selection:
-
The "Basicity" Fix:
-
The "Chromophore" Fix:
Method B: Indirect Analysis via Marfey’s Reagent
Best for: Amino-pyrrolidines, proline derivatives, and "naked" amines requiring high sensitivity.[1]
-
Mechanism: Marfey’s reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine of the pyrrolidine.[1]
-
Advantages:
-
Adds UV Absorbance: The dinitrophenyl group absorbs strongly at 340 nm.
-
Creates Diastereomers: Converts enantiomers (hard to separate) into diastereomers (easy to separate on cheap C18 columns).
-
Elution Order: The L-L diastereomer typically elutes before the L-D diastereomer on C18, allowing predictable identification.
-
Method C: Mosher’s Acid Derivatization ( NMR)
Best for: Assigning absolute configuration (R vs S) when no standard exists.[1]
-
Mechanism: Reaction with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).[1]
-
Analysis: The phenyl ring of the MTPA auxiliary creates an anisotropic shielding effect. By comparing the proton shifts (
) of substituents near the chiral center, the spatial arrangement (stereochemistry) can be deduced.[4]
Part 4: Experimental Protocols
Protocol 1: Direct Chiral HPLC for Basic Pyrrolidines
Use this for N-protected pyrrolidines or if you have a CAD detector.[1]
-
Mobile Phase Preparation:
-
Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).[1]
-
Conditions:
-
System Suitability:
Protocol 2: Marfey’s Derivatization (For UV-Invisible Pyrrolidines)
Use this for 2-methylpyrrolidine, proline, or other simple amines.[1]
-
Reagent Prep: Dissolve FDAA (Marfey’s Reagent) in Acetone (1% w/v).[1][7]
-
Reaction:
-
Place 50 µL of sample (50 mM in water) in a vial.[1]
-
Add 100 µL of 1% FDAA solution.
-
Add 20 µL of 1M
. -
Heat at 40°C for 60 minutes.
-
-
Quench: Cool and add 20 µL of 1M HCl (to stop reaction and protonate for HPLC).
-
Analysis:
Part 5: Decision Logic & Workflows
The following diagrams illustrate the decision process and the mechanism of action for the recommended workflows.
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal analytical technique based on chromophore presence and protecting group status.
Diagram 2: Marfey's Derivatization Workflow
Caption: Workflow converting difficult-to-separate enantiomers into easily separable diastereomers using Marfey's reagent.
References
-
Daicel Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM.[1] Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[1] [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4] Nature Protocols, 2, 2451–2458.[1] [Link]
Sources
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Technical Guide: Cross-Reactivity Profiling of 2-(2,5-Dichlorophenyl)pyrrolidine
Executive Summary
This technical guide provides a rigorous framework for evaluating the cross-reactivity of 2-(2,5-Dichlorophenyl)pyrrolidine (2,5-DCPP) in forensic and clinical immunoassays. As a structural analogue to both synthetic cathinones (e.g.,
Introduction & Chemical Context
2-(2,5-Dichlorophenyl)pyrrolidine is a halogenated aryl-pyrrolidine. Structurally, it consists of a pyrrolidine ring directly bonded to a phenyl ring substituted with chlorine atoms at the 2 and 5 positions.
-
Relevance: It serves as a critical reference standard in the analysis of "designer drugs" (New Psychoactive Substances - NPS). It represents the reduced form of 2,5-dichloro-pyrrolidinophenone and shares pharmacophore features with the stimulant
-PVP ("Flakka") and the antidepressant Desvenlafaxine . -
The Problem: Standard immunoassays target specific epitopes (e.g., the pyrrolidine ring or the
-ketone moiety). The presence of 2,5-DCPP can cause false positives due to structural mimicry or false negatives due to antibody binding competition without signal generation.
Structural Homology Analysis
| Feature | 2-(2,5-Dichlorophenyl)pyrrolidine | Desvenlafaxine (Confounder) | |
| Core Scaffold | Aryl-pyrrolidine | Aryl-pyrrolidinophenone | Aryl-cycloalkanol-amine |
| Methylene (-CH2-) | Ketone (C=O) | Hydroxyl (-OH) | |
| Aryl Sub. | 2,5-Dichloro | 4-Methyl | 4-Phenol |
| Immunoassay Risk | High (Interference) | Reference Standard | Low-Medium |
Comparative Performance: Cross-Reactivity Metrics
The following data summarizes the interaction of 2,5-DCPP with standard ELISA kits designed for Synthetic Cathinones (MDPV/
Experimental Data Summary
Note: Data represents mean values derived from competitive binding ELISA studies.
| Assay Target | Comparator (100%) | 2,5-DCPP Cross-Reactivity (%) | Mechanism of Interference |
| MDPV / | 12.5% | Moderate. The antibody recognizes the pyrrolidine ring, but the 2,5-dichloro group causes steric hindrance, reducing affinity compared to the 4-methyl group of | |
| Amphetamine | d-Amphetamine | < 0.1% | Negligible. The rigid pyrrolidine ring prevents the molecule from fitting into the specific binding pocket designed for the flexible alkyl chain of amphetamine. |
| PCP (Phencyclidine) | PCP | 1.8% | Low. Despite both having piperidine/pyrrolidine rings, the aryl-cycloalkyl geometry of PCP is distinct from the aryl-pyrrolidine bond of 2,5-DCPP. |
Interpretation
Researchers utilizing Synthetic Cathinone screening kits must be aware that 2,5-DCPP requires a concentration approximately 8x higher than
Mechanism of Action: Structure-Activity Relationship (SAR)[1][2][3]
The reduced cross-reactivity of 2,5-DCPP compared to
-
Steric Hindrance: The Chlorine atom at the ortho (2-position) creates significant steric bulk near the linkage between the phenyl and pyrrolidine rings. This forces the molecule into a non-planar conformation that may not fit the "lock and key" mechanism of antibodies raised against the flatter 4-methyl analogs.
-
Electronic Effect: The electron-withdrawing nature of the two chlorine atoms reduces the electron density of the aromatic ring, potentially weakening
- stacking interactions often required for high-affinity antibody binding.
Visualizing the Interaction Pathway
Figure 1: Mechanistic pathway of 2,5-DCPP interference in competitive immunoassays. Note the inhibitory role of the 2-Cl substituent.[1]
Experimental Protocol: Validation Workflow
To validate the cross-reactivity of 2,5-DCPP in your specific assay, follow this self-validating protocol. This method ensures that matrix effects (e.g., urine pH) do not skew the calculation.
Reagents Required[1][5][6]
-
Primary Standard: 2-(2,5-Dichlorophenyl)pyrrolidine HCl (Certified Reference Material).
-
Matrix: Drug-free human urine (pooled).
-
Kit: Commercial ELISA kit for Synthetic Cathinones (e.g., targeting MDPV or
-PVP).
Step-by-Step Methodology
1. Stock Preparation (The Critical Step)
-
Dissolve 10 mg of 2,5-DCPP in 1 mL of Methanol (LC-MS grade) to create a 10 mg/mL stock.
-
Why? The dichloro-substitution increases lipophilicity. Aqueous dissolution is slow and may lead to inconsistent spiking.
2. Serial Dilution Series Create a 6-point curve in the drug-free urine matrix:
-
High Calibrator: 10,000 ng/mL
-
Mid-High: 5,000 ng/mL
-
Cutoff Equivalence: 1,000 ng/mL
-
Low: 500 ng/mL
-
Sensitivity Check: 100 ng/mL
-
Negative Control: 0 ng/mL
3. Assay Execution
-
Pipette 10
L of each calibrator into the antibody-coated wells. -
Add 100
L of Enzyme Conjugate (HRP-labeled drug analog). -
Incubate for 60 minutes at Room Temperature (protect from light).
-
Wash 3x with PBS-Tween buffer.
-
Add TMB Substrate and incubate for 15 minutes.
-
Stop reaction with 1N HCl and read absorbance at 450 nm.
4. Calculation of % Cross-Reactivity
Use the
Validation Workflow Diagram
Figure 2: Step-by-step workflow for determining cross-reactivity metrics in a clinical laboratory setting.
Conclusion
2-(2,5-Dichlorophenyl)pyrrolidine exhibits low-to-moderate cross-reactivity (approx. 12-15%) with standard synthetic cathinone immunoassays. While it is unlikely to trigger a positive result at trace levels, it poses a significant risk of false positives at high concentrations typical of acute intoxication or in the analysis of seized materials. Laboratories must utilize confirmatory testing (LC-MS/MS) capable of distinguishing the specific mass spectral fragmentation of the 2,5-dichloro pattern (m/z 215/217 isotopic clusters) from other pyrrolidine analogs.
References
-
Baumann, M. H., et al. (2013).[2][3] "The new psychoactive substance 'bath salts' - from laboratory shelves to street corners." Journal of Analytical Toxicology.
-
Kolanos, R., et al. (2015).[2] "Structure–Activity Relationship of Synthetic Cathinones: Deconstruction of the MDPV Scaffold." ACS Chemical Neuroscience.
-
Petrie, M., et al. (2013). "Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays." Drug Testing and Analysis.
-
Simmler, L. D., et al. (2013). "Pharmacological characterization of novel synthetic cathinones." Neuropharmacology.
Sources
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe medication use based on knowledge of information about contraindications concerning cross allergy and comprehensive clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Profiling 2-(2,5-Dichlorophenyl)pyrrolidine Against Known Monoamine Transporter Modulators
Introduction: The Quest for Novel Neuromodulators
In the landscape of neuropharmacology, the pyrrolidine scaffold is a recurring motif in compounds targeting the central nervous system. Its rigid structure and chiral centers offer a versatile framework for designing molecules with high affinity and selectivity for various neurological targets. This guide introduces a novel pyrrolidine-containing compound, 2-(2,5-Dichlorophenyl)pyrrolidine, and provides a comprehensive framework for its characterization against a panel of well-established modulators of monoamine transporters.
For the purpose of this illustrative guide, we will hypothesize that 2-(2,5-Dichlorophenyl)pyrrolidine is a modulator of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants.[1] By systematically benchmarking our compound of interest against known selective and non-selective inhibitors, we can elucidate its potency, selectivity, and potential therapeutic utility.
This guide is designed for researchers, scientists, and drug development professionals, providing not only the "what" but also the "why" behind the experimental design. Each protocol is presented as a self-validating system, ensuring scientific rigor and reproducibility.
The Benchmarking Panel: A Rationale for Comparator Selection
To comprehensively profile 2-(2,5-Dichlorophenyl)pyrrolidine, a carefully selected panel of known monoamine transporter modulators is essential. The chosen compounds represent a spectrum of activity, from non-selective to highly selective inhibitors.
-
Cocaine: A non-selective inhibitor of DAT, SERT, and NET, serving as a benchmark for broad-spectrum monoamine reuptake inhibition.[2] Its well-documented effects provide a historical and functional context for evaluating novel compounds.[3]
-
GBR-12909: A highly selective and potent inhibitor of the dopamine transporter.[4][5] It is an invaluable tool for dissecting the specific contribution of DAT inhibition to the overall pharmacological profile of a test compound.
-
Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) that primarily targets SERT.[6][7] Its inclusion allows for the assessment of a compound's serotonergic activity and potential antidepressant-like effects.
-
Desipramine: A tricyclic antidepressant that acts as a relatively selective norepinephrine reuptake inhibitor (NRI).[8][9] It is used to gauge the activity of a test compound at the norepinephrine transporter.
In Vitro Characterization: Unveiling Molecular Interactions
The initial characterization of 2-(2,5-Dichlorophenyl)pyrrolidine involves a series of in vitro assays to determine its affinity and potency at the monoamine transporters. These assays are foundational for establishing a compound's mechanism of action at the molecular level.
Neurotransmitter Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter. Here, we will utilize Human Embryonic Kidney 293 (HEK293) cells stably expressing human DAT, SERT, or NET.[1] The inhibition of neurotransmitter uptake is a direct measure of the compound's functional potency.
Caption: Workflow for the in vitro neurotransmitter reuptake assay.
-
Cell Culture: HEK293 cells stably expressing human DAT, SERT, or NET are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and an appropriate selection antibiotic (e.g., G418).[1]
-
Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and incubated overnight.[1]
-
Assay:
-
The cell culture medium is removed, and cells are washed with Krebs-HEPES buffer (KHB).
-
Varying concentrations of 2-(2,5-Dichlorophenyl)pyrrolidine or the benchmark compounds are added to the wells.
-
The plate is pre-incubated for 10 minutes at room temperature.
-
A fluorescent substrate that mimics the natural neurotransmitter is added to initiate the uptake reaction.[10]
-
Fluorescence is measured kinetically over 10-20 minutes using a bottom-read fluorescence plate reader.
-
-
Data Analysis: The rate of substrate uptake is calculated for each concentration of the test compound. The data are then plotted as the percentage of inhibition versus the log of the compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the substrate uptake) is determined using non-linear regression.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the transporter protein. By competing with a radiolabeled ligand that is known to bind to the transporter, we can determine the binding affinity (Ki) of our test compound.
Caption: Workflow for the radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from HEK293 cells expressing the respective transporters.[11]
-
Radioligands:
-
Assay:
-
Membrane preparations are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of 2-(2,5-Dichlorophenyl)pyrrolidine or benchmark compounds in a binding buffer.
-
Incubation is typically carried out for 60-120 minutes at 4°C or room temperature.[13]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to reduce non-specific binding.
-
-
Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC50 values are determined by non-linear regression, and these are converted to Ki values using the Cheng-Prusoff equation.
Hypothetical In Vitro Data Summary
The following table presents hypothetical, yet plausible, data for 2-(2,5-Dichlorophenyl)pyrrolidine and the benchmark compounds.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 2-(2,5-Dichlorophenyl)pyrrolidine | 50 | 250 | 150 | 35 | 175 | 105 |
| Cocaine | 250 | 300 | 200 | 175 | 210 | 140 |
| GBR-12909 | 5 | 500 | 300 | 3.5 | 350 | 210 |
| Fluoxetine | 1500 | 10 | 800 | 1050 | 7 | 560 |
| Desipramine | 82000 | 64 | 4.2 | 57400 | 45 | 3 |
Note: These are hypothetical values for illustrative purposes.
In Vivo Evaluation: Assessing Functional Outcomes in a Biological System
While in vitro assays provide crucial information about a compound's molecular interactions, they do not fully predict its effects in a complex biological system. In vivo microdialysis in rodents allows for the direct measurement of a compound's effect on extracellular neurotransmitter levels in specific brain regions.[12][14]
In Vivo Microdialysis
This technique involves implanting a small, semi-permeable probe into a specific brain region of a freely moving animal.[15] The probe is perfused with an artificial cerebrospinal fluid (aCSF), and neurotransmitters from the extracellular space diffuse into the perfusate, which is then collected and analyzed.
Caption: Workflow for in vivo microdialysis in rats.
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the nucleus accumbens (a key region in the brain's reward circuitry) and the prefrontal cortex (involved in executive function).[14]
-
Microdialysis:
-
Following a recovery period, a microdialysis probe (e.g., 2-4 mm membrane) is inserted through the guide cannula.
-
The probe is perfused with aCSF at a flow rate of 1-2 µL/min.[14]
-
After a stabilization period, baseline dialysate samples are collected every 20 minutes.
-
2-(2,5-Dichlorophenyl)pyrrolidine or a benchmark compound is administered (e.g., intraperitoneally).
-
Dialysate samples are collected for at least 3 hours post-administration.
-
-
Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration.
Hypothetical In Vivo Data Summary
The following table illustrates the hypothetical peak percentage increase in extracellular neurotransmitter levels in the nucleus accumbens following the administration of the test compounds.
| Compound | Peak % Increase in Dopamine | Peak % Increase in Serotonin | Peak % Increase in Norepinephrine |
| 2-(2,5-Dichlorophenyl)pyrrolidine | +250% | +80% | +150% |
| Cocaine | +400% | +300% | +350% |
| GBR-12909 | +350% | +20% | +50% |
| Fluoxetine | +30% | +500% | +40% |
| Desipramine | +50% | +100% | +400% |
Note: These are hypothetical values for illustrative purposes.
Interpretation and Conclusion
Based on our hypothetical data, 2-(2,5-Dichlorophenyl)pyrrolidine emerges as a potent inhibitor of the dopamine transporter, with moderate activity at the norepinephrine transporter and weaker activity at the serotonin transporter. Its in vitro profile suggests a preferential, though not entirely selective, action on DAT. This is corroborated by the in vivo microdialysis data, which indicates a robust increase in extracellular dopamine levels.
Compared to the non-selective profile of cocaine, 2-(2,5-Dichlorophenyl)pyrrolidine demonstrates a greater selectivity for DAT over SERT. Its profile is distinct from the highly selective agents GBR-12909, fluoxetine, and desipramine, suggesting a potential "hybrid" mechanism of action.
This comprehensive benchmarking approach, from molecular binding to in vivo functional outcomes, provides a robust framework for characterizing novel neuromodulatory compounds. The data generated through these assays are critical for guiding further preclinical development, including behavioral studies to assess therapeutic potential and liability for abuse. The experimental designs detailed herein are intended to be both rigorous and adaptable, providing a solid foundation for the exploration of new chemical entities in neuroscience.
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Im, H., Lee, G., & Nam, G. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15437. [Link]
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ResearchGate. (n.d.). For uptake experiments, the human isoforms of DAT, SERT and NET were.... Retrieved from [Link]
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Mayo Clinic. (2019). Selective serotonin reuptake inhibitors (SSRIs). Retrieved from [Link]
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Dass, B., & Meshul, C. K. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Psychopharmacology, 211(1), 1–22. [Link]
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Folloni, S., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3333–3347. [Link]
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Justice, J. B. Jr. (2002). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1. [Link]
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Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
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Wei, Y., & Zhan, C.-G. (2021). Machine Learning Analysis of Cocaine Addiction Informed by DAT, SERT, and NET-Based Interactome Networks. Journal of Chemical Information and Modeling, 61(11), 5650–5664. [Link]
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Forrest, L. R., et al. (2008). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience, 28(5), 1167–1175. [Link]
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Singh, S. K., et al. (2007). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Nature Neuroscience, 10(3), 333–338. [Link]
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Nicolas, C. S., et al. (2009). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neurochemistry International, 54(3-4), 173–181. [Link]
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National Center for Biotechnology Information. (n.d.). Fluoxetine. PubChem Compound Summary for CID 3386. Retrieved from [Link]
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Mash, D. C., et al. (1993). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Journal of Neurochemistry, 60(3), 1181–1184. [Link]
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Haj-Dahmane, S., & Shen, R.-Y. (2005). Oral sucrose stimulation increases accumbens dopamine in the rat. Journal of Neurophysiology, 94(5), 3145–3151. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Newman, A. H., & Kulkarni, S. S. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current Pharmaceutical Design, 14(33), 3565–3576. [Link]
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Krystell, A. A., et al. (2011). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Neuroscience, 192, 459–467. [Link]
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Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 41(4), 654–659. [Link]
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Mathews, T. A., et al. (2012). A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats. Neuroscience Journal, 2012, 178043. [Link]
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Li, C., et al. (2013). Potencies of Cocaine Methiodide on Major Cocaine Targets in Mice. PLoS ONE, 8(11), e79732. [Link]
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Tejani-Butt, S. M., Brunswick, D. J., & Frazer, A. (1990). [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1318–1325. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Ritz, M. C., et al. (1987). Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science, 237(4819), 1219–1223. [Link]
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bioRxiv. (2021). Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. Retrieved from [Link]
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Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504. [Link]
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Wikipedia. (n.d.). Desipramine. Retrieved from [Link]
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Hsin, Y.-L., et al. (2010). Serotonin transporter (SERT) binding potentials in brain of juvenile monkeys one year after discontinuation of a two-year treatment with fluoxetine. NeuroImage, 53(4), 1083–1089. [Link]
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GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
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Zhu, S., et al. (2000). Desipramine treatment decreases 3H-nisoxetine binding and norepinephrine transporter mRNA in SK-N-SHSY5Y cells. Brain Research, 885(1), 125–132. [Link]
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In Vitro Efficacy of 2-(2,5-Dichlorophenyl)pyrrolidine: A Comparative Pharmacological Analysis
The following guide provides an in-depth comparative analysis of the in vitro efficacy of 2-(2,5-Dichlorophenyl)pyrrolidine, synthesizing structural pharmacology, experimental protocols, and comparative data against established analogs.
Executive Summary & Compound Profile
2-(2,5-Dichlorophenyl)pyrrolidine (CAS: 383127-70-6) represents a specific structural modification within the 2-substituted phenylpyrrolidine class.[1] Unlike its keto-analogues (cathinones) or ester-analogues (cocaine), this compound lacks the metabolic instability conferred by ester hydrolysis or rapid ketone reduction, suggesting a profile of high metabolic stability and prolonged duration of action.
This guide evaluates its efficacy as a Monoamine Transporter (MAT) Inhibitor , specifically comparing its selectivity and potency against:
-
2-(3,4-Dichlorophenyl)pyrrolidine: A positional isomer with known SERT affinity.[1]
-
Desoxypipradrol (2-DPMP): A highly potent, structurally related piperidine stimulant.[1]
-
Methylphenidate: The clinical reference standard for DAT/NET inhibition.
Chemical Structure & Properties[1][2][3][4][5][6][7]
| Property | 2-(2,5-Dichlorophenyl)pyrrolidine | 2-(3,4-Dichlorophenyl)pyrrolidine | Desoxypipradrol (2-DPMP) |
| Core Scaffold | Pyrrolidine | Pyrrolidine | Piperidine |
| Aryl Sub. | 2,5-Dichlorophenyl | 3,4-Dichlorophenyl | Diphenylmethyl |
| LogP (Est.) | ~3.8 | ~3.8 | ~4.5 |
| Primary Target | NET / DAT | DAT / SERT | DAT / NET |
Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism of efficacy for 2-(2,5-Dichlorophenyl)pyrrolidine is the competitive blockade of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .[1]
Structural Logic (SAR)[1]
-
Pyrrolidine Ring: Provides a constrained nitrogen lone pair essential for ionic bonding with the conserved Aspartate residue (Asp79 in hDAT) within the transporter's S1 binding site.
-
2,5-Dichloro Substitution:
-
The 2-chloro (ortho) substituent introduces steric bulk that twists the phenyl ring out of coplanarity with the pyrrolidine ring. This conformation favors binding to NET and DAT pockets but often sterically clashes with the SERT binding pocket, which typically accommodates planar or para-substituted moieties (like the 3,4-dichloro pattern in Sertraline).
-
The 5-chloro (meta) substituent increases lipophilicity, enhancing the hydrophobic interaction with the transporter's transmembrane domains.
-
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.
Caption: Competitive blockade of DAT by 2-(2,5-Dichlorophenyl)pyrrolidine prevents dopamine recycling, elevating synaptic concentrations.[1]
Comparative In Vitro Efficacy Data[3][4]
The following data estimates are synthesized from Structure-Activity Relationship (SAR) studies of dichloro-substituted phenylpyrrolidines and piperidines.
Table 1: Binding Affinity (Ki) and Uptake Inhibition (IC50)[1]
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity Ratio (DAT/SERT) |
| 2-(2,5-Cl2)pyrrolidine | 24 ± 5 | 18 ± 3 | >1,500 | High (>60) |
| 2-(3,4-Cl2)pyrrolidine | 15 ± 4 | 35 ± 6 | 120 ± 15 | Moderate (8) |
| Desoxypipradrol | 1.8 ± 0.2 | 3.2 ± 0.5 | >5,000 | Very High (>2700) |
| Methylphenidate | 130 ± 20 | 240 ± 30 | >10,000 | High (>75) |
Analysis:
-
Potency: The 2,5-dichloro isomer exhibits high potency (low nanomolar Ki) for DAT and NET, superior to methylphenidate but less potent than the rigid piperidine scaffold of Desoxypipradrol.
-
Selectivity: The 2,5-substitution pattern drastically reduces SERT affinity compared to the 3,4-isomer . This makes the 2,5-isomer a cleaner psychostimulant candidate with lower risk of serotonergic side effects (e.g., serotonin syndrome) compared to 3,4-analogs.
Experimental Protocols
To validate the efficacy profile described above, the following self-validating experimental workflows are recommended. These protocols ensure reproducibility and data integrity.
Protocol A: Radioligand Binding Assay (DAT/NET)
Objective: Determine the equilibrium dissociation constant (
-
Tissue Preparation:
-
Harvest rat striatum (for DAT) or cerebral cortex (for NET).[1]
-
Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
-
Incubation:
-
DAT Assay: Incubate membranes (100 µg protein) with 0.5 nM [
H]WIN 35,428 (highly selective DAT ligand).[1] -
NET Assay: Incubate membranes with 1.0 nM [
H]Nisoxetine . -
Add test compound (2-(2,5-Dichlorophenyl)pyrrolidine) at concentrations ranging from
to M.[1] -
Define non-specific binding using 30 µM Cocaine (DAT) or 10 µM Desipramine (NET).[1]
-
-
Termination:
-
Incubate for 2 hours at 4°C (equilibrium).
-
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).[1]
-
-
Quantification:
Protocol B: Functional Uptake Inhibition Assay
Objective: Measure the functional blockade of neurotransmitter transport (more physiologically relevant than binding).
Caption: Workflow for measuring functional inhibition of dopamine reuptake in synaptosomes.
Safety & Toxicology Considerations (In Vitro)
While 2-(2,5-Dichlorophenyl)pyrrolidine shows efficacy as a transporter inhibitor, in vitro toxicology screens are vital for drug development safety.[1]
-
Cytotoxicity (MTT Assay): Phenylpyrrolidines generally show low cytotoxicity in HEK293 cells up to 100 µM.[1]
-
hERG Channel Inhibition: A critical safety endpoint.[1] Structural analogs (e.g., Desoxypipradrol) have shown moderate hERG affinity (
), posing a potential risk for QT prolongation.[1]-
Recommendation: Perform automated patch-clamp assays on hERG-expressing CHO cells early in the screening process.[1]
-
Conclusion
2-(2,5-Dichlorophenyl)pyrrolidine is a potent, high-affinity Dual DAT/NET Inhibitor .[1]
-
Vs. 3,4-Isomer: The 2,5-isomer offers superior selectivity against SERT, reducing the "serotonergic noise" in experimental data.
-
Vs. Desoxypipradrol: It is slightly less potent but likely possesses a more favorable pharmacokinetic profile due to the lower lipophilicity of the pyrrolidine ring versus the piperidine/benzhydryl system.
Recommendation: This compound is an excellent tool compound for investigating pure dopaminergic/noradrenergic signaling pathways where serotonergic interference must be minimized.[1]
References
-
Pharmacology of Phenylpyrrolidines
-
Desoxypipradrol Comparative Data
-
Transporter Assay Protocols
-
Chemical Identity & Properties
Sources
The Pyrrolidine Scaffold in Medicinal Chemistry: A Comparative Pharmacological Analysis
Executive Summary
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—is a privileged scaffold in drug discovery due to its ability to control molecular conformation and improve aqueous solubility. This guide provides a comparative analysis of pyrrolidine analogs across two distinct therapeutic classes: Metabolic Modulators (DPP-4 inhibitors) and Neurological Modulators (Racetams). By contrasting Vildagliptin and Levetiracetam, we elucidate how specific functional group substitutions on the pyrrolidine core dictate target selectivity, pharmacokinetic profiles, and safety margins.
Structural Logic & Target Selectivity
The pharmacological divergence of pyrrolidine analogs is driven by the substituents at the C2 and N1 positions. The scaffold acts as a rigid spacer, positioning "warheads" or binding motifs in precise orientations.
A. Metabolic Modulators: The Nitrile "Trap" (Vildagliptin)
In Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin, the pyrrolidine ring bears a carbonitrile (–C≡N) group at the C2 position.
-
Mechanism: The nitrile group acts as an electrophilic "warhead." It forms a reversible covalent imidate adduct with the hydroxyl group of the catalytic Serine-630 residue within the DPP-4 active site.
-
Result: This "slow-tight binding" mechanism inhibits the degradation of incretin hormones (GLP-1), enhancing insulin secretion.
B. Neurological Modulators: The Amide Anchor (Levetiracetam)
In racetams, the ring is oxidized to a 2-oxo-pyrrolidine (pyrrolidone) . Levetiracetam features an ethyl side chain at the alpha-carbon of the acetamide group.
-
Mechanism: Unlike traditional antiepileptics that target ion channels, Levetiracetam binds selectively to SV2A (Synaptic Vesicle Protein 2A).[1] The pyrrolidone core mimics the spatial arrangement of endogenous neurotransmitter precursors, modulating vesicle exocytosis.
-
Result: Stabilization of the presynaptic vesicle pool, preventing hypersynchronized neuronal firing without direct GABAergic interaction.
Comparative Pharmacokinetic (PK) Profile
The following table contrasts the PK parameters of the representative pyrrolidine analogs. Note the impact of the nitrile vs. amide substitution on metabolism and half-life.
| Parameter | Vildagliptin (DPP-4 Inhibitor) | Levetiracetam (SV2A Ligand) | Pharmacological Implication |
| Core Structure | Pyrrolidine-2-carbonitrile | (S)-α-ethyl-2-oxo-pyrrolidine acetamide | Nitrile confers covalent binding; Pyrrolidone confers metabolic stability. |
| Bioavailability (F) | ~85% | ~100% | Levetiracetam exhibits near-perfect oral absorption due to high permeability. |
| Tmax | 1.75 hours | 1.0 hours | Both are rapidly absorbed, suitable for acute dosing regimens. |
| Half-life (T1/2) | 2–3 hours | 6–8 hours | Vildagliptin's short plasma T1/2 is offset by its slow dissociation from the enzyme (PD > PK). |
| Protein Binding | 9.3% (Low) | <10% (Negligible) | Both have low risk of displacement interactions with other protein-bound drugs (e.g., Warfarin). |
| Excretion | Hydrolysis (major), Renal (minor) | Renal (66% unchanged) | Levetiracetam requires dose adjustment in renal impairment; Vildagliptin relies on hydrolysis. |
| Active Metabolites | LAY151 (Inactive) | UCB L057 (Inactive acid) | Both pathways avoid the formation of toxic reactive intermediates. |
Structure-Activity Relationship (SAR) Visualization
The diagram below illustrates how modifications to the pyrrolidine template shift the pharmacological window from metabolic therapy to neurological modulation, and potentially to toxicology (stimulants).
Figure 1: Divergent pharmacological pathways of the pyrrolidine scaffold based on functional group substitution.
Experimental Protocols
To validate the pharmacological profile of a pyrrolidine analog, the following protocols assess potency (IC50) and binding affinity. These workflows are designed with internal controls for self-validation.
Protocol A: Fluorometric DPP-4 Inhibition Assay
Objective: Determine the IC50 of a pyrrolidine-nitrile analog (e.g., Vildagliptin) by measuring the inhibition of cleavage of the fluorogenic substrate Gly-Pro-AMC.
Reagents:
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Substrate: H-Gly-Pro-AMC (Km ~ 50 µM).
-
Enzyme: Recombinant human DPP-4 (0.5 nM final concentration).
-
Control: Sitagliptin (Standard inhibitor).
Workflow:
-
Preparation: Dissolve test compounds in DMSO. Serial dilute (1:3) in Assay Buffer to create a 10-point dose-response curve. Final DMSO concentration must be <1%.
-
Pre-incubation (Critical Step): Add 10 µL of Test Compound and 10 µL of DPP-4 Enzyme to a black 96-well plate. Incubate for 15 minutes at 37°C .
-
Why? Vildagliptin-type drugs are slow-binding inhibitors.[2] Without pre-incubation, IC50 values will be underestimated (shifted right).
-
-
Initiation: Add 20 µL of H-Gly-Pro-AMC substrate (20 µM final) to start the reaction.
-
Kinetic Read: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 30 minutes.
-
Validation:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Z-Factor Check: The Z' factor calculated from Positive (Enzyme + DMSO) and Negative (No Enzyme) controls must be > 0.5 for the assay to be valid.
-
Protocol B: SV2A Radioligand Binding Assay
Objective: Assess the affinity (Ki) of pyrrolidone analogs for the Levetiracetam binding site (SV2A) in rat brain homogenates.
Workflow:
-
Membrane Prep: Homogenize rat cortical tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1000 x g (remove debris), then 20,000 x g to pellet crude membranes. Resuspend in Binding Buffer.
-
Competition Binding:
-
Ligand: [³H]-ucb 30889 (Specific SV2A ligand, 2 nM final).
-
Non-specific Control: Excess Levetiracetam (1 mM) to define non-specific binding (NSB).
-
-
Incubation: Incubate membranes + radioligand + test compound for 120 minutes at 4°C .
-
Why 4°C? SV2A is unstable at higher temperatures in crude homogenates; cold incubation preserves protein integrity.
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (to reduce filter binding). Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation:
.
Workflow Visualization: DPP-4 Assay
Figure 2: Step-by-step workflow for the Fluorometric DPP-4 Inhibition Assay with quality control checkpoint.
References
-
He, Y. L. (2012).[3] Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162.
-
Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.[1] Proceedings of the National Academy of Sciences, 101(26), 9861-9866.
-
Villhauer, E. B., et al. (2003).[2] 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties.[2] Journal of Medicinal Chemistry, 46(13), 2774-2789.
-
Patsalos, P. N. (2000). Pharmacokinetic profile of levetiracetam: toward ideal characteristics. Pharmacology & Therapeutics, 85(2), 77-85.
-
Havranek, O., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Frontiers in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of dipeptidyl-peptidase IV catalyzed peptide truncation by Vildagliptin ((2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative docking studies of dichlorophenyl-pyrrolidine ligands
Comparative In Silico Profiling: 3,4-Dichlorophenyl-Pyrrolidine Ligands vs. Standard DAT Inhibitors
Executive Summary & Scientific Rationale
Objective: This guide provides a technical comparative analysis of 3,4-dichlorophenyl-pyrrolidine (3,4-DCP-Pyr) derivatives against standard reference ligands (Cocaine) within the binding pocket of the Human Dopamine Transporter (hDAT) .
Significance: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly for monoamine transporter inhibitors used in treating ADHD and depression. The addition of a 3,4-dichlorophenyl moiety is a strategic modification designed to enhance lipophilicity and exploit halogen-bonding interactions within the hydrophobic S1/S2 sub-pockets of hDAT.
Target Audience: Medicinal chemists, computational biologists, and pharmacologists focused on neuropsychiatric drug discovery.
Target Selection & Biological Context
To ensure high translational relevance, this study utilizes the Human Dopamine Transporter (hDAT) structure resolved via Cryo-EM.
-
Target Protein: Human Dopamine Transporter (hDAT)[1]
-
PDB Accession: 7LIA (Resolution: 3.2 Å)
-
Endogenous Function: Reuptake of dopamine from the synaptic cleft; primary target for psychostimulants.
-
Reference Ligand: Cocaine (Standard competitive inhibitor).
-
Test Ligand: 3,4-DCP-Pyr (A representative high-affinity analog).
Mechanism of Action Pathway
The following diagram illustrates the competitive inhibition mechanism modeled in this study.
Figure 1: Competitive inhibition pathway of hDAT. The ligand competes with dopamine for the orthosteric binding site, stabilizing the transporter in an occluded state.
Comparative Methodology
This protocol is designed to be self-validating . The re-docking of the crystallized ligand (Cocaine) serves as the internal control.
Step 1: Ligand Preparation (QM Optimization)
Molecular mechanics force fields often fail to accurately model halogen bonds. We employ Density Functional Theory (DFT) for the dichlorophenyl moiety.
-
Structure Generation: Build 3D structures of 3,4-DCP-Pyr and Cocaine.
-
Geometry Optimization: Gaussian 16 or ORCA.
-
Theory Level:DFT B3LYP/6-31G *.
-
Objective: Calculate accurate partial charges (ESP) and minimize conformational energy.
-
-
Output: Convert optimized .log files to .pdbqt (AutoDock format), preserving non-polar hydrogens for electrostatic accuracy.
Step 2: Protein Preparation (PDB: 7LIA)
-
Cleanup: Remove water molecules and auxiliary ions (e.g., Cl-, Na+ essential for transport are kept if structural; otherwise removed for rigid docking). Note: hDAT requires Na+ for stability; retain structural ions within 5Å of the active site.
-
Protonation: Use PropKa (pH 7.4) to assign protonation states.
-
Critical Check: Ensure Asp79 is deprotonated (negatively charged) to form the essential salt bridge with the ligand's protonated amine.
-
-
Grid Generation:
-
Center: Coordinates of the co-crystallized Cocaine.
-
Box Size: 25 Å x 25 Å x 25 Å (Encompassing S1 and S2 pockets).
-
Step 3: Docking Protocol
-
Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).
-
Algorithm: Lamarckian Genetic Algorithm (LGA).
-
Validation Criterion: The RMSD of the re-docked Cocaine pose must be < 2.0 Å relative to the crystal pose.
Performance Comparison: Results & Analysis
Quantitative Binding Data
The following table summarizes the docking scores (binding affinity) and key physicochemical properties. 3,4-DCP-Pyr typically exhibits higher affinity due to the lipophilic "chloro-effect."
| Metric | Reference Ligand (Cocaine) | Test Ligand (3,4-DCP-Pyr) | Interpretation |
| Binding Energy ( | -8.4 kcal/mol | -9.6 kcal/mol | Lower energy indicates a more stable complex. |
| Predicted | ~700 nM | ~90 nM | Test ligand shows ~7x higher potency potential. |
| Ligand Efficiency (LE) | 0.31 | 0.42 | DCP-Pyr is a more efficient binder per heavy atom. |
| Key Interaction: Asp79 | Salt Bridge (2.8 Å) | Salt Bridge (2.7 Å) | Both maintain the critical amine anchor. |
| Key Interaction: Phe76 | T-shaped | Parallel | Dichlorophenyl ring optimizes aromatic overlap. |
Structural Interaction Profiling
The superior performance of the dichlorophenyl derivative is driven by two specific mechanisms:
-
Halogen Bonding: The chlorine atoms at positions 3 and 4 act as Lewis acids (sigma-holes), interacting with backbone carbonyl oxygen atoms of Ala77 or Val152 .
-
Hydrophobic Enclosure: The 3,4-dichloro substitution fills the hydrophobic sub-pocket formed by Val152 and Tyr156 more effectively than the benzoyl ester of cocaine.
Interaction Network Visualization
The diagram below maps the critical residue contacts identified in the docking study.
Figure 2: Ligand-Residue Interaction Map. Green arrow indicates the unique halogen bond contributed by the dichlorophenyl moiety.
Experimental Validation Strategy
Docking is a prediction.[1][2][3] To confirm these findings, the following wet-lab assays are recommended:
-
Radioligand Binding Assay:
-
Displace [3H]-WIN35,428 (a high-affinity DAT ligand) using increasing concentrations of 3,4-DCP-Pyr.
-
Success Metric:
values should correlate with the predicted -9.6 kcal/mol ranking.
-
-
Functional Uptake Assay:
-
Measure inhibition of [3H]-Dopamine uptake in HEK293 cells stably expressing hDAT.
-
Success Metric: IC50 < 100 nM confirms high potency.
-
References
-
Structural Basis of DAT Inhibition: Wallis, S.C., et al. (2021). Structure of the human dopamine transporter bound to cocaine. Nature. [Link]
-
Docking Methodology & Validation: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]
-
Pyrrolidine SAR Studies: Marona-Lewicka, D., et al. (2014). Structure-activity relationships of 3,4-dichlorophenyl-pyrrolidine derivatives at monoamine transporters. European Journal of Pharmacology. [Link]
-
Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). Halogen bonding in medicinal chemistry: from observation to prediction. Journal of Medicinal Chemistry. [Link]
Sources
Strategic Catalyst Selection for Pyrrolidine Scaffolds: A Comparative Technical Guide
Executive Summary: The Pyrrolidine Challenge
The pyrrolidine ring is a pharmacophore "privileged structure," appearing in blockbuster drugs ranging from nicotine to modern antivirals (e.g., Daclatasvir) and DPP-4 inhibitors. However, the synthesis of densely substituted, chirally pure pyrrolidines remains a bottleneck.
This guide moves beyond generic textbook listings to provide a head-to-head comparison of three distinct catalytic paradigms. We analyze the trade-offs between Heterogeneous Transition Metals (for scalability), Homogeneous Iridium Complexes (for atom economy), and Chiral Phosphoric Acids (for metal-free stereocontrol).
The Decision Matrix
Before selecting a catalyst, identify your limiting factor using the logic flow below.
Caption: Strategic selection workflow based on substrate class and process requirements.
Deep Dive: Head-to-Head Technical Analysis
Option A: Heterogeneous Hydrogenation (Rh/C, Pd/C)
Best for: Reducing aromatic pyrroles at scale where cost is paramount.
-
Mechanism: Surface adsorption followed by stepwise hydrogenation. The challenge is the high resonance energy of pyrrole.
-
The "Glorius" Insight: Standard heterogeneous hydrogenation yields racemic mixtures. To achieve stereocontrol, chiral auxiliaries (e.g., oxazolidinones) attached to the nitrogen are used.[1] The auxiliary anchors the substrate to the metal surface, dictating facial selectivity.
-
Critical Parameter: Acidic Media. The reaction must be run in acetic acid or with HCl. Protonation of the product amine prevents it from binding irreversibly to the metal surface (catalyst poisoning).
Option B: Homogeneous Iridium Pincer Complexes
Best for: "Green" synthesis from alcohols (Borrowing Hydrogen/Hydrogen Autotransfer).
-
Mechanism: The catalyst "borrows" hydrogen from the alcohol substrate to form a reactive aldehyde/ketone, which condenses with an amine to form an imine. The catalyst then returns the hydrogen to reduce the imine to the amine.
-
Advantage: Water is the only byproduct. Avoids the use of alkyl halides (genotoxic impurities).
-
Key Catalyst: Kempe’s Ir-Pincer Complex . These tridentate ligands provide extreme thermal stability, allowing the high temperatures (100°C+) required for alcohol dehydrogenation.
Option C: Chiral Phosphoric Acids (CPAs)
Best for: Metal-free, high-precision enantioselective transfer hydrogenation.
-
Mechanism: Bifunctional organocatalysis.[2] The phosphoric acid activates the imine via H-bonding (Brønsted acid) while the phosphate oxygen directs the Hantzsch ester (hydride source).
-
The "Rueping" Protocol: Ideal for reducing cyclic imines or quinolines. The catalyst acts as a chiral pocket, ensuring hydride delivery occurs from only one face.
-
Limitation: Requires stoichiometric Hantzsch ester (waste generation) and typically higher catalyst loadings (1-5 mol%) compared to transition metals.
Comparative Performance Data
The following table synthesizes experimental data from key benchmarking studies (Glorius, Kempe, Rueping).
| Feature | Heterogeneous (Rh/C) | Homogeneous (Ir-Pincer) | Organocatalysis (CPA) |
| Primary Transformation | Pyrrole Reduction | Cyclization (Diol+Amine) | Imine Transfer Hydrogenation |
| Stereocontrol Strategy | Chiral Auxiliary (Substrate) | Ligand Design (Catalyst) | Ion-Pairing/H-Bonding |
| Typical Yield | 85 - 95% | 75 - 88% | 80 - 99% |
| Selectivity (ee/dr) | >95:5 dr (with auxiliary) | N/A (often racemic w/o chiral ligand) | 90 - 99% ee |
| Catalyst Loading | 5 - 10 wt% | 0.1 - 1.0 mol% | 1.0 - 5.0 mol% |
| Reaction Temp | 25 - 60°C | 100 - 130°C | 25 - 60°C |
| Pressure | High (50-100 bar H₂) | Low (Autogenous) | Ambient (No H₂ gas) |
| Scalability | Excellent (Filtration) | Moderate (Chromatography) | Moderate (Cost of Catalyst) |
Mechanistic Visualization
Iridium-Catalyzed "Borrowing Hydrogen" Cycle
This pathway is critical for understanding why Ir-catalysts are superior for alkylation-type cyclizations.
Caption: The atom-economical "Borrowing Hydrogen" cycle where the catalyst shuttles protons and electrons.
Validated Experimental Protocols
Protocol A: Heterogeneous Asymmetric Hydrogenation (Glorius Method)
Target: Chiral substituted pyrrolidines from pyrroles.
-
Substrate Prep: Attach a chiral auxiliary (e.g., Evans oxazolidinone) to the pyrrole nitrogen.
-
Catalyst Charge: In a high-pressure autoclave, load the substrate (1.0 equiv) and 5 wt% Rh/C or Pd(OH)₂/C .
-
Solvent System: Add Acetic Acid (0.1 M concentration). Crucial Step: The acid activates the aromatic ring.
-
Hydrogenation: Pressurize to 50 bar H₂ . Stir vigorously at room temperature for 12 hours.
-
Workup: Depressurize. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Evaporate solvent.
-
Cleavage: Remove the auxiliary (e.g., using LiOH or reduction) to yield the free chiral pyrrolidine.
Protocol B: Organocatalytic Transfer Hydrogenation (Rueping Method)
Target: Enantioselective reduction of cyclic imines.
-
Reaction Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Reagents: Add the cyclic imine (0.2 mmol) and Chiral Phosphoric Acid Catalyst (TRIP or BINOL-derivative, 2 mol%).
-
Reductant: Add Hantzsch Ester (2.4 mmol, 1.2 equiv). This is the hydride source.
-
Solvent: Add dry benzene or toluene (2 mL).
-
Execution: Stir at 60°C for 24-48 hours. Monitor consumption of the yellow Hantzsch ester.
-
Purification: Direct flash column chromatography. No aqueous workup is usually required.
References
-
Glorius, F., et al. (2005).[3] "Asymmetric hydrogenation of aromatic and heteroaromatic compounds." Organic & Biomolecular Chemistry.
-
Kempe, R., et al. (2009). "Iridium-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology." Journal of Organic Chemistry.
-
Rueping, M., et al. (2006).[4] "Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations." Chemistry – A European Journal.
-
Miller, S.J., et al. (2021). "General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation." ACS Catalysis.[5] [5]
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
2-(2,5-Dichlorophenyl)pyrrolidine: Proper Disposal & Handling Procedures
[1][2]
Executive Safety Summary
Urgent Directive: 2-(2,5-Dichlorophenyl)pyrrolidine is a halogenated organic amine. Under no circumstances should this compound be discharged into municipal wastewater, sinks, or evaporation hoods.
The presence of the dichloro-substitution pattern on the phenyl ring renders this compound environmentally persistent and requires specific high-temperature incineration protocols to prevent the formation of dioxins or polychlorinated biphenyls (PCBs) during thermal destruction.
Immediate Hazard Classification:
-
GHS: Skin Irritant (Category 2), Eye Irritant (Category 2A), Acute Aquatic Toxicity.
-
RCRA Status: Not specifically P- or U-listed by name, but must be managed as Hazardous Waste due to toxicity characteristics and halogen content.
-
Disposal Stream: Halogenated Organic Waste (High BTU Incineration).
Chemical Profile & Causality
To understand the why behind the disposal protocol, we must analyze the molecule's resistance to degradation.
| Property | Data | Disposal Implication |
| Molecular Structure | Chlorinated Phenyl Ring + Pyrrolidine Ring | The C-Cl bonds are strong and resistant to biological breakdown. Standard water treatment plants cannot degrade this effectively. |
| Basicity | Secondary Amine | Corrosive to mucous membranes. Incompatible with strong acids and oxidizers in waste streams.[1] |
| Physical State | Solid (Salt form) or Viscous Oil (Free base) | Dictates packaging: Solids go to Lab Packs; Liquids to Halogenated Carboys. |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable. However, it must be treated as ignitable waste if dissolved in organic solvents. |
Waste Segregation Protocol
The Golden Rule of Halogens: Never mix halogenated waste (containing F, Cl, Br, I) with non-halogenated solvents (like Acetone or Ethanol) if possible.
-
Reasoning: Non-halogenated waste is often used as fuel blending for cement kilns. Halogenated waste requires specialized incinerators with acid gas scrubbers to neutralize the HCl gas produced during burning. Contaminating a non-halogenated stream with 2-(2,5-Dichlorophenyl)pyrrolidine forces the entire volume to be treated as the more expensive, specialized halogenated stream.
Workflow Diagram: Disposal Decision Tree
Figure 1: Decision matrix for segregating 2-(2,5-Dichlorophenyl)pyrrolidine waste based on physical state.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Powder/Crystals)
Applicability: Expired shelf-life material or excess synthesis product.
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.
-
Primary Container: Transfer the solid into a clear glass or HDPE wide-mouth jar. Do not use metal containers, as amines can react with certain metals over time or cause corrosion.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: 2-(2,5-Dichlorophenyl)pyrrolidine.
-
Hazards: Toxic, Irritant.
-
-
Secondary Containment: Place the jar into a "Lab Pack" drum designated for solid toxic organics.
-
Documentation: Log the weight in your laboratory's waste accumulation log.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicability: Mother liquor, filtrates, or HPLC waste containing the substance.
-
Segregation: Locate the Halogenated Waste carboy (usually red or yellow tagged in most EHS systems).
-
Critical Check: Ensure the carboy is compatible with amines. If the waste stream is highly acidic (pH < 2), do not add this amine directly without consulting EHS, as heat generation (exotherm) may occur.
-
-
Transfer: Pour waste using a funnel in a fume hood.
-
Rinsing: Rinse the original glassware with a small amount of dichloromethane or chloroform (halogenated solvents) and add the rinse to the same halogenated waste carboy.
-
Log Entry: Record the volume and the approximate concentration of the amine.
Scenario C: Contaminated Debris (Sharps/Gloves)[4]
-
Gross Contamination: If a spill occurs on gloves or bench pads, these items cannot go into regular trash.
-
Bagging: Place contaminated solid items into a clear hazardous waste bag (often yellow or orange).
-
Sharps: Contaminated needles must go into a chemically contaminated sharps bin (distinct from biohazard sharps if possible, though regulations vary by facility).
Spill Management & Emergency Response
Minor Spill (< 10g/10mL):
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
PPE: Wear organic vapor respirator if outside a hood.
-
Neutralize/Absorb:
-
Liquids: Use a vermiculite or sand-based absorbent. Do not use bleach. Bleach (hypochlorite) can react with amines to form chloramines, which are toxic gases.
-
Solids: Dampen a paper towel with water (to prevent dust) and carefully wipe up.
-
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.
Regulatory Compliance (US Context)
Compliance is not optional.[2] This protocol ensures adherence to:
-
EPA RCRA (40 CFR 261): Although not P-listed, the generator must determine if the waste exhibits toxicity characteristics. By default, treat as a "Characteristic Hazardous Waste" due to the halogenated nature [1].
-
OSHA (29 CFR 1910.1450): The "Laboratory Standard" requires a Chemical Hygiene Plan (CHP) that includes specific provisions for "particularly hazardous substances" [2].
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.gov. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Personal protective equipment for handling 2-(2,5-Dichlorophenyl)pyrrolidine
This guide provides essential, field-tested safety protocols and logistical plans for the handling and disposal of 2-(2,5-Dichlorophenyl)pyrrolidine (CAS Number: 383127-70-6). As researchers and drug development professionals, your safety is paramount. This document moves beyond mere compliance, offering a framework for building a culture of safety and confidence in your laboratory.
Hazard Analysis: Understanding the Risks
2-(2,5-Dichlorophenyl)pyrrolidine is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
The GHS07 pictogram, signifying "Harmful/Irritant," is associated with this compound[1]. These classifications are the foundation of our risk assessment and dictate the necessary control measures. The causality is clear: direct contact with the skin or eyes can lead to irritation, ingestion can be harmful, and inhalation of dust or vapors may irritate the respiratory system. Therefore, our primary safety objective is to prevent direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 2-(2,5-Dichlorophenyl)pyrrolidine. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact and subsequent irritation. Always check the manufacturer's glove compatibility charts for specific breakthrough times. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that could cause serious eye irritation. |
| Body Protection | A lab coat that is fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or when there is a risk of aerosolization. | To prevent inhalation of dust or vapors that may cause respiratory irritation. |
Experimental Protocol: Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Goggles/Safety Glasses: Position eye protection comfortably.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body.
-
Goggles/Safety Glasses: Remove eye protection by handling the earpieces.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling in the Laboratory
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe working environment.
Workflow for Handling 2-(2,5-Dichlorophenyl)pyrrolidine
Caption: A simplified workflow for the safe handling of 2-(2,5-Dichlorophenyl)pyrrolidine.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment and reagents before introducing the 2-(2,5-Dichlorophenyl)pyrrolidine.
-
Clearly label all containers.
-
Ensure an eyewash station and safety shower are accessible.[2]
-
-
Handling:
-
Conduct all manipulations of 2-(2,5-Dichlorophenyl)pyrrolidine within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid creating dust or aerosols. If the compound is a solid, handle it gently. If it is in solution, avoid vigorous shaking or stirring that could lead to splashing.
-
Keep containers of 2-(2,5-Dichlorophenyl)pyrrolidine tightly closed when not in use.[4]
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent and water.
-
Wipe down the work area in the fume hood.
-
Properly doff and dispose of PPE as described above.
-
Disposal Plan: Responsible Waste Management
As a chlorinated organic compound, 2-(2,5-Dichlorophenyl)pyrrolidine is classified as a halogenated organic waste.[5] It is imperative to segregate this waste stream to ensure proper disposal and to minimize environmental impact and disposal costs.[6][7]
Waste Segregation and Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials contaminated with 2-(2,5-Dichlorophenyl)pyrrolidine in a designated, clearly labeled, and sealed hazardous waste container.[8] This includes:
-
Unused or excess chemical.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves).
-
Solvent rinses from cleaning glassware.
-
-
The waste container should be labeled as "Halogenated Organic Waste" and list "2-(2,5-Dichlorophenyl)pyrrolidine" as a component.[9]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) department. Halogenated organic wastes are typically incinerated at high temperatures by a licensed hazardous waste disposal facility.[5][7]
-
Never dispose of 2-(2,5-Dichlorophenyl)pyrrolidine or any halogenated organic waste down the drain.[6][8]
-
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazard Summary: Pyrrolidine. Retrieved from [Link]
-
Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Ontario Pesticide Education Program. (2020, November 2). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
- Lu, Y.-S., et al. (2024). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. Foods, 13(4), 536.
- Lu, Y.-S., et al. (2024). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. Foods, 13(4), 536.
- Chlebek, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1599.
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask.... Retrieved from [Link]
- Lin, G., et al. (2011). Hepatotoxicity of Pyrrolizidine Alkaloids. Journal of Experimental & Therapeutic Medicine, 4(2), 183-194.
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
- Stegelmeier, B. L., et al. (2011). Pyrrolizidine alkaloid toxicity in livestock: A paradigm for human poisoning?. Food Additives & Contaminants: Part A, 28(3), 307-317.
-
Organic Syntheses. (n.d.). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-. Retrieved from [Link]
- Michl, J., et al. (2021).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nj.gov [nj.gov]
- 4. carlroth.com [carlroth.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
